molecular formula C11H9N3O2 B1520778 3-(2-Aminopyrimidin-5-yl)benzoic acid CAS No. 914349-45-4

3-(2-Aminopyrimidin-5-yl)benzoic acid

Cat. No.: B1520778
CAS No.: 914349-45-4
M. Wt: 215.21 g/mol
InChI Key: QFVFXTMOJRFRPF-UHFFFAOYSA-N
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Description

3-(2-Aminopyrimidin-5-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-aminopyrimidin-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVFXTMOJRFRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661695
Record name 3-(2-Aminopyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-45-4
Record name 3-(2-Aminopyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Aminopyrimidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Aminopyrimidin-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and analytical principles, this document details the compound's physicochemical properties, a robust protocol for its synthesis and purification, and an exploration of its potential therapeutic applications.

Compound Profile: Identity and Key Physicochemical Parameters

This compound is a bifunctional molecule incorporating a 2-aminopyrimidine scaffold linked to a benzoic acid moiety. This unique structural arrangement confers a range of chemical properties that are attractive for its use as a building block in the synthesis of larger, biologically active molecules. The 2-aminopyrimidine group is a well-established pharmacophore found in numerous approved drugs, often interacting with the hinge region of protein kinases. The benzoic acid group provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

A summary of its core identifiers and calculated physicochemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundChemUniverse
CAS Number 914349-45-4[ChemUniverse, Parchem]
Molecular Formula C₁₁H₉N₃O₂[ChemUniverse, Key Organics]
Molecular Weight 215.21 g/mol [ChemUniverse, Key Organics]
Purity >95% (typically available)[ChemUniverse]

Synthesis and Purification: A Reliable Pathway via Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its reliability, high functional group tolerance, and the commercial availability of the required starting materials.[1][2] The reaction couples a pyrimidine boronic acid derivative with a halogenated benzoic acid.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura coupling is predicated on its efficiency in forming C-C bonds between aromatic rings.[1][2] The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination.[1] A base, typically potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like 1,4-dioxane and water, is chosen to ensure the solubility of both the organic and inorganic reagents.[1] Microwave-assisted heating can significantly reduce reaction times.[1]

Detailed Step-by-Step Methodology

Materials:

  • 3-Bromobenzoic acid (1.0 equivalent)

  • 2-Aminopyrimidine-5-boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - 3-Bromobenzoic acid - 2-Aminopyrimidine-5-boronic acid - K₂CO₃ catalyst Add Pd(PPh₃)₄ reactants->catalyst solvent Add degassed 1,4-Dioxane/Water catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-100°C) solvent->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid, 2-aminopyrimidine-5-boronic acid, and potassium carbonate.

  • The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the limited availability of experimental spectra for this compound, this section provides predicted spectral data based on the known characteristics of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and pyrimidine rings, as well as the amine protons.

  • Aromatic Protons (Benzoic Acid Ring): Four protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to their coupling.

  • Aromatic Protons (Pyrimidine Ring): Two protons on the pyrimidine ring, likely appearing as singlets or doublets in the aromatic region.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will exchange with D₂O.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which will also exchange with D₂O.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational frequencies of the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]

  • N-H Stretch (Amine): Two sharp to medium peaks in the region of 3500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.[3]

  • C=C and C=N Stretches (Aromatic Rings): Several medium to strong absorption bands in the region of 1600-1450 cm⁻¹.

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 215. Key fragmentation patterns would likely involve:

  • Loss of H₂O (m/z = 197): From the carboxylic acid group.

  • Loss of COOH (m/z = 170): Decarboxylation of the molecular ion.

  • Fragmentation of the pyrimidine ring: Leading to characteristic ions of lower mass.

Potential Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in many protein kinase inhibitors.[4] Consequently, this compound is a valuable starting material for the synthesis of novel kinase inhibitors for the treatment of cancer and inflammatory diseases. The benzoic acid moiety allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Furthermore, derivatives of aminobenzoic acid have shown a wide range of biological activities, including antimicrobial and anticancer effects.[5][6] The unique combination of the aminopyrimidine and benzoic acid functionalities in this compound makes it a promising candidate for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Structural Elucidation and Analysis of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation and analysis of the novel compound, 3-(2-Aminopyrimidin-5-yl)benzoic acid. This molecule, possessing both a benzoic acid and an aminopyrimidine moiety, represents a scaffold of significant interest in medicinal chemistry. This document outlines the critical analytical techniques and methodologies required to unambiguously confirm its chemical structure and purity, and explores its potential therapeutic applications based on the known bioactivities of related compounds.

Introduction

This compound is a heterocyclic compound featuring a substituted pyrimidine ring linked to a benzoic acid framework. The 2-aminopyrimidine group is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, aminobenzoic acid derivatives are recognized as important building blocks in drug discovery.[4] The combination of these two pharmacophores in a single molecule suggests a high potential for novel biological activity, making its thorough characterization a critical step in the drug discovery and development process.

This guide will detail a multi-technique approach for the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Furthermore, we will discuss a probable synthetic route and delve into the potential therapeutic applications of this compound, supported by a review of relevant scientific literature.

Synthesis Pathway: A Proposed Suzuki-Miyaura Coupling Approach

While various synthetic routes can be envisioned, a highly efficient and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

A plausible synthetic strategy would involve the coupling of 5-bromo-2-aminopyrimidine with 3-carboxyphenylboronic acid. The rationale for this choice lies in the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-aminopyrimidine (1.0 eq.), 3-carboxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-bromo-2-aminopyrimidine 5-bromo-2-aminopyrimidine Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle 5-bromo-2-aminopyrimidine->Catalytic_Cycle 3-carboxyphenylboronic acid 3-carboxyphenylboronic acid 3-carboxyphenylboronic acid->Catalytic_Cycle Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Catalytic_Cycle Base (e.g., Na2CO3) Base (e.g., Na₂CO₃) Base (e.g., Na2CO3)->Catalytic_Cycle Solvent (Toluene/H2O) Solvent (Toluene/H₂O) Solvent (Toluene/H2O)->Catalytic_Cycle Product This compound Catalytic_Cycle->Product

Figure 1: Proposed Suzuki-Miyaura synthesis workflow.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8] For this compound, both ¹H and ¹³C NMR spectra will provide critical information about the number and connectivity of atoms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of both the benzoic acid and pyrimidine rings, as well as exchangeable protons from the amino and carboxylic acid groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~8.8Singlet2HPyrimidine C4-H, C6-HThe two equivalent protons on the pyrimidine ring are expected to be in a similar chemical environment and appear as a singlet.
~8.2Singlet1HBenzoic Acid C2-HThis proton is ortho to the carboxylic acid group and is expected to be deshielded.
~7.9Doublet1HBenzoic Acid C6-HThis proton is ortho to the pyrimidine substituent and will show coupling to the C5-H.
~7.6Triplet1HBenzoic Acid C5-HThis proton will show coupling to both C4-H and C6-H.
~7.5Doublet1HBenzoic Acid C4-HThis proton is meta to the carboxylic acid and will show coupling to the C5-H.
~7.0Singlet (broad)2H-NH₂The protons of the primary amine will appear as a broad singlet and are exchangeable with D₂O.

Note: The predicted chemical shifts are based on the analysis of similar structures, including 3-aminobenzoic acid.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~167.0-COOHThe carbonyl carbon of the carboxylic acid is typically found in this region.
~163.0Pyrimidine C2The carbon bearing the amino group is expected to be highly deshielded.
~158.0Pyrimidine C4, C6The two equivalent carbons in the pyrimidine ring.
~135.0Benzoic Acid C1The carbon attached to the carboxylic acid group.
~132.0Benzoic Acid C3The carbon attached to the pyrimidine ring.
~130.0Benzoic Acid C5Aromatic CH carbon.
~129.0Benzoic Acid C6Aromatic CH carbon.
~125.0Benzoic Acid C2Aromatic CH carbon.
~122.0Benzoic Acid C4Aromatic CH carbon.
~115.0Pyrimidine C5The carbon linking the two ring systems.

Note: Predicted chemical shifts are based on known data for benzoic acid and aminopyrimidine derivatives.[10][11]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

G Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) 1H_NMR 1D ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition Sample_Prep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) (Optional) 1H_NMR->2D_NMR Data_Analysis Data Analysis and Structural Confirmation 1H_NMR->Data_Analysis 13C_NMR->2D_NMR 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis G Sample_Prep Sample Preparation (Dilute solution) Ionization Electrospray Ionization (ESI) Sample_Prep->Ionization HRMS High-Resolution MS (Accurate Mass) Ionization->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) Ionization->MSMS Data_Analysis Elemental Composition and Structural Confirmation HRMS->Data_Analysis MSMS->Data_Analysis

References

The Advent of Neddylation Inhibition: A Technical Guide to the Discovery and Evolution of Pevonedistat (MLN4924)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the ubiquitin-proteasome system (UPS) has emerged as a pivotal regulator of cellular protein homeostasis and a fertile ground for therapeutic intervention. While proteasome inhibitors have validated this pathway as a therapeutic target, attention has increasingly turned to the upstream regulatory nodes that offer potential for greater specificity and novel mechanisms of action. This guide provides an in-depth exploration of Pevonedistat (MLN4924; TAK-924), a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). We will traverse the historical context of its discovery, delineate its intricate mechanism of action, detail its synthetic evolution, and summarize its journey through clinical investigation, offering a comprehensive technical resource for the scientific community. While the query originated with CAS 914349-45-4, 3-(2-aminopyrimidin-5-yl)benzoic acid, this molecule is understood to be a potential synthetic precursor or fragment. The primary focus of this guide is the pharmacologically active compound, Pevonedistat, which is identified by CAS 905579-51-3[1].

Discovery and Historical Context: Targeting a Novel Node in the Ubiquitin-Proteasome System

The discovery of Pevonedistat represents a significant milestone in oncology drug development, marking the first clinical-stage inhibitor of the neddylation pathway. The journey began at Millennium Pharmaceuticals (later Takeda Oncology), where scientists sought to modulate the UPS at a point upstream of the proteasome.

The Rationale for Targeting NAE: The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, responsible for targeting a vast array of proteins for proteasomal degradation[2]. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is conjugated to the cullin subunit of the CRL complex[3][4]. This process is initiated by the NEDD8-activating enzyme (NAE), an E1-like enzyme that catalyzes the first step in the neddylation cascade[4][5]. The central role of NAE in activating the entire family of CRLs made it a highly attractive, single target for therapeutic intervention. It was hypothesized that inhibiting NAE would globally inactivate CRLs, leading to the accumulation of their substrates and ultimately inducing cancer cell death.

From Concept to Candidate: Pevonedistat (MLN4924) was discovered and first reported in a seminal 2009 publication in Nature[6][7]. It was identified as a potent and selective inhibitor of NAE[8][9]. Structurally, Pevonedistat is a pyrrolopyrimidine derivative, and its development was a result of extensive medicinal chemistry efforts to create a molecule that could effectively and specifically target the NAE enzyme[1][10]. The discovery was a landmark achievement, as it validated NAE as a druggable target and introduced a novel mechanistic class of anti-cancer agents[11]. Pevonedistat was originally developed by Millennium Pharmaceuticals, which was acquired by Takeda in 2008, and subsequently became a key asset in Takeda's oncology pipeline[12].

Mechanism of Action: Substrate-Assisted, Covalent Inhibition of NAE

Pevonedistat's mechanism of action is a compelling example of sophisticated enzyme inhibition. It acts as a mechanism-based inhibitor, forming a covalent adduct with NEDD8 in the active site of the NAE enzyme[13][14].

The Neddylation Cascade: The process begins with NAE, a heterodimer of the APPBP1 and UBA3 subunits, which binds ATP and NEDD8. This leads to the formation of a NEDD8-adenosine monophosphate (AMP) intermediate. The activated NEDD8 is then transferred to a catalytic cysteine residue on the UBA3 subunit, forming a high-energy thioester bond[14].

Pevonedistat's Intervention: Pevonedistat, being structurally related to AMP, acts as an AMP mimetic[13][14][15]. It enters the NAE catalytic pocket and reacts with the thioester-linked NEDD8, forming a stable, covalent NEDD8-Pevonedistat adduct[4][14]. This adduct is unable to be transferred to the E2 conjugating enzyme, Ubc12, effectively trapping the NAE-NEDD8 complex in an inactive state and halting the entire downstream neddylation cascade[2][13].

Pevonedistat Mechanism of Action cluster_0 Neddylation Cascade (Active) cluster_1 Inhibition by Pevonedistat NAE NAE CRL Cullin-RING Ligase (CRL) NAE->CRL Activates Inactive_Complex NAE-NEDD8-Pevonedistat Adduct (Inactive) NEDD8 NEDD8 NEDD8->NAE ATP ATP ATP->NAE Substrate CRL Substrate (e.g., CDT1, p27) CRL->Substrate Ubiquitinates Accumulation Accumulation of CRL Substrates Proteasome Proteasomal Degradation Substrate->Proteasome Pevonedistat Pevonedistat (MLN4924) Pevonedistat->NAE Inhibits Inactive_Complex->CRL Apoptosis Cell Cycle Arrest, DNA Damage, Apoptosis Accumulation->Apoptosis

Caption: Pevonedistat inhibits NAE, blocking CRL activation and leading to substrate accumulation and apoptosis.

Cellular Consequences: The inhibition of CRL activity leads to the accumulation of a multitude of their substrates. Key among these are proteins that regulate cell cycle progression and DNA replication, such as CDT1 and p27[13]. The accumulation of CDT1, a DNA replication licensing factor, causes deregulation of S-phase DNA synthesis, leading to DNA re-replication, DNA damage, and subsequent cell cycle arrest and apoptosis[2][14][16]. Pevonedistat has been shown to induce these effects across a broad range of cancer cell lines[2][5].

Synthesis and Manufacturing of Pevonedistat

The initial discovery synthesis of Pevonedistat was a lengthy, multi-step process with low overall yield, involving over 20 linear steps and multiple chromatographic purifications[17]. For clinical development and potential commercialization, a more efficient and scalable synthesis was imperative.

Improved GMP Synthesis: A significantly improved, practical synthesis for Good Manufacturing Practice (GMP) production was subsequently developed[17]. This optimized route features a linear process with six solid isolations and has been successfully implemented on a 15-30 kg scale. Key features of this improved synthesis include:

  • Enantioselective Synthesis: A critical step is the enantioselective synthesis of an amino-diol cyclopentane intermediate, which contains three chiral centers.

  • Novel Regioselective Sulfamoylation: A novel and regioselective sulfamoylation reaction was developed using N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide.

  • Chromatography-Free Process: The revised process eliminates the need for chromatographic purifications, a significant advantage for large-scale manufacturing.

This optimized synthesis resulted in a 25% overall yield and a final product with over 98% chemical purity, demonstrating a robust and scalable manufacturing process suitable for clinical and commercial supply[17].

Preclinical and Clinical Development: A Journey of Promise and Setbacks

Pevonedistat has undergone extensive preclinical and clinical evaluation, demonstrating activity in a variety of cancer models but also facing challenges in late-stage trials.

Preclinical Activity

Preclinical studies have consistently demonstrated the anti-tumor activity of Pevonedistat across a wide range of hematologic and solid tumor cell lines and xenograft models[2][4][7].

Parameter Value Cell Line/Model Reference
NAE IC₅₀ 4.7 nMIn vitro enzyme assay[9]
Cellular IC₅₀ < 0.1 µMHCT-116 cells[13]
Apoptosis Induction Time and dose-dependentMantle cell lymphoma cells[3]
In Vivo Efficacy Tumor growth inhibitionHCT-116 xenografts[13]
Clinical Trials

Pevonedistat has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. Early phase studies established its safety profile and demonstrated preliminary signs of efficacy.

Phase I Studies: The initial Phase I trials in patients with advanced solid tumors, multiple myeloma, and lymphoma established the maximum tolerated dose (MTD) and characterized the safety profile, with dose-limiting toxicities including hyperbilirubinemia and elevated liver enzymes[2][4][16]. Pharmacodynamic studies in these trials confirmed on-target activity, with the detection of the Pevonedistat-NEDD8 adduct and accumulation of CRL substrates like CDT1 in tumor biopsies and peripheral blood mononuclear cells[2][4].

Combination Therapy and Focus on Hematologic Malignancies: Preclinical data suggested synergistic activity when Pevonedistat was combined with other agents, such as azacitidine[15]. This led to a clinical development strategy focused on hematologic malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

  • Phase II Studies: A Phase II study (NCT02610777) investigating Pevonedistat in combination with azacitidine for patients with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or low-blast AML showed encouraging results. The combination demonstrated a higher overall response rate and event-free survival compared to azacitidine alone, with a comparable safety profile[8][9].

  • Phase III PANTHER Trial: The promising Phase II results led to the initiation of the pivotal Phase III PANTHER trial (NCT03268954), a global, randomized study comparing Pevonedistat plus azacitidine to azacitidine alone in a similar patient population[18][19][20][21]. However, in 2021, Takeda announced that the trial did not meet its primary endpoint of a statistically significant improvement in event-free survival[12][22]. While disappointing, further analysis of the data is ongoing to understand the results fully[12].

Experimental Protocols

NAE Inhibition Assay (Time-Resolved Fluorescence)

This protocol describes a typical in vitro assay to determine the IC₅₀ of an inhibitor against the NAE enzyme.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 0.05% BSA, 5 mM MgCl₂, 20 µM ATP, and 250 µM glutathione.

  • Enzyme and Substrate Addition: To the wells of a 384-well plate, add 0.3 nM recombinant human NAE enzyme, 10 nM Ubc12-GST, and 75 nM NEDD8-Flag.

  • Inhibitor Titration: Add Pevonedistat or other test compounds at various concentrations.

  • Incubation: Incubate the plate at 24°C for 90 minutes.

  • Termination and Detection: Stop the reaction by adding a detection buffer containing EDTA, Europium-cryptate labeled anti-Flag antibody, and allophycocyanin (APC)-labeled anti-GST antibody.

  • Signal Reading: After a 2-hour incubation at 24°C, read the plate using a time-resolved fluorescence reader to measure the proximity of the donor (Europium) and acceptor (APC) fluorophores, which is indicative of the formation of the Ubc12-NEDD8 conjugate.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

NAE Inhibition Assay Workflow Start Prepare Reaction Mixture Add_Components Add NAE, Ubc12-GST, NEDD8-Flag, and Pevonedistat Start->Add_Components Incubate_1 Incubate (90 min, 24°C) Add_Components->Incubate_1 Stop_Reaction Add Stop/Detection Buffer with Labeled Antibodies Incubate_1->Stop_Reaction Incubate_2 Incubate (2 hr, 24°C) Stop_Reaction->Incubate_2 Read_Plate Read Time-Resolved Fluorescence Incubate_2->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze

Caption: Workflow for an in vitro NAE inhibition assay using time-resolved fluorescence.

Cell Viability Assay (ATP-based)

This protocol outlines a common method to assess the cytotoxic effects of Pevonedistat on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., 3,000–8,000 cells per well) in a 96-well culture plate and incubate overnight at 37°C.

  • Compound Treatment: Add Pevonedistat at a range of concentrations to the cells in complete growth medium.

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • Lysis and ATP Measurement: Add a cell lysis reagent that releases ATP and provides the necessary substrates for a luciferase reaction (e.g., ATPlite assay kit).

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The amount of light produced is proportional to the amount of ATP present, which reflects the number of viable cells.

  • Data Analysis: Normalize the results to untreated control cells and calculate the IC₅₀ value, the concentration of Pevonedistat that causes 50% inhibition of cell viability.

Conclusion

Pevonedistat (MLN4924) stands as a pioneering achievement in cancer drug discovery, representing the first clinical translation of NAE inhibition. Its discovery and development have profoundly advanced our understanding of the neddylation pathway and its role in cancer. From its rational design and elegant mechanism of action to its refined, scalable synthesis, Pevonedistat exemplifies the multidisciplinary nature of modern drug development. While the results of the Phase III PANTHER trial were not what was hoped for, the journey of Pevonedistat has provided invaluable insights for the field. The targeting of protein neddylation remains a compelling therapeutic strategy, and the lessons learned from Pevonedistat will undoubtedly guide the development of the next generation of inhibitors targeting this critical cellular pathway.

References

A Guide to the Spectroscopic Characterization of -3-(2-Aminopyrimidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS: 914349-45-4, Formula: C₁₁H₉N₃O₂, Molecular Weight: 215.21 g/mol ) is a molecule of interest, featuring a trifecta of key functional groups: a carboxylic acid, an aromatic amine, and a heterocyclic pyrimidine ring.[1][2] This guide provides an in-depth, technical framework for the spectroscopic analysis of this compound, moving beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation. Our approach integrates Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It provides a detailed map of the carbon and hydrogen framework.

Expertise in Action: Protocol for NMR Data Acquisition

The choice of solvent and experimental parameters is not arbitrary; it is a deliberate decision to maximize data quality. For a molecule with both acidic (COOH) and basic (NH₂) protons, which are exchangeable, the selection of a suitable deuterated solvent is critical.

Recommended Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for ¹³C NMR).

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientific Rationale: DMSO-d₆ is the solvent of choice for several reasons. It is an excellent solvent for polar, polyfunctional molecules. Crucially, it forms hydrogen bonds with the -OH and -NH₂ protons, slowing down their rate of chemical exchange. This sharpening of the signals allows for their unambiguous observation, which is often not possible in solvents like chloroform-d where these peaks can be excessively broad or absent.[3][4][5]

  • Filtration: Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard pulse programs for ¹H, ¹³C, and ancillary experiments like DEPT-135 should be used.

¹H NMR Spectral Interpretation: Assigning the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict a distinct pattern of signals.

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.1Broad Singlet1HH -OOC-ArThe carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the DMSO solvent.[6][7]
~8.8Singlet2HPyrimidine-H Protons on the electron-deficient pyrimidine ring are significantly deshielded. These two protons are chemically equivalent.
~8.3Singlet1HBenzoic Acid-H This proton is ortho to the carboxylic acid group, experiencing deshielding from both the ring current and the carbonyl's anisotropic effect.
~8.0Doublet1HBenzoic Acid-H This proton is ortho to the pyrimidine substituent and will show coupling to the adjacent proton.
~7.7Doublet1HBenzoic Acid-H This proton is meta to both substituents and will couple to its ortho neighbors.
~7.5Triplet1HBenzoic Acid-H This proton is para to the carboxylic acid and will appear as a triplet due to coupling with its two ortho neighbors.
~6.8Broad Singlet2H-NHThe amine protons' signal is often broad due to quadrupole effects of the nitrogen atom and exchange. Its chemical shift is influenced by hydrogen bonding.[3]

Caption: Predicted ¹H NMR assignments for key protons.

¹³C NMR Spectral Interpretation: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Assignments for this compound

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~167C =OThe carboxylic acid carbonyl carbon is highly deshielded, appearing at the downfield end of the spectrum.[7]
~163, 158Pyrimidine RingCarbons bonded to nitrogen in the heterocyclic ring are significantly deshielded.
~130 - 135Benzoic RingQuaternary carbons (C-COOH and C-pyrimidine) of the benzene ring.
~120 - 130Benzoic RingProtonated carbons of the benzene ring.
~115Pyrimidine RingThe carbon atom situated between the two nitrogen atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness through a Standardized Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

Experimental Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Interpreting the Vibrational Fingerprint

The IR spectrum provides a unique fingerprint of the molecule, with characteristic bands confirming the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3400–3250N-H StretchPrimary Amine (-NH₂)Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretching of the primary amine.[8]
3300–2500O-H StretchCarboxylic Acid (-COOH)A very broad, strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6][7] This broadness is a key distinguishing feature.
~1710C=O StretchCarboxylic Acid (-COOH)A very strong, sharp absorption corresponding to the carbonyl stretch. Its position indicates conjugation with the aromatic ring.[6][7]
1650–1580N-H BendPrimary Amine (-NH₂)A medium to strong scissoring vibration band confirms the presence of the primary amine.[8]
1600–1450C=C and C=N StretchesAromatic/Pyrimidine RingsMultiple sharp bands of variable intensity are characteristic of the skeletal vibrations of both the benzene and pyrimidine rings.[9]
1335–1250C-N StretchAromatic AmineA strong band in this region is indicative of the stretching vibration between the aromatic ring and the amine nitrogen.[8]

Caption: Key functional groups and their characteristic IR regions.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

Authoritative Grounding: Protocol for High-Resolution Mass Spectrometry (HRMS)

For definitive formula confirmation, HRMS is indispensable.[10][11] Electrospray Ionization (ESI) is the ideal ionization technique for this polar, non-volatile molecule.[12]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into an ESI source. A positive ion mode is recommended to protonate the basic amine and pyrimidine nitrogens, forming the [M+H]⁺ ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. These instruments provide mass accuracy typically within 5 ppm.[][14]

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions for further structural confirmation.

Deciphering the Mass Spectrum: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the mass of the intact molecule and the masses of its fragments upon decomposition.

  • Molecular Ion: The theoretical exact mass of C₁₁H₉N₃O₂ is 215.0695. In positive mode ESI, the expected protonated molecular ion [M+H]⁺ would have an m/z of 216.0773 . Observing this peak with high accuracy (e.g., 216.0770 ± 0.0011) provides strong evidence for the elemental formula.

  • Fragmentation Analysis: The fragmentation pattern gives insight into the molecule's structure, revealing the most stable and labile parts. The most common fragmentation pathway for protonated benzoic acids involves the loss of water and carbon monoxide.[15][16][17]

Table 4: Predicted Key Fragments in ESI⁺ Mass Spectrum

m/z (Nominal)Proposed Fragment IonNeutral LossRationale
216[M+H]⁺-The protonated molecular ion.
199[M+H - NH₃]⁺NH₃ (Ammonia)Loss of the amino group is a possible fragmentation pathway.
171[M+H - H₂O - CO]⁺ or [C₁₀H₇N₃]⁺H₂O + COA characteristic fragmentation of benzoic acids is the sequential loss of water and carbon monoxide from the carboxylic acid moiety.[15][17]
144[C₉H₆N₂]⁺H₂O + CO + HCNFurther fragmentation of the pyrimidine ring.
118Phenylpyrimidine cationCOOHCleavage of the bond between the two aromatic rings.

digraph "MS_Fragmentation" {
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

M_H [label="[M+H]⁺\nm/z = 216", fillcolor="#FBBC05"]; Frag1 [label="[M+H - H₂O - CO]⁺\nm/z = 171"]; Frag2 [label="[M+H - NH₃]⁺\nm/z = 199"]; Frag3 [label="Phenylpyrimidine Cation\nm/z = 118"];

M_H -> Frag1 [label="- H₂O, -CO"]; M_H -> Frag2 [label="- NH₃"]; M_H -> Frag3 [label="- •COOH"]; }

Caption: Predicted ESI⁺ fragmentation pathway.

Conclusion

The integrated application of NMR, IR, and high-resolution MS provides a comprehensive and self-validating analytical workflow for the structural characterization of this compound. NMR spectroscopy elucidates the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and HRMS provides unequivocal proof of the elemental formula and molecular weight. This multi-technique approach ensures the highest level of scientific integrity and is an essential component of the analytical dossier for any novel compound in a research or drug development setting.

References

Unveiling the Therapeutic Potential: A Guide to Identifying the Biological Targets of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the identification of small molecules that can selectively modulate disease-relevant biological targets is paramount. The compound 3-(2-aminopyrimidin-5-yl)benzoic acid represents a compelling chemical entity, built upon scaffolds of proven pharmacological relevance. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the potential biological targets of this molecule. By integrating computational prediction with robust biochemical and cellular validation methodologies, this document serves as a strategic manual. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and rigorous approach to target identification. The primary focus is directed toward the protein kinase family, a class of enzymes strongly implicated by the compound's core aminopyrimidine structure, which is known to function as a privileged scaffold for kinase inhibitors.[1][2]

Part 1: Structural Rationale and a Priori Hypotheses

The Molecular Architecture: A Synthesis of Privileged Scaffolds

The structure of this compound is a composite of two well-established pharmacophores: the aminopyrimidine core and the benzoic acid moiety. This unique combination provides a strong foundation for hypothesizing its biological interactions.

  • The Aminopyrimidine Core: This heterocyclic aromatic ring is a cornerstone in the design of protein kinase inhibitors.[2] Its structure serves as a bioisostere to the adenine ring of ATP, the natural substrate for all kinases.[1][2] This mimicry allows aminopyrimidine derivatives to competitively bind within the highly conserved ATP-binding pocket of a wide array of kinases, thereby inhibiting their catalytic function and downstream signaling.[2] The versatility of this scaffold has led to the development of inhibitors against numerous kinases implicated in cancer and other diseases.[1][3]

  • The Benzoic Acid Moiety: The benzoic acid group offers critical functionality. Its carboxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in a target's binding site. Derivatives of benzoic acid have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects, and have been incorporated into inhibitors of targets like VEGFR-2 and histone deacetylases.[4][5]

Primary Hypothesis: A Potent Kinase Inhibitor

Given that the aminopyrimidine scaffold is a hallmark of ATP-competitive kinase inhibitors, the primary and most compelling hypothesis is that this compound functions as an inhibitor of one or more protein kinases.[1][2] The dysregulation of protein kinases is a known driver of numerous pathologies, particularly cancer, making them a major class of therapeutic targets.[6] The specific kinase or kinase family targeted by this compound would be determined by the unique interactions afforded by its complete structure.

Part 2: The Protein Kinase Family as a Primary Target Class

The human kinome consists of over 500 protein kinases, which can be broadly classified into tyrosine kinases and serine/threonine kinases.[6] The aminopyrimidine scaffold has yielded inhibitors for members of both classes.[1][6]

Potential Tyrosine Kinase Targets

Receptor and non-receptor tyrosine kinases are critical mediators of cellular signaling, and their aberrant activation is a frequent event in cancer.[6] Aminopyrimidine derivatives have shown potent activity against several key members:

  • Epidermal Growth Factor Receptor (EGFR): A pivotal driver in several cancers, including non-small cell lung cancer.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (new blood vessel formation), a process essential for tumor growth.[1]

  • Src Family Kinases (e.g., LCK, Fyn): Non-receptor tyrosine kinases involved in cell proliferation, differentiation, and migration.[6]

Potential Serine/Threonine Kinase Targets

This class of kinases regulates a vast number of cellular processes, and inhibitors of these enzymes have significant therapeutic potential.

  • Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation.[1]

  • Aurora Kinases (e.g., AURKA): Essential regulators of mitosis; their inhibition can lead to mitotic catastrophe in cancer cells.[1][7]

  • PI3K/mTOR Pathway: This pathway is crucial for cell growth and metabolism and is frequently dysregulated in cancer. Aminopyrimidine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[8]

The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase like EGFR, highlighting the point of potential inhibition by an ATP-competitive molecule such as this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates ATP ATP ATP->EGFR Phosphorylates Inhibitor This compound Inhibitor->EGFR Inhibits ATP Binding Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK->Cell_Response PI3K_AKT->Cell_Response

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Table 1: Representative Kinases Inhibited by Aminopyrimidine Scaffolds

Kinase TargetCompound Type/ExampleReported Potency (IC50)Reference
RET KinaseAD-804 nM[6]
BTKAcalabrutinib3 nM[6]
LCK/FynPP1 / PP23-6 nM[6]
FLT3-ITDCompound 5-3188 nM[9]
VariousAnilino/bis-anilinopyrimidinesLow nanomolar range[1]

Part 3: A Validated Workflow for Target Identification

A multi-step, integrated approach is essential for accurately identifying and validating biological targets. The workflow should progress from broad, predictive methods to highly specific, functional assays in a biologically relevant context.

Target_ID_Workflow Start Compound: This compound InSilico Step 1: In Silico Prediction (Molecular Docking, Machine Learning) Start->InSilico Hypothesis Generation Biochem Step 2: In Vitro Biochemical Assays (Kinase Panels, DSF) InSilico->Biochem Prioritize Hits Cellular Step 3: Cellular Target Engagement (CETSA, DARTS) Biochem->Cellular Confirm Direct Binding & Potency Functional Step 4: Functional Cellular Assays (Western Blot, Proliferation Assays) Cellular->Functional Confirm Intracellular Action Validated Validated Biological Target(s) Functional->Validated Confirm Mechanism of Action

Workflow for Target Identification and Validation.
Step 1: In Silico Target Prediction

Rationale: Computational methods offer a rapid and cost-effective way to screen a compound against thousands of potential protein targets, generating a tractable list of high-probability candidates for experimental validation.[10][11] These approaches use the compound's 2D and 3D structural information to predict binding affinity to known protein structures.

High-Level Protocol: Molecular Docking

  • Preparation: Obtain the 3D structure of this compound and energy-minimize it. Prepare a library of potential target protein structures (e.g., the crystal structures of various kinase domains from the Protein Data Bank).

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically place the compound into the defined binding site (e.g., the ATP pocket) of each target protein.

  • Scoring & Analysis: The software calculates a binding energy score for each pose. Lower scores typically indicate more favorable binding.

  • Hit Selection: Rank the protein targets based on their docking scores and visual inspection of the binding poses to identify candidates with plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).

Step 2: In Vitro Biochemical Validation

Rationale: Once putative targets are identified, it is crucial to confirm direct physical binding and quantify the compound's inhibitory activity using purified proteins.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP indicates inhibition.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2 µL of a solution containing the purified kinase of interest and its specific substrate peptide.

    • Initiate the reaction by adding 2 µL of a 5X ATP solution at a concentration near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition relative to controls and plot the data against compound concentration. Fit the curve using non-linear regression to determine the IC50 value.

Step 3: Cellular Target Engagement

Rationale: Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[9][12]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency. Treat the cells with the test compound or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvest and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into different PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant (soluble fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another specific protein detection method (e.g., ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.

Step 4: Downstream Pathway Analysis

Rationale: To confirm that target engagement leads to the desired biological effect, it is essential to measure the modulation of downstream signaling pathways.

Detailed Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an HRP substrate (e.g., ECL) and detect the resulting chemiluminescent signal. Re-probe the same membrane with an antibody against the total protein (e.g., total Akt) to confirm equal loading. A dose-dependent decrease in the phosphorylated substrate signal indicates successful inhibition of the target kinase's activity in the cell.

Part 4: Conclusion and Future Directions

The molecular structure of this compound strongly suggests its primary biological targets are within the protein kinase family. Its aminopyrimidine core is a well-validated ATP-mimetic scaffold, making it a prime candidate for an ATP-competitive kinase inhibitor.[1][2] The systematic workflow outlined in this guide—progressing from computational prediction to biochemical assays and culminating in cellular target engagement and functional analysis—provides a robust framework for definitively identifying its target(s) and mechanism of action.

Successful validation of a kinase target would open avenues for further preclinical development. Future work would involve comprehensive kinome-wide selectivity profiling to understand its specificity, structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and ultimately, evaluation in in vivo disease models to establish therapeutic efficacy.

References

The Aminopyrimidine Benzoic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyrimidine benzoic acid framework has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapeutics. Its inherent ability to mimic the purine scaffold of ATP allows for potent and selective inhibition of a wide range of protein kinases, enzymes whose dysregulation is a hallmark of numerous pathologies, most notably cancer.[1][2] This technical guide provides a comprehensive exploration of aminopyrimidine benzoic acid derivatives, from their synthetic accessibility and rich structure-activity landscape to their profound impact on cellular signaling and clinical applications. We will delve into the causality behind experimental choices in their design and optimization, present detailed, field-proven protocols for their synthesis and biological evaluation, and visualize the intricate molecular interactions and signaling pathways they modulate. This guide is intended to serve as an authoritative resource for researchers and drug development professionals dedicated to advancing the next generation of targeted therapies.

The Rise of a Privileged Scaffold: An Introduction to Aminopyrimidine Benzoic Acid Derivatives

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry, with pyrimidine derivatives being particularly prominent.[3][4] The 2-aminopyrimidine moiety, in particular, is a crucial component in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] When coupled with a benzoic acid moiety, the resulting aminopyrimidine benzoic acid scaffold gains additional functionality, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This scaffold's versatility has led to the development of several clinically successful drugs, solidifying its status as a "privileged scaffold" in drug discovery.[1]

The significance of this scaffold lies in its structural mimicry of the adenine ring of ATP, the universal substrate for protein kinases.[2] This allows aminopyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[2] This targeted inhibition of specific kinases has revolutionized the treatment of diseases like chronic myeloid leukemia (CML), where the constitutively active BCR-ABL kinase is the primary driver of oncogenesis.[3][5]

Synthesis of Aminopyrimidine Benzoic Acid Derivatives: From Core Construction to Functionalization

The synthetic accessibility of the aminopyrimidine benzoic acid core is a key factor in its widespread use. A common and efficient method involves the condensation of a substituted aminopyrimidine with a benzoic acid derivative.

General Synthesis Strategy

A frequently employed synthetic route starts with a commercially available dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions. The first amination is typically performed with a substituted amine, followed by a second amination with an aminobenzoic acid derivative.

A general procedure for the synthesis of 2-aminopyrimidine derivatives involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base like triethylamine.[7] This reaction is often carried out under solvent-free conditions at elevated temperatures (80–90 °C) to afford the desired products in good to excellent yields.[7]

Case Study: Synthesis of Imatinib

Imatinib, a landmark drug for the treatment of CML, is a prime example of an aminopyrimidine benzoic acid derivative.[3][5] Its synthesis showcases a multi-step approach to construct the final complex molecule. One synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[5] This key step forms the amide bond that links the aminopyrimidine core to the functionalized benzoic acid moiety.

Another described synthesis of Imatinib starts from 4-methyl-3-nitroaniline.[5] This raw material undergoes a series of reactions, including reaction with 4-(chloromethyl)benzoyl chloride and N-methylpiperazine, reduction of the nitro group to an amine, reaction with cyanamide to form a guanidine, and finally, a cyclization reaction with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to yield Imatinib.[5]

The Heart of the Matter: Aminopyrimidine Benzoic Acid Derivatives as Kinase Inhibitors

The primary therapeutic application of aminopyrimidine benzoic acid derivatives lies in their ability to inhibit protein kinases.[1][2] The dysregulation of kinase activity is a common feature in many cancers, making them attractive targets for drug development.[2]

Mechanism of Action: Competitive ATP Inhibition

As previously mentioned, the aminopyrimidine scaffold is a bioisostere of the purine ring of ATP.[1] This structural similarity allows these derivatives to bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate and thereby inhibiting the phosphorylation of downstream proteins.[2] This competitive inhibition effectively blocks the signaling cascade that drives cellular processes like proliferation, survival, and differentiation.[2]

Key Kinase Targets

The versatility of the aminopyrimidine benzoic acid scaffold has enabled the development of inhibitors targeting a diverse range of kinases, including:

  • BCR-Abl: The fusion protein responsible for CML. Imatinib is a potent inhibitor of BCR-Abl.[3][5]

  • c-Kit and PDGFR: Receptor tyrosine kinases involved in various cancers, including gastrointestinal stromal tumors (GISTs). Imatinib also inhibits these kinases.[2]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.

  • Aurora Kinases: A family of serine/threonine kinases that play a crucial role in mitosis. Their inhibition is a promising strategy for cancer therapy.

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of aminopyrimidine benzoic acid derivatives can be significantly modulated by altering the substituents on both the pyrimidine and benzoic acid rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.

  • The 4-Amino Group of the Benzoic Acid: This group is often critical for establishing key hydrogen bonding interactions within the kinase's active site, which is essential for maintaining potency.[8]

  • The Carboxylic Acid Moiety: The carboxylic acid group can be a key interaction point or can be derivatized into esters or amides to modulate properties like cell permeability and metabolic stability.[8]

  • Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring play a critical role in determining biological activity.[8] For instance, the introduction of a cyclopropyl group has been shown to enhance potency in some kinase inhibitors.[8]

  • Substituents on the Pyrimidine Ring: Modifications to the pyrimidine ring can influence selectivity and potency. For example, in a series of pyrimidine-based Aurora kinase inhibitors, the introduction of a 4-chloro-2-fluorophenyl group was associated with a high degree of cMYC reduction.

Data Presentation: Quantitative Analysis of Inhibitory Potency

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound ClassTarget KinaseCell LineIC50 (µM)Reference
Pyrimidine-benzotriazole derivativeMultiple KinasesSiHa0.009[9]
Aminopyrimidine derivativeCDK6/9-0.040, 0.039[9]
4-(Thiazol-5-yl)benzoic acid derivativeCK2α-0.014-0.017[10]
4-(Thiazol-5-yl)benzoic acid derivativeCK2α'-0.0046-0.010[10]
Pyrimidine derivativeAurora A-0.0241
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativeHDAC8HeLa22.9 µg/ml[11]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHistone DeacetylaseHuman cervical cancer17.84[11]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the complex signaling networks targeted by these inhibitors is crucial for rational drug design.

The BCR-Abl Signaling Pathway

In CML, the Philadelphia chromosome translocation leads to the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[12] This aberrant kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK pathway, leading to uncontrolled cell proliferation and survival.[5][12] Imatinib effectively blocks this by binding to the ATP-binding site of BCR-Abl, inhibiting its kinase activity and inducing apoptosis in the cancer cells.[12]

BCR_ABL_Pathway BCR_ABL BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Simplified BCR-Abl signaling pathway and the inhibitory action of Imatinib.

General Workflow for SAR-Guided Drug Discovery

The development of novel aminopyrimidine benzoic acid derivatives often follows a structured, iterative process.

SAR_Workflow Start Lead Compound (Aminopyrimidine Benzoic Acid Core) Synthesis Chemical Synthesis of Analogs Start->Synthesis Screening In Vitro Kinase Inhibition Assays Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Preclinical Preclinical Studies (In Vivo Efficacy & Toxicity) Optimization->Preclinical

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.[8]

Experimental Protocols: A Practical Guide to Kinase Inhibition Assays

The evaluation of kinase inhibitors requires robust and reliable in vitro assays. The following is a detailed protocol for a common fluorescence-based kinase assay.[13]

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity and inhibitor potency.[13]

Materials:

  • Recombinant Kinase (e.g., EGFR, Aurora A)

  • Biotinylated Peptide Substrate

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Test Compounds (Aminopyrimidine Benzoic Acid Derivatives)

  • Terbium-labeled Anti-phospho-specific Antibody

  • Streptavidin-conjugated XL665

  • White, opaque 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase solution (containing the recombinant kinase and biotinylated peptide substrate in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (in kinase buffer) to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the detection mix (containing the terbium-labeled antibody and streptavidin-XL665 in a suitable buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the terbium donor and 665 nm for the XL665 acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Clinical Significance and Future Directions

The clinical success of Imatinib has paved the way for the development of numerous other kinase inhibitors based on the aminopyrimidine scaffold. Several such drugs have received FDA approval for the treatment of various cancers.[1] The ongoing challenge of drug resistance, however, necessitates the continuous exploration of new derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms.[14]

Future research in this area will likely focus on:

  • Dual-target inhibitors: Designing molecules that can inhibit multiple key kinases in a signaling pathway to achieve synergistic effects and combat resistance.[14]

  • Allosteric inhibitors: Developing inhibitors that bind to sites other than the ATP-binding pocket to achieve greater selectivity and overcome resistance due to mutations in the ATP-binding site.

  • Targeted protein degraders: Utilizing the aminopyrimidine scaffold to create molecules that not only inhibit but also induce the degradation of the target kinase.

The aminopyrimidine benzoic acid scaffold, with its proven track record and amenability to chemical modification, will undoubtedly remain a central theme in the ongoing quest for more effective and personalized medicines.

References

Unraveling the Enigma: A Technical Guide to Hypothesized Mechanisms of Action for 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a clinically validated therapeutic is both arduous and fraught with scientific uncertainty. The compound 3-(2-aminopyrimidin-5-yl)benzoic acid, while commercially available, remains a molecule with an unelucidated mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals, providing a framework for the systematic investigation of this compound. We will not present a definitive mechanism, as none currently exists in published literature. Instead, we will leverage our expertise to dissect the molecule's constituent parts—the 2-aminopyrimidine and benzoic acid moieties—to formulate robust, testable hypotheses regarding its biological activity. This document serves as a strategic roadmap, blending established biochemical and cellular methodologies with logical scientific reasoning to illuminate the potential therapeutic pathways of this intriguing molecule.

Part 1: Deconstruction of a Molecule - Foundational Clues from Chemical Scaffolds

The structure of this compound offers immediate clues to its potential biological roles. It is a conjugate of two well-known pharmacophores: the 2-aminopyrimidine ring and a benzoic acid derivative.

  • The 2-Aminopyrimidine Core: This heterocyclic scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer effects.[1][2] Notably, the 2-aminopyrimidine moiety is a key structural feature in several successful kinase inhibitors, such as Imatinib and Palbociclib.[2] This strongly suggests that kinase inhibition is a primary avenue of investigation for our target compound.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are also prevalent in biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and even hypolipidemic properties.[3][4] The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its position on the phenyl ring will dictate the molecule's spatial arrangement and potential binding interactions.

The conjugation of these two moieties creates a unique chemical entity with the potential for novel pharmacology. Our task is to systematically explore the most probable mechanisms through which this molecule exerts its effects.

Part 2: Primary Hypotheses on the Mechanism of Action

Based on the analysis of the core scaffolds, we propose three primary hypotheses for the mechanism of action of this compound. Each hypothesis is accompanied by a detailed experimental workflow designed to provide clear, actionable data.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket. The benzoic acid moiety could then extend into other regions of the binding site, conferring selectivity and potency. Many 2-aminopyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer and inflammation.[2]

Objective: To determine if this compound inhibits the activity of one or more protein kinases.

Step 1: Broad-Spectrum Kinase Panel Screening

  • Protocol:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo) to screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

    • Perform the initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

    • Express results as percent inhibition relative to a vehicle control.

  • Causality: This initial screen casts a wide net to identify any potential kinase targets without bias. A significant inhibition of any kinase in this panel provides the first piece of evidence for this hypothesis.

Step 2: IC50 Determination for Primary Hits

  • Protocol:

    • For any kinases showing significant inhibition (>50%) in the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Use a suitable in vitro kinase assay format (e.g., ADP-Glo, LanthaScreen) with a range of compound concentrations (e.g., 1 nM to 100 µM).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Data Presentation:

Kinase TargetIC50 (µM)
Kinase A[Value]
Kinase B[Value]
Kinase C[Value]

Step 3: Cellular Target Engagement Assays

  • Protocol:

    • Select a cell line that expresses the identified target kinase(s).

    • Treat the cells with varying concentrations of the compound.

    • Assess the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or a specific ELISA kit. A decrease in substrate phosphorylation would indicate target engagement in a cellular context.

  • Trustworthiness: This step is crucial to confirm that the compound can enter cells and inhibit the target kinase in its native environment, validating the in vitro findings.

Visualizing the Kinase Inhibition Hypothesis:

G Compound This compound Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Binds to ATP pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Downstream Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse

Caption: Hypothesized kinase inhibition pathway.

Hypothesis 2: Modulation of Inflammatory Pathways

Rationale: Both 2-aminopyrimidine and benzoic acid derivatives have been reported to possess anti-inflammatory properties.[1][3] The mechanism could involve the inhibition of key enzymes in inflammatory signaling cascades, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

Objective: To assess the anti-inflammatory potential of the compound and identify its molecular targets within inflammatory pathways.

Step 1: In Vitro Enzyme Inhibition Assays

  • Protocol:

    • Screen the compound for inhibitory activity against COX-1 and COX-2 enzymes using commercially available assay kits (e.g., Cayman Chemical).

    • Similarly, assess the inhibitory activity against 5-LOX or other relevant lipoxygenases.

    • Determine IC50 values for any observed inhibition.

  • Data Presentation:

Enzyme TargetIC50 (µM)
COX-1[Value]
COX-2[Value]
5-LOX[Value]

Step 2: Cellular Assays for Anti-inflammatory Activity

  • Protocol:

    • Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with the compound for a specified time, followed by stimulation with LPS.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

    • Measure the levels of nitric oxide (NO) using the Griess assay.

  • Causality: A reduction in pro-inflammatory mediators in this cellular context would strongly support an anti-inflammatory mechanism of action.

Step 3: Western Blot Analysis of Key Signaling Proteins

  • Protocol:

    • In the same cellular model, analyze the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

    • Probe for the phosphorylation status of key proteins like IκBα, p65 (NF-κB), p38, ERK, and JNK.

  • Trustworthiness: This provides a deeper mechanistic insight into which signaling nodes are being modulated by the compound.

Visualizing the Anti-inflammatory Workflow:

G LPS LPS Stimulation Cells Macrophages / PBMCs LPS->Cells Signaling NF-κB / MAPK Pathways Cells->Signaling Compound This compound Compound->Cells Pre-treatment Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines NO Nitric Oxide Signaling->NO

Caption: Experimental workflow for assessing anti-inflammatory activity.

Hypothesis 3: Antimicrobial Activity

Rationale: The 2-aminopyrimidine scaffold is a known antimicrobial agent.[1] Additionally, benzoic acid is used as a food preservative due to its antimicrobial properties. The combined molecule may therefore exhibit activity against various microbial pathogens.

Objective: To determine if the compound possesses antimicrobial activity and to elucidate its potential mechanism.

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Protocol:

    • Screen the compound against a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • Use the broth microdilution method according to CLSI guidelines to determine the MIC.

  • Data Presentation:

Microbial StrainMIC (µg/mL)
S. aureus[Value]
E. coli[Value]
P. aeruginosa[Value]
C. albicans[Value]

Step 2: Biofilm Inhibition/Disruption Assays

  • Protocol:

    • For strains where antimicrobial activity is observed, assess the compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms.

    • Quantify biofilm biomass using crystal violet staining.

  • Causality: Many chronic infections are associated with biofilms, making this a clinically relevant assessment.[5]

Step 3: Mechanism of Action Studies (for active compounds)

  • Protocol:

    • Macromolecular Synthesis Inhibition: Use radiolabeled precursors (e.g., [3H]-thymidine for DNA, [3H]-uridine for RNA, [3H]-leucine for protein, and [14C]-N-acetylglucosamine for cell wall synthesis) to determine if the compound inhibits a specific biosynthetic pathway.

    • Membrane Permeability Assays: Use fluorescent dyes like propidium iodide to assess membrane damage.

  • Trustworthiness: These assays provide direct evidence for the mode of antimicrobial action.

Visualizing the Antimicrobial Hypothesis:

G Compound This compound Microbe Bacterial / Fungal Cell Compound->Microbe Target Potential Targets: - DNA/RNA Synthesis - Protein Synthesis - Cell Wall Synthesis - Cell Membrane Compound->Target Inhibits Microbe->Target GrowthInhibition Inhibition of Microbial Growth Target->GrowthInhibition

Caption: Hypothesized antimicrobial mechanisms of action.

Part 3: Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is an endeavor that begins with informed hypotheses grounded in the established pharmacology of its constituent scaffolds. The experimental workflows detailed in this guide provide a robust and logical progression for elucidating its biological activity. It is plausible that the compound may exhibit pleiotropic effects, potentially acting on multiple targets. Therefore, an open-minded and systematic approach is paramount. The data generated from these studies will be instrumental in guiding future lead optimization efforts and ultimately determining the therapeutic potential of this and related molecules.

References

In Silico Modeling of 3-(2-Aminopyrimidin-5-yl)benzoic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 3-(2-aminopyrimidin-5-yl)benzoic acid, a molecule possessing a privileged 2-aminopyrimidine scaffold prevalent in kinase inhibitor discovery. Recognizing the critical role of computational methods in modern drug development, this document serves as a practical manual for researchers, scientists, and drug development professionals. We eschew a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific discovery process. The methodologies detailed herein, from target identification and molecular docking to molecular dynamics simulations and ADMET profiling, are presented with a focus on the underlying scientific rationale, ensuring both technical accuracy and field-proven insight. Each protocol is designed as a self-validating system, grounded in authoritative references to foster trustworthiness and reproducibility.

Introduction: The Rationale for In Silico Investigation

The compound this compound represents a compelling starting point for a targeted drug discovery campaign. Its structure is composed of two key pharmacophoric elements: a benzoic acid moiety, which can engage in various electrostatic and polar interactions, and a 2-aminopyrimidine core. The latter is widely recognized as a "hinge-binding" motif in a multitude of protein kinase inhibitors[1][2]. Protein kinases, which play a central role in cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them a major class of therapeutic targets[2][3].

Computer-Aided Drug Design (CADD) offers a cost- and time-efficient strategy to explore the therapeutic potential of such compounds before committing to extensive laboratory synthesis and testing[4][5]. By simulating molecular interactions within a computational environment, we can predict binding affinity, elucidate mechanisms of action, and evaluate pharmacokinetic properties, thereby prioritizing the most promising candidates for further development[4][6].

This guide will use FMS-like Tyrosine Kinase 3 (FLT3) as a representative target for demonstrating the in silico workflow. The selection of FLT3 is based on extensive literature precedent showing that 2-aminopyrimidine derivatives are potent inhibitors of this kinase, which is a critical target in acute myeloid leukemia (AML)[7][8]. Studies have shown that the 2-aminopyrimidine scaffold typically forms crucial hydrogen bonds with the kinase hinge region, a foundational interaction for potent inhibition[1][7].

The In Silico Modeling Workflow: A Conceptual Overview

Our investigation will follow a multi-step computational workflow designed to comprehensively characterize the potential interactions of this compound with its putative target, FLT3. This workflow is designed to move from broad, rapid screening to more computationally intensive and detailed analysis.

G cluster_0 Preparation cluster_1 Interaction Prediction cluster_2 Dynamic Validation & Refinement cluster_3 Pharmacokinetic Profiling P1 Ligand Preparation (this compound) D1 Molecular Docking (Pose & Affinity Prediction) P1->D1 P2 Target Selection & Preparation (FLT3 Kinase, PDB ID: 4XUF) P2->D1 MD1 Molecular Dynamics Simulation (Stability & Interaction Dynamics) D1->MD1 Select Best Pose A1 ADMET Prediction (Drug-likeness & Safety) MD1->A1 Validated Complex R1 Candidate Assessment A1->R1 Final Assessment G Start Docked Complex Prep System Preparation (Topology, Solvation, Ions) Start->Prep Min Energy Minimization Prep->Min NVT NVT Equilibration Min->NVT NPT NPT Equilibration NVT->NPT Prod Production MD Run NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

References

Methodological & Application

Synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyrimidine Scaffolds in Medicinal Chemistry

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding, make it an attractive pharmacophore for targeting a range of biological entities.[1] Derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several approved drugs, such as the kinase inhibitor Imatinib, feature this critical heterocyclic system, underscoring its importance in drug discovery and development.[2]

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid and its derivatives. This class of molecules holds significant promise for the development of novel therapeutics, particularly as inhibitors of enzymes such as Fibroblast Growth Factor Receptor 4 (FGFR4) and β-glucuronidase.[3][4] The synthetic strategy detailed herein is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a biaryl linkage between a halogenated 2-aminopyrimidine and a boronic acid derivative of benzoic acid.[5] The general reaction scheme is depicted below:

Suzuki-Miyaura Coupling cluster_reagents Reagents cluster_products Products Reactant1 5-Bromo-2-aminopyrimidine Intermediate Methyl 3-(2-aminopyrimidin-5-yl)benzoate Reactant1->Intermediate Suzuki-Miyaura Coupling Reactant2 3-(Methoxycarbonyl)phenylboronic acid Reactant2->Intermediate Reagent1 Pd(PPh₃)₄ (Catalyst) Reagent2 K₂CO₃ (Base) Reagent3 1,4-Dioxane/H₂O (Solvent) FinalProduct This compound Intermediate->FinalProduct Hydrolysis

Caption: General workflow for the synthesis of this compound.

This two-step sequence involves an initial cross-coupling to form the methyl ester of the target compound, followed by a straightforward hydrolysis to yield the final carboxylic acid. This approach is advantageous as the methyl ester intermediate is often easier to purify by column chromatography than the corresponding carboxylic acid.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 3-(2-aminopyrimidin-5-yl)benzoate

This protocol details the Suzuki-Miyaura coupling of 5-bromo-2-aminopyrimidine with 3-(methoxycarbonyl)phenylboronic acid.

Materials:

  • 5-Bromo-2-aminopyrimidine (1.0 eq)

  • 3-(Methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the limiting reagent, use 4 mL of dioxane and 1 mL of water). The solvent mixture should be thoroughly degassed prior to use to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. The aqueous phase contains the inorganic salts, while the desired product remains in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 2: Hydrolysis to this compound

Materials:

  • Crude methyl 3-(2-aminopyrimidin-5-yl)benzoate from Part 1

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude methyl 3-(2-aminopyrimidin-5-yl)benzoate in methanol.

  • Hydrolysis: Add an excess of 2 M sodium hydroxide solution and stir the mixture at room temperature. The hydrolysis is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is no longer observed.

  • Neutralization: Carefully acidify the reaction mixture with 2 M hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution as a solid. The isoelectric point of the molecule, where its solubility is at a minimum, is targeted to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining inorganic salts.

  • Drying: Dry the solid under vacuum to obtain the final product, this compound.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

ParameterValue/ConditionRationale
Limiting Reagent 5-Bromo-2-aminopyrimidineTypically the more complex or expensive starting material.
Boronic Acid 1.2 equivalentsA slight excess ensures complete consumption of the limiting reagent.
Catalyst Pd(PPh₃)₄ (5 mol%)A common and effective catalyst for Suzuki-Miyaura couplings.[5]
Base K₂CO₃ (2.0 equivalents)A mild and effective base for this transformation.[2]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[2]
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.
Reaction Time 4-12 hoursDependent on the specific substrates and reaction scale.
Expected Yield 70-90% (after purification)Typical for this type of cross-coupling reaction.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Start: 5-Bromo-2-aminopyrimidine & 3-(Methoxycarbonyl)phenylboronic acid Reaction_Setup Reaction Setup: - Add reagents to Schlenk flask - Establish inert atmosphere Start->Reaction_Setup Catalyst_Addition Catalyst & Solvent Addition: - Add Pd(PPh₃)₄ - Add Dioxane/H₂O Reaction_Setup->Catalyst_Addition Coupling_Reaction Suzuki-Miyaura Coupling: - Heat to 80-90°C - Monitor by TLC Catalyst_Addition->Coupling_Reaction Workup Work-up: - Cool to RT - Ethyl acetate extraction - Wash with water & brine Coupling_Reaction->Workup Purification1 Purification of Ester: - Column Chromatography Workup->Purification1 Hydrolysis Hydrolysis: - Dissolve in MeOH - Add NaOH solution Purification1->Hydrolysis Neutralization Neutralization & Precipitation: - Acidify with HCl to pH 5-6 Hydrolysis->Neutralization Isolation Isolation & Drying: - Vacuum filtration - Wash with cold water - Dry under vacuum Neutralization->Isolation Final_Product Final Product: This compound Isolation->Final_Product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Purification

Purification:

The intermediate, methyl 3-(2-aminopyrimidin-5-yl)benzoate, is best purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

The final product, this compound, can be purified by recrystallization.[7] A suitable solvent system would be a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyrimidine and benzene rings, as well as a singlet for the amino group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. For the final product, the carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >165 ppm).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product. The observed mass should correspond to the calculated mass of C₁₁H₉N₃O₂.[8]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere.
Insufficiently degassed solventDegas the solvent thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles.
Poor quality boronic acidUse high-purity boronic acid; consider using the corresponding boronate ester.
Incomplete reaction Insufficient reaction time or temperatureIncrease the reaction time or temperature moderately. Monitor by TLC.
Formation of side products Homocoupling of the boronic acidUse a slight excess of the boronic acid, but not a large excess.
Decomposition of starting materials or productAvoid excessive heating.
Difficulty in purification Co-eluting impuritiesOptimize the column chromatography solvent system.
Product is insolubleFor the final acid, ensure proper pH adjustment during precipitation to maximize yield and purity.

References

Application Notes: Leveraging 3-(2-Aminopyrimidin-5-yl)benzoic Acid in Fragment-Based Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more strategic approach. It begins by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target, albeit with low affinity.[2][3] The core principle of FBDD lies in the superior "ligand efficiency" of these fragments; they form high-quality interactions with the target protein, making them ideal starting points for rational, structure-guided optimization into potent and selective drug candidates.[2][4] This bottom-up approach allows for a more thorough exploration of chemical space and has proven particularly effective against challenging targets, leading to the development of several FDA-approved drugs.[2]

This application note provides a detailed guide on the utility of 3-(2-Aminopyrimidin-5-yl)benzoic acid , a versatile fragment, in a hypothetical FBDD campaign targeting a protein kinase. We will explore its structural rationale, outline detailed protocols for its identification and validation, and present a clear workflow for its evolution into a potent lead compound.

The Fragment: this compound - A Privileged Scaffold

The selection of a high-quality fragment library is a cornerstone of any successful FBDD campaign.[5] The fragment this compound embodies several key features that make it an excellent candidate for inclusion in such a library, particularly for kinase targets.

  • The Aminopyrimidine Core: The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, especially for kinase inhibitor design.[1][6] It acts as a bioisostere of the adenine base in ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][7] This mimicry provides a strong anchoring point for the fragment.

  • The Benzoic Acid Moiety: The benzoic acid group offers a dual advantage. It provides a potential hydrogen bond donor/acceptor and an ionic interaction point within the binding site.[8][9] Crucially, it also serves as a readily modifiable chemical handle for fragment evolution, allowing for "fragment growing" strategies to explore nearby sub-pockets and enhance potency.[8]

  • Optimal Physicochemical Properties: This fragment adheres to the "Rule of Three" (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3), a guiding principle for fragment design, ensuring good solubility and a higher probability of forming efficient interactions.[5]

PropertyValue"Rule of Three" Guideline
Molecular Weight 215.21 g/mol ≤ 300
Hydrogen Bond Donors 2 (amine, carboxylic acid)≤ 3
Hydrogen Bond Acceptors 4 (2x ring N, 2x oxygen)≤ 3 (Note: often relaxed)
cLogP (calculated) ~1.5 - 2.0≤ 3
Rotatable Bonds 2≤ 3

Table 1: Physicochemical properties of this compound.

Workflow for Fragment Identification and Validation

A robust FBDD campaign employs a cascade of orthogonal biophysical techniques to identify and validate true fragment hits, minimizing the risk of false positives.[3]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Hit-to-Lead Optimization PrimaryScreen Fragment Library Screen (e.g., 2500 fragments) via Surface Plasmon Resonance (SPR) NMR_Validation Orthogonal Screen: Ligand-Observed NMR (STD & WaterLOGSY) PrimaryScreen->NMR_Validation ~10-15% Hit Rate XRay Structural Validation: X-ray Crystallography NMR_Validation->XRay Confirmed Binders SBDD Structure-Based Design (SBDD) Fragment Growing XRay->SBDD High-Resolution Co-crystal Structure Lead Potent Lead Compound (nM Affinity) SBDD->Lead Iterative Medicinal Chemistry Cycles

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect the weak, transient binding events characteristic of fragments.[10][11]

Objective: To identify fragments from a library that bind to the target kinase.

Materials:

  • Biacore™ system (e.g., Biacore T200) or similar SPR instrument.[2]

  • Sensor Chip CM5 (or similar carboxylated surface).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target Kinase (purified, >95% purity).

  • Screening Buffer: e.g., 10 mM PBS, 150 mM NaCl, 0.05% P20, 3% DMSO, pH 7.4.[12]

  • Fragment library, including this compound, dissolved in 100% DMSO.

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with Screening Buffer.

    • Activate the carboxylated sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired density (e.g., 8000-10000 Response Units, RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without protein immobilization to allow for reference subtraction.[10]

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into Screening Buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer.[13]

    • Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds) followed by a dissociation phase.[13]

    • A buffer-only (blank) injection is performed periodically for double-referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the blank injection signal.

    • A binding response is measured in the steady-state region of the sensorgram.

    • Fragments eliciting a response significantly above the noise level (e.g., >40 RU) are considered primary hits for further validation.[14]

Protocol 2: Orthogonal Hit Validation by Ligand-Observed NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited as they do not require isotope-labeled protein and can reliably detect weak binding.[15][16]

Objective: To confirm the binding of primary hits to the target kinase in solution and rule out artifacts from the SPR screen.

Materials:

  • NMR Spectrometer (≥600 MHz) with a cryoprobe.[15]

  • NMR tubes.

  • Target Kinase in NMR Buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.2).

  • Fragment hit (e.g., this compound).

Methodology:

  • Sample Preparation:

    • Prepare two samples for each fragment to be tested:

      • Sample A (Reference): Fragment (e.g., 500 µM) in NMR buffer.

      • Sample B (Test): Fragment (500 µM) and Target Kinase (e.g., 5-10 µM) in NMR buffer.

  • Saturation Transfer Difference (STD) NMR:

    • Acquire two spectra for Sample B:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Result: Signals will only appear in the difference spectrum if the fragment binds to the protein, as saturation is transferred from the protein to the bound ligand.[16][17]

  • WaterLOGSY NMR:

    • Acquire a WaterLOGSY spectrum for both Sample A and Sample B. This experiment observes the transfer of magnetization from bulk water to the ligand.

    • Result: For non-binding fragments (Sample A), signals will have a positive phase. For binding fragments (Sample B), the signals will invert and show a negative phase, as they interact with water molecules in the protein's hydration shell.[15][16]

NMR_Validation cluster_std STD NMR cluster_waterlogsy WaterLOGSY std_on Saturate Protein (On-Resonance) std_diff Difference Spectrum std_on->std_diff std_off No Saturation (Off-Resonance) std_off->std_diff std_result Result: Signals appear only for Binders std_diff->std_result wl_protein Fragment + Protein wl_result Result: Signal phase inversion for Binders wl_protein->wl_result wl_no_protein Fragment Only wl_no_protein->wl_result

Caption: Logic diagram for NMR-based hit validation techniques.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate validation and provides the blueprint for structure-based drug design.[3][18]

Objective: To determine the precise binding mode of this compound within the kinase active site.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the apo-kinase using commercially available screens (e.g., sitting-drop or hanging-drop vapor diffusion).[19]

    • Optimize initial hits to obtain diffraction-quality crystals (typically > 50 µm).

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM in cryoprotectant solution) and incubate for a period ranging from minutes to hours.[3][19] This is often the preferred method for fragments.

    • Co-crystallization: If soaking is unsuccessful, set up crystallization trials with a pre-incubated mixture of the protein and the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the fragment-soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

    • Process the data and solve the structure using molecular replacement if a homologous structure exists.

    • Carefully interpret the resulting electron density map to confirm the presence and determine the exact orientation and interactions of the fragment within the binding site.[18]

From Hit to Lead: A Fragment Growing Strategy

With the co-crystal structure in hand, the low-affinity fragment hit can be rationally evolved into a high-affinity lead compound. The structure of this compound offers two primary vectors for a "fragment growing" strategy.[4][21]

Fragment_Growing cluster_vectors Growth Vectors Identified from Co-crystal Structure Fragment Initial Hit This compound (µM-mM Affinity) Vector1 Vector 1: Benzoic Acid Moiety (Points to solvent-exposed region) Fragment->Vector1 Vector2 Vector 2: Open position on Pyrimidine Ring Fragment->Vector2 MedChem Structure-Guided Medicinal Chemistry Vector1->MedChem Vector2->MedChem Analog1 Analogs targeting hydrophobic pocket via Amide/Ester formation MedChem->Analog1 Analog2 Analogs exploring selectivity pockets via substitution on pyrimidine MedChem->Analog2 Lead Optimized Lead Compound (nM Affinity) Improved Potency & Selectivity Analog1->Lead Analog2->Lead

Caption: Strategy for evolving the initial fragment hit into a potent lead.

Vector 1 (Benzoic Acid): The crystal structure would likely reveal the benzoic acid moiety pointing towards a solvent-exposed region or a shallow sub-pocket. This carboxylic acid can be readily converted to amides or esters.[22] A library of amines or alcohols can be coupled to this position to introduce new functionalities that can form additional interactions (e.g., hydrophobic interactions, hydrogen bonds) with the protein, thereby "growing" the fragment into this new space and increasing affinity.

Vector 2 (Pyrimidine Ring): The aminopyrimidine core is anchored in the hinge region. If the crystal structure shows an unoccupied pocket adjacent to another position on the pyrimidine ring, substitutions at this position can be explored to enhance potency and, critically, to achieve selectivity against other kinases.

Conclusion

This compound represents an exemplary fragment for initiating an FBDD campaign against protein kinases. Its privileged aminopyrimidine core provides a reliable anchor into the hinge region, while the strategically positioned benzoic acid serves as an ideal handle for rapid, structure-guided optimization. By employing a rigorous screening and validation cascade involving SPR, NMR, and X-ray crystallography, researchers can confidently identify this fragment as a high-quality starting point. The subsequent application of medicinal chemistry strategies, such as fragment growing, can efficiently transform this low-affinity hit into a novel, potent, and selective lead compound, demonstrating the power and efficiency of the FBDD approach in modern drug discovery.[4]

References

Application Notes and Protocols for Cell-Based Screening of 3-(2-Aminopyrimidin-5-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has established it as a valuable pharmacophore in the development of targeted cancer therapies. The compound 3-(2-Aminopyrimidin-5-yl)benzoic acid and its analogs represent a promising chemical space for the discovery of novel therapeutics. While some derivatives have been investigated as potential dual inhibitors of kinases like PI3K and BRAF, the broader biological activity of this specific scaffold remains an area of active exploration[1].

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals engaged in the characterization of novel this compound analogs. We present a structured, multi-tiered screening cascade designed to first identify antiproliferative activity, and then to elucidate the underlying mechanism of action. The protocols herein are designed as self-validating systems, incorporating essential controls and detailed explanations to ensure scientific integrity and reproducibility.

The Screening Cascade: A Strategic Workflow

A logical and resource-efficient screening strategy is paramount. We propose a hierarchical approach, beginning with a broad primary screen to identify active compounds, followed by a series of more detailed secondary and mechanistic assays to characterize the lead candidates. This cascade ensures that the most promising analogs are advanced, while minimizing effort on inactive or non-specific compounds.

G cluster_0 Primary Screening cluster_1 Hit Characterization & Secondary Assays cluster_2 Mechanistic Elucidation Compound_Library This compound Analogs Primary_Assay Cell Viability Assay (MTT/SRB) Broad Cancer Cell Line Panel Compound_Library->Primary_Assay IC50 IC50 Determination Dose-Response Curves Primary_Assay->IC50 Active 'Hits' Apoptosis_Assay Apoptosis Induction Assay (Caspase-Glo 3/7) IC50->Apoptosis_Assay Potent Compounds Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle_Assay Potent Compounds Target_Assay Cell-Based Kinase Assay (e.g., Phospho-Substrate ELISA) Apoptosis_Assay->Target_Assay Cell_Cycle_Assay->Target_Assay Pathway_Analysis Signaling Pathway Analysis Target_Assay->Pathway_Analysis

Figure 1: Hierarchical Screening Workflow. This diagram illustrates the proposed workflow for characterizing novel analogs, from broad primary screening to detailed mechanistic studies.

Part 1: Primary Screening - Identifying Antiproliferative Activity

The initial goal is to cast a wide net to identify which analogs possess cytotoxic or cytostatic activity against cancer cells. A robust and high-throughput cell viability assay is the workhorse for this stage. The MTT assay, which measures metabolic activity, is a widely adopted, reliable method for this purpose[2][3].

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals[3]. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., a panel representing different tumor types like lung (A549), breast (MCF-7), and leukemia (K562))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in DMSO to create concentrated stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase. Cell viability should be >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). This density should be optimized to ensure cells are still in exponential growth at the end of the incubation period.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in complete culture medium. It is common to perform an initial screen at a single high concentration (e.g., 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing DMSO at the same concentration as the compound wells) and "no cell" blank wells.

    • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

    • Compounds that show significant inhibition (e.g., >50% reduction in viability) are considered "hits" and are prioritized for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase throughout the experiment for consistent metabolic activity.
Compound Incubation 48 - 72 hoursAllows sufficient time for compounds to exert their effects, including those that may act on later phases of the cell cycle.[2]
Vehicle Control DMSO concentration matched to highest compound concentrationControls for any cytotoxic effects of the solvent used to dissolve the compounds.
Assay Endpoint Absorbance at 570 nmCorresponds to the peak absorbance of the dissolved formazan product.

Part 2: Secondary Assays - Elucidating the Mode of Action

Once potent analogs are identified, the next critical step is to understand how they are inhibiting cell proliferation. Are they inducing programmed cell death (apoptosis), or are they causing a blockage in the cell division cycle?

Protocol 2: Apoptosis Assessment via Caspase-Glo® 3/7 Assay

Apoptosis is a key mechanism for many anticancer drugs. It is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being the primary executioners. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify their activity.[4][5] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[5]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Cells seeded and treated with test compounds as described in Protocol 1

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control

  • Luminometer

Step-by-Step Methodology:

  • Assay Plate Setup:

    • Seed cells in a white-walled 96-well plate and treat with a range of concentrations of the hit compounds (e.g., centered around the IC50 value) for a relevant time period (e.g., 24 hours). Include vehicle controls and a positive control.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.

    • Measure the luminescence of each well using a luminometer.[4]

  • Data Analysis:

    • Subtract the average luminescence of the "no-cell" blank wells from all other measurements.

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[7][8] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Materials:

  • Cells treated with test compounds (in 6-well plates to obtain sufficient cell numbers)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation and Fixation:

    • Culture and treat cells with test compounds for a defined period (e.g., 24 hours).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells for dye entry.[9]

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or up to several days).[9]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, ensuring that the PI signal is specific to DNA content.[10]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000-20,000 single-cell events. Use pulse width and pulse area parameters to exclude cell doublets and aggregates from the analysis.[9]

  • Data Analysis:

    • Generate a DNA content frequency histogram.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.

    • Compare the cell cycle distribution of treated cells to vehicle-treated controls. An accumulation of cells in G2/M, for example, would suggest the compound acts as a mitotic inhibitor. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[7]

Phase DNA Content Interpretation of Accumulation
Sub-G1 < 2nApoptotic cell death, DNA fragmentation.[7]
G0/G1 2nArrest at the G1/S checkpoint.
S Phase > 2n, < 4nInhibition of DNA replication.
G2/M 4nArrest at the G2/M checkpoint or mitotic block.

Part 3: Mechanistic Insight - Investigating Kinase Inhibition

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a logical next step is to determine if the observed cytotoxic effects are due to the inhibition of a specific kinase or signaling pathway.[11][12] A cell-based assay that measures the phosphorylation of a key kinase substrate provides a physiologically relevant readout of target engagement and inhibition.[13]

Protocol 4: Cell-Based Phospho-Substrate ELISA

This protocol provides a general framework for measuring the inhibition of a specific kinase pathway in cells. For example, to investigate inhibition of the ALK or DDR1 pathways, one would use cell lines known to be driven by these kinases (e.g., Karpas-299 for ALK, or engineered U2OS cells for DDR1) and measure the phosphorylation of a downstream substrate.[14][15]

Materials:

  • Relevant cancer cell line (e.g., one with a known dependency on a specific kinase)

  • Test compounds and a known inhibitor for the target kinase (positive control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific primary antibody (e.g., anti-phospho-ALK)

  • Total protein primary antibody (e.g., anti-ALK)

  • HRP-conjugated secondary antibody

  • ELISA plates and coating buffer

  • TMB substrate and stop solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 96-well plate and allow them to attach.

    • Starve cells of serum for several hours if investigating a growth factor-stimulated pathway.

    • Pre-treat cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.

    • If applicable, stimulate the pathway with the appropriate ligand (e.g., collagen for DDR1).[15]

    • Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.

  • ELISA Procedure:

    • Coat an ELISA plate with a capture antibody against the total target protein.

    • Add the cell lysates to the wells and incubate to allow the target protein to bind.

    • Wash the wells and add the phospho-specific primary antibody to detect the phosphorylated form of the target.

    • Wash and add the HRP-conjugated secondary antibody.

    • Add TMB substrate. The color development is proportional to the amount of phosphorylated protein.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein amount (determined from a parallel ELISA or Western blot) to account for any differences in cell number.

    • Plot the normalized signal against the compound concentration to generate a dose-response curve and calculate the IC50 for inhibition of the specific signaling event.

G cluster_pathway Kinase Signaling Pathway Ligand Ligand (e.g., Collagen) Receptor Receptor Tyrosine Kinase (e.g., DDR1) Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate Kinase Activity PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Test Analog Inhibitor->Receptor Inhibition

Figure 2: Kinase Inhibition Pathway. This diagram shows a simplified receptor tyrosine kinase signaling pathway and illustrates how an inhibitor can block the phosphorylation of downstream substrates.

Conclusion

The systematic application of this multi-tiered assay cascade provides a robust framework for the comprehensive characterization of novel this compound analogs. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify potent compounds and gain critical insights into their mode of action. This integrated approach, grounded in established and validated protocols, accelerates the drug discovery process by enabling data-driven decisions to advance the most promising candidates toward further preclinical development.

References

Application Notes and Protocols: 3-(2-Aminopyrimidin-5-yl)benzoic Acid as a Versatile Building Block for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly reliant on the principles of combinatorial chemistry. This powerful approach enables the rapid synthesis and evaluation of large, systematically organized libraries of compounds, accelerating the identification of new drug candidates.[1] Central to this strategy is the selection of core molecular scaffolds—or building blocks—that are not only amenable to diverse chemical modifications but also possess inherent biological relevance. 3-(2-Aminopyrimidin-5-yl)benzoic acid emerges as a preeminent building block in this context, offering a unique convergence of synthetic versatility and pharmacological potential.

The aminopyrimidine core is a well-established "privileged scaffold" in drug discovery, renowned for its ability to mimic the purine structure of ATP and thereby interact with the ATP-binding sites of a wide array of protein kinases.[2][3] Kinase deregulation is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a highly sought-after class of therapeutics.[4] The strategic placement of a carboxylic acid on the phenyl ring and a primary amine on the pyrimidine ring provides two orthogonal points for chemical diversification. This allows for the systematic exploration of chemical space around the core, a fundamental tenet of combinatorial library design aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the application of this compound in combinatorial chemistry. We will delve into its chemical reactivity, provide detailed, field-proven protocols for key chemical transformations, and illustrate its utility in the construction of a targeted kinase inhibitor library.

Chemical Properties and Reactivity

This compound is a trifunctional molecule, presenting a carboxylic acid, an aromatic amine, and a pyrimidine ring. The distinct reactivity of these functional groups allows for selective and sequential modifications, a critical feature for combinatorial synthesis.

  • The Carboxylic Acid: This group is readily activated for amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[5] Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to couple a diverse library of primary and secondary amines to this position.[6][7]

  • The 2-Amino Group: The amino group on the pyrimidine ring is a nucleophile that can participate in various C-N bond-forming reactions. While its nucleophilicity is attenuated by the electron-withdrawing nature of the pyrimidine ring, it can undergo reactions such as Ullmann condensation with aryl halides under copper catalysis. This allows for the introduction of a second element of diversity.[8][9]

  • The Pyrimidine Ring: The pyrimidine ring itself can be a handle for further diversification. For instance, if the starting material were a halogenated precursor to this compound, the halogen would provide a reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][10] This highlights the potential for even greater library complexity.

Combinatorial Library Synthesis Workflow

A typical combinatorial library synthesis utilizing this compound can be envisioned as a two-step process, first diversifying the carboxylic acid position and then, if desired, the 2-amino position.

G cluster_0 Step 1: Amide Library Synthesis cluster_1 Step 2: C-N Coupling Diversification Start This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Amide_Coupling Amine_Library Library of Primary/Secondary Amines (R1-NH2) Amine_Library->Amide_Coupling Intermediate_Library Intermediate Amide Library Amide_Coupling->Intermediate_Library CN_Coupling C-N Coupling (e.g., Ullmann Condensation) Intermediate_Library->CN_Coupling Intermediate_Library->CN_Coupling Aryl_Halide_Library Library of Aryl Halides (Ar-X) Aryl_Halide_Library->CN_Coupling Final_Library Final Diversified Library CN_Coupling->Final_Library

Caption: Combinatorial workflow using this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of a combinatorial library based on this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are sterically hindered or electronically deactivated.[5][6] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

Materials:

  • This compound

  • Library of primary and secondary amines (1.1 equivalents per reaction)

  • HATU (1.1 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block or in individual reaction vials, add this compound (1.0 equivalent).

  • Reagent Addition: To each reaction vessel, add a solution of the corresponding amine (1.1 equivalents) in anhydrous DMF.

  • Activation: In a separate flask, prepare a stock solution of HATU (1.1 equivalents per reaction) and DIPEA (3.0 equivalents per reaction) in anhydrous DMF. Add the appropriate volume of this activation solution to each reaction vessel.

  • Reaction: Seal the reaction block or vials and shake at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude amides can be purified by preparatory HPLC or silica gel chromatography.

ReagentMolar Equiv.Purpose
This compound1.0Core building block
Amine1.1Diversity element 1
HATU1.1Carboxylic acid activator
DIPEA3.0Non-nucleophilic base
DMF-Anhydrous solvent
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate

For libraries requiring diversification of the pyrimidine core, a halogenated analog of the starting material would be used. This protocol outlines the Suzuki-Miyaura coupling of a hypothetical 3-(2-amino-5-bromopyrimidin-yl)benzoic acid derivative with a library of boronic acids.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, with a broad tolerance for functional groups.[2][10] The choice of a suitable palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.

Materials:

  • 3-(2-Amino-5-bromopyrimidin-yl)benzoic acid amide derivative (from Protocol 1)

  • Library of aryl or heteroaryl boronic acids (1.5 equivalents per reaction)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: In each reaction vessel, add the 3-(2-amino-5-bromopyrimidin-yl)benzoic acid amide derivative (1.0 equivalent), the corresponding boronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equivalents) to each vessel.

  • Solvent Addition and Degassing: Add the 1,4-dioxane/water mixture. Degas each reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the sealed reaction vessels to 80-100 °C for 6-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reactions to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final products by preparatory HPLC or silica gel chromatography.

ReagentMolar Equiv.Purpose
Bromopyrimidine Derivative1.0Substrate
Boronic Acid1.5Diversity element 2
Pd(PPh₃)₄0.05Palladium catalyst
K₂CO₃2.0Base
Dioxane/Water-Solvent system

Application in Kinase Inhibitor Drug Discovery

Libraries derived from this compound are particularly well-suited for screening against protein kinases. The aminopyrimidine moiety acts as a hinge-binding motif, a common feature of many potent kinase inhibitors.

Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[11] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[12] A combinatorial library based on our scaffold can be screened for inhibitors of p38α MAPK.

G Stress Stress Stimuli (UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Downstream Downstream Targets (Transcription Factors, etc.) MK2->Downstream Inflammation Inflammation & Apoptosis Downstream->Inflammation Inhibitor 3-(2-Aminopyrimidin-5-yl)benzoic acid derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by a library compound.

Data Presentation: A Representative Library

The following table illustrates the kind of data that can be generated from a small, focused library synthesized using the protocols described above. The inhibitory activity (IC₅₀) against p38α MAPK would be determined through in vitro kinase assays.

Compound IDR¹ Group (from Amine)Ar Group (from Boronic Acid)p38α MAPK IC₅₀ (nM)
LIB-001CyclopropylPhenyl850
LIB-002Morpholin-4-yl-ethylPhenyl620
LIB-0034-FluorobenzylPhenyl450
LIB-004Cyclopropyl4-Methoxyphenyl310
LIB-005Morpholin-4-yl-ethyl4-Methoxyphenyl150
LIB-0064-Fluorobenzyl4-Methoxyphenyl95
LIB-007CyclopropylPyridin-3-yl220
LIB-008Morpholin-4-yl-ethylPyridin-3-yl75
LIB-0094-FluorobenzylPyridin-3-yl40

Data is hypothetical and for illustrative purposes only.

Conclusion

This compound stands out as a high-value building block for combinatorial chemistry in drug discovery. Its trifunctional nature allows for the creation of large and diverse chemical libraries through robust and well-established synthetic methodologies. The inherent biological relevance of the aminopyrimidine scaffold, particularly in the context of kinase inhibition, makes libraries derived from this starting material particularly promising for the discovery of novel therapeutic agents. The protocols and workflows detailed in this guide provide a solid foundation for researchers to leverage the power of this versatile building block in their drug discovery programs.

References

Quantitative Analysis of 3-(2-Aminopyrimidin-5-yl)benzoic acid: A Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 3-(2-Aminopyrimidin-5-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. We present detailed, validated protocols for three distinct analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method is designed to ensure high accuracy, precision, and reliability, catering to different laboratory capabilities and analytical requirements, from routine quality control to high-sensitivity impurity profiling. The scientific rationale behind instrumental parameters and procedural steps is thoroughly explained to empower researchers in adapting and troubleshooting these methods. All protocols are framed within the context of international regulatory standards for analytical method validation, ensuring the integrity and trustworthiness of the generated data.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 914349-45-4) is a bifunctional molecule incorporating both a basic aminopyrimidine moiety and an acidic benzoic acid group.[1][2][3] This unique structure makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that directly impact the quality, safety, and efficacy of the final drug product. Consequently, the development of accurate and reliable analytical methods for its quantification is a fundamental requirement in both drug development and manufacturing environments.

This guide is structured to provide researchers, scientists, and drug development professionals with a selection of validated analytical techniques. The choice of method will depend on the specific application, required sensitivity, sample matrix complexity, and available instrumentation. We will delve into the principles, practical execution, and validation of:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, offering excellent resolution, precision, and accuracy for assay and purity determinations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An orthogonal method providing superior sensitivity and selectivity, ideal for trace-level quantification and impurity analysis.

  • UV-Vis Spectrophotometry: A straightforward and cost-effective technique suitable for rapid, routine quantification of the pure substance.

Each section will present a detailed protocol, a discussion of the underlying scientific principles, and guidance on data interpretation and method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the premier method for the quantification of this compound in drug substance and intermediate samples. The method leverages the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase to achieve separation from potential impurities.[7][8] Given the polar nature of the target molecule, which contains both acidic and basic functional groups, careful selection of the column and mobile phase pH is critical to ensure good peak shape and reproducible retention.[6][9][10]

Causality of Experimental Choices
  • Stationary Phase: A C18 column is selected as the standard for reversed-phase chromatography, offering a good balance of hydrophobicity for retaining the aromatic rings of the analyte. The polar nature of the analyte means that a highly aqueous mobile phase may be required, which can sometimes lead to poor retention or "phase collapse" on traditional C18 columns.[6] Therefore, a C18 column with polar end-capping or an embedded polar group is recommended to ensure stable retention times and peak shapes, even with high aqueous content in the mobile phase.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is employed. Acetonitrile is a common organic modifier that provides good peak shape for many aromatic compounds. The aqueous phase is buffered with formic acid to a pH of approximately 2.7. At this pH, the carboxylic acid group (pKa ~4-5) will be largely protonated (neutral), and the aminopyrimidine group (pKa ~3-4) will be protonated (positive charge). This consistent ionization state helps to ensure sharp, symmetrical peaks and reproducible retention.

  • Detection: The presence of conjugated aromatic and pyrimidine rings in the molecule results in strong UV absorbance. Based on data for similar aromatic acids, detection wavelengths of 254 nm or 280 nm are expected to provide excellent sensitivity.[11]

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterValue
Column C18 with polar end-capping (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm
Run Time 10 minutes
Gradient Program Time (min)
0.0
6.0
8.0
8.1
10.0

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 mL stock solution (100 µg/mL). Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same diluent.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve using linear regression.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Preparation HPLC HPLC System (Gradient Elution) Standard->HPLC Sample Sample Preparation Sample->HPLC UV_Det UV Detection (254 nm) HPLC->UV_Det Data_Acq Data Acquisition UV_Det->Data_Acq Cal_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acq->Cal_Curve Concentration Concentration Calculation Cal_Curve->Concentration

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS provides exceptional specificity, minimizing interferences from other components in the sample.[1][12]

Causality of Experimental Choices
  • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique well-suited for polar molecules like this compound.[13] Both positive and negative ion modes are viable. Positive mode will protonate the basic aminopyrimidine nitrogen, while negative mode will deprotonate the acidic carboxylic acid group. Positive mode is often preferred for nitrogen-containing compounds as it generally provides a more stable and abundant precursor ion.

  • Fragmentation: In tandem MS (MS/MS), the protonated molecule ([M+H]⁺, m/z 216.08) is selected in the first quadrupole and fragmented in the collision cell. The fragmentation pattern is predicted based on the known behavior of aminopyrimidines and benzoic acids.[4][5] A characteristic fragmentation for benzoic acids is the neutral loss of water (H₂O) and carbon monoxide (CO).[5] For aminopyrimidines, cleavage of the pyrimidine ring can occur. The most intense and specific fragment ions are chosen for the MRM transition to ensure reliable quantification. For instance, the loss of the carboxylic acid group (decarboxylation) is a highly probable and specific fragmentation pathway in negative ion mode.[14]

Detailed LC-MS/MS Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Same as HPLC protocol.

Chromatographic Conditions:

  • The same LC conditions as the HPLC-UV method can be used to ensure good separation prior to MS detection.

Mass Spectrometry Conditions:

ParameterValue (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 216.1
Product Ions (Q3) Predicted: m/z 198.1 (loss of H₂O), m/z 170.1 (loss of H₂O and CO)
MRM Transition 216.1 → 170.1 (Quantifier), 216.1 → 198.1 (Qualifier)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Gas Flow 800 L/h
Collision Gas Argon
Collision Energy Optimized for the specific instrument (e.g., 15-25 eV)

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

  • Method Optimization: Infuse a standard solution directly into the mass spectrometer to optimize the precursor ion selection and collision energy to maximize the intensity of the product ions.

  • Analysis: Inject the standards and samples into the LC-MS/MS system operating in MRM mode.

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards. Calculate the sample concentrations using this curve. The qualifier ion transition is used to confirm the identity of the analyte.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standard Reference Standard (ng/mL range) LC_Sep UHPLC Separation Standard->LC_Sep Sample Sample Preparation Sample->LC_Sep ESI ESI Source (Ionization) LC_Sep->ESI Q1 Q1: Precursor Ion Selection (m/z 216.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (MRM) Q2->Q3 Detector Detector Q3->Detector Cal_Curve Calibration Curve (MRM Peak Area) Detector->Cal_Curve Concentration Concentration Calculation Cal_Curve->Concentration

Caption: Workflow for high-sensitivity quantification of this compound by LC-MS/MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in its pure form or in simple formulations. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Causality of Experimental Choices
  • Solvent: A solvent that can fully dissolve the analyte and does not absorb in the same UV region is required. A mixture of methanol and water is a good choice as it can solvate both the polar and non-polar parts of the molecule and is transparent in the relevant UV range. A slightly acidic or basic condition (e.g., using 0.1 M HCl or 0.1 M NaOH) can be used to ensure a consistent ionization state and, therefore, a stable absorption spectrum.

  • Wavelength Selection: The molecule contains a benzoic acid chromophore and an aminopyrimidine chromophore. Benzoic acid derivatives typically exhibit two main absorption bands around 230 nm and 280 nm.[11] An analytical wavelength (λ_max) should be chosen at an absorption maximum to ensure maximum sensitivity and to minimize the impact of minor wavelength calibration errors. A full UV scan should be performed to identify the λ_max for this specific compound.

Detailed UV-Vis Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Materials:

  • This compound reference standard (>98% purity)

  • Methanol (spectroscopic grade)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Solvent Preparation: Prepare a diluent of 50:50 Methanol:0.1 M HCl.

  • Wavelength Determination (λ_max): Prepare a solution of the analyte (e.g., 10 µg/mL) in the diluent. Scan the solution from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance (λ_max).

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the diluent. From this stock, prepare a series of calibration standards with concentrations bracketing the expected sample concentration (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to obtain a final concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of each standard and sample at the predetermined λ_max against the diluent blank.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.

Data Summary Table:

ParameterValue
Solvent 50:50 Methanol:0.1 M HCl
λ_max To be determined experimentally (expect ~230-280 nm)
Linearity Range e.g., 2-20 µg/mL
Correlation Coefficient (r²) > 0.999

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Lambda_Max Determine λ_max (UV Scan) Spectrophotometer Measure Absorbance at λ_max Lambda_Max->Spectrophotometer Standards Prepare Calibration Standards Standards->Spectrophotometer Sample Prepare Sample Solution Sample->Spectrophotometer Cal_Curve Construct Calibration Curve Spectrophotometer->Cal_Curve Concentration Calculate Sample Concentration Cal_Curve->Concentration

Caption: Standard workflow for quantification of this compound by UV-Vis Spectrophotometry.

Method Validation: Ensuring Trustworthiness and Reliability

For any analytical method to be considered fit for its intended purpose, it must undergo a thorough validation process. The objective of validation is to demonstrate that the procedure is suitable for its intended use, providing reliable, reproducible, and accurate data.[6] The following parameters, as defined by the ICH Q2(R2) guideline, must be assessed.[4][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC, this is demonstrated by separating the analyte peak from all other peaks. For LC-MS/MS, the specificity of the MRM transition provides inherent specificity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations and demonstrated by a correlation coefficient (r²) of >0.999 for chromatographic methods.[5]

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies, where a known amount of analyte is added to a sample matrix and the percent recovery is calculated. Acceptance criteria are typically 98-102% for drug substance assays.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment). Precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Each of the protocols described in this guide should be subjected to a full validation study according to a pre-approved protocol before being implemented for routine analysis.[6]

Conclusion

This guide has detailed three robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry will be dictated by the specific analytical needs, including required sensitivity, sample complexity, and available resources. The HPLC-UV method stands out as a versatile and precise technique for routine quality control. The LC-MS/MS method offers unparalleled sensitivity and selectivity for trace analysis. The UV-Vis spectrophotometric method provides a simple and rapid option for the analysis of the pure compound. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this critical pharmaceutical intermediate.

References

Application Note: A Scalable Synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic Acid for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Aminopyrimidin-5-yl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is prevalent in compounds targeting a range of therapeutic areas, necessitating a reliable and scalable synthetic route to support preclinical and early-phase drug development. This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of this compound, focusing on process robustness, product purity, and detailed analytical characterization. The methodology is designed to be accessible to researchers and drug development professionals, with a focus on explaining the rationale behind key experimental choices to ensure successful implementation and scale-up.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized in the pharmaceutical industry for its functional group tolerance, high yields, and commercially available starting materials.[1][2][3] The chosen strategy involves the coupling of 5-bromo-2-aminopyrimidine with 3-carboxyphenylboronic acid.

The rationale for this approach is multifold:

  • Convergence: The two key fragments are brought together in a single, efficient step, shortening the overall synthesis time.

  • Availability of Starting Materials: Both 5-bromo-2-aminopyrimidine and 3-carboxyphenylboronic acid are commercially available, reducing the need for lengthy precursor synthesis.

  • Scalability: Suzuki-Miyaura couplings are well-documented for their scalability, making this route suitable for producing the quantities required for preclinical studies.[4]

Synthetic Workflow SM1 5-Bromo-2-aminopyrimidine Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 3-Carboxyphenylboronic Acid SM2->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

Figure 1: Overall synthetic workflow for the preparation of this compound via Suzuki-Miyaura coupling.

Detailed Scale-up Synthesis Protocol

This protocol is optimized for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 5-Bromo-2-aminopyrimidine (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)[5]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-aminopyrimidine (10.0 g), 3-carboxyphenylboronic acid (11.4 g), and anhydrous potassium carbonate (23.8 g).

    • In a separate vial, pre-mix palladium(II) acetate (0.26 g) and RuPhos (0.54 g) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[5]

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (200 mL) and deionized water (50 mL) to the reaction flask.

    • Degas the reaction mixture by bubbling nitrogen through the solvent for 20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl. The product will precipitate out of the solution.[6]

    • Stir the mixture for 30 minutes, then collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with deionized water (3 x 50 mL) and then with a small amount of cold ethyl acetate.

  • Purification:

    • The crude product can be further purified by recrystallization.

    • Suspend the crude solid in a minimal amount of hot ethanol or a mixture of dimethylformamide (DMF) and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound.

Analytical_Workflow Start Synthesized Product Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Residuals Residual Analysis Start->Residuals NMR 1H NMR, 13C NMR Identity->NMR MS Mass Spectrometry Identity->MS HPLC HPLC-UV Purity->HPLC ICPMS ICP-MS (for Pd) Residuals->ICPMS Final Qualified for Preclinical Studies NMR->Final MS->Final HPLC->Final ICPMS->Final

Figure 2: Analytical workflow for the characterization and quality control of this compound.

1. Identity Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A validated HPLC method should be used to quantify the main peak and any impurities.[7][8]

3. Residual Analysis:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual palladium from the catalyst. The palladium content should be below the acceptable limits for active pharmaceutical ingredients (APIs).

  • Residual Solvent Analysis (by Headspace GC-MS): To quantify any remaining solvents from the synthesis and purification process.

Analytical Test Specification Typical Result
Appearance White to off-white solidConforms
¹H NMR Conforms to structureConforms
Purity (by HPLC) ≥ 98.0%99.2%
Mass Spectrum [M+H]⁺ = 216.07Conforms
Residual Palladium < 10 ppm< 5 ppm
Residual Solvents Within ICH limitsConforms

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable.

  • Reaction: The reaction is heated and should be monitored to prevent overheating.

  • Work-up: Acidification with HCl is exothermic and should be done slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a robust and scalable Suzuki-Miyaura cross-coupling protocol for the synthesis of this compound. The provided methodology, from synthesis to purification and comprehensive analytical characterization, is designed to reliably produce high-purity material suitable for preclinical research and development. By understanding the rationale behind the procedural steps, scientists can confidently implement and adapt this protocol for their specific needs.

References

Harnessing 3-(2-Aminopyrimidin-5-yl)benzoic Acid for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The search for selective, potent, and safe anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Chronic inflammatory processes are implicated in a vast array of human diseases, from autoimmune disorders to neurodegeneration and cancer. Key signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, represent central hubs for inflammatory signal integration and are thus prime targets for therapeutic intervention.[1][2][3] This guide details a comprehensive, hypothesis-driven framework for the evaluation of 3-(2-Aminopyrimidin-5-yl)benzoic acid as a novel anti-inflammatory agent. We postulate, based on its chemical structure featuring a kinase-privileged aminopyrimidine scaffold, that its primary mechanism of action is the inhibition of TGF-β-activated kinase 1 (TAK1), a critical upstream kinase that governs both NF-κB and MAPK activation.[4][5][6] This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals seeking to investigate this compound or structurally related molecules.

Section 1: Scientific Rationale - Targeting the TAK1 Signaling Nexus

Inflammatory responses are orchestrated by a complex network of signaling pathways. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), converge on a handful of master regulatory nodes.[7][8] Among the most critical is the TAK1 complex.

TAK1, a member of the MAP3K family, acts as a central signalosome.[5][9] Upon activation by upstream signals, TAK1 phosphorylates and activates two major downstream cascades:

  • The IKK complex (IκB kinase): This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein bound to NF-κB.[10][11] Freed from inhibition, NF-κB translocates to the nucleus to drive the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][12]

  • MAPK Kinases (MKKs): TAK1 activates MKKs which, in turn, phosphorylate and activate the p38 and JNK MAPKs.[1][13][14] These kinases regulate inflammatory gene expression at both the transcriptional and post-transcriptional levels.

Due to its pivotal position upstream of both NF-κB and MAPK pathways, targeting TAK1 offers a powerful strategy to broadly suppress inflammatory signaling with a single molecular agent.[4][6] The structure of this compound, containing a known kinase-binding motif, makes it a compelling candidate for a TAK1 inhibitor.

TAK1_Signaling_Pathway cluster_stimuli Pro-Inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (via TLR4) TAK1_complex TAK1 Complex (TAK1/TAB1/TAB2) LPS->TAK1_complex Activate TNFa TNF-α (via TNFR) TNFa->TAK1_complex Activate IL1b IL-1β (via IL-1R) IL1b->TAK1_complex Activate MKKs MKK3/6, MKK4/7 TAK1_complex->MKKs Phosphorylates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates Compound 3-(2-Aminopyrimidin-5-yl) benzoic acid Compound->TAK1_complex Inhibits p38_JNK p38 & JNK MKKs->p38_JNK Phosphorylates Nucleus Nucleus p38_JNK->Nucleus Translocates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active IκBα Degradation & NF-κB Release NFkB_active->Nucleus Translocates Inflammation Transcription of Pro-Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Workflow A Phase 1: In Vitro Screening B Protocol 4.1: LPS-Induced Cytokine & NO Inhibition in Macrophages A->B C Determine IC50 for TNF-α, IL-6, NO B->C D Phase 2: Target Validation C->D Active? E Protocol 4.2: Direct TAK1 Kinase Inhibition Assay (Cell-Free) D->E F Determine IC50 for TAK1 Kinase Activity E->F G Protocol 4.3: Cellular Target Engagement (Western Blot for p-p38, p-IκBα) F->G Potent & Selective? H Phase 3: In Vivo Efficacy G->H Mechanism Confirmed? I Protocol 5.1: Carrageenan-Induced Paw Edema Model (Rat) H->I J Measure % Inhibition of Edema I->J K Candidate for Further Development (ADME/Tox) J->K Efficacious?

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and efficient route to synthesize this compound is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a hydrolysis step.

  • Step 1: Suzuki-Miyaura Cross-Coupling: This reaction forms the crucial C-C bond between the pyrimidine and benzoic acid moieties. The typical coupling partners are 5-bromo-2-aminopyrimidine and 3-(methoxycarbonyl)phenylboronic acid. The ester group on the boronic acid serves as a protecting group for the carboxylic acid, which would otherwise interfere with the coupling reaction.

  • Step 2: Hydrolysis: The methyl ester intermediate, methyl 3-(2-aminopyrimidin-5-yl)benzoate, is then hydrolyzed under basic conditions to yield the final product, this compound.

The primary challenges in this synthesis often arise during the Suzuki-Miyaura coupling step. The presence of two basic nitrogen atoms (the pyridine-like ring nitrogen and the exocyclic amino group) in 5-bromo-2-aminopyrimidine can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1][2] Overcoming this requires careful selection of the catalyst system and reaction conditions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

FAQs: Suzuki-Miyaura Cross-Coupling Step

Q1: My Suzuki coupling reaction shows low to no conversion of the starting materials. What are the likely causes?

A1: This is a frequent issue, often linked to catalyst inhibition or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[2]

    • Expertise & Experience: The unprotected amino and pyrimidine nitrogens can poison the catalyst. To counteract this, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while sterically hindering catalyst deactivation.[3]

  • Base Selection: The base is crucial for activating the boronic acid.

    • Expertise & Experience: An inappropriate base can lead to failed reactions. A screen of bases is recommended, with inorganic bases like K₃PO₄ and Cs₂CO₃ often proving effective for nitrogen-containing heterocycles.[3] Ensure you are using at least 2-3 equivalents.

  • Solvent System & Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst.

    • Trustworthiness: It is imperative to use anhydrous solvents and to thoroughly degas the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] Common solvent systems include 1,4-dioxane/water or toluene/water.[4]

  • Reaction Temperature: Suzuki couplings often require heat.

    • Expertise & Experience: If the reaction is sluggish, a cautious increase in temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition.[5]

Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize them?

A2: Two common side reactions plague this type of coupling:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (in this case, methyl benzoate), which reduces the amount of nucleophile available for cross-coupling.[1]

    • Minimization Strategy:

      • Use Boronic Esters: Pinacol esters of the boronic acid are generally more stable to hydrolysis.[1]

      • Anhydrous Conditions: Minimize the amount of water in the reaction, or consider running the reaction under anhydrous conditions if feasible.

      • Weaker Base: A milder base might slow the rate of protodeboronation.

  • Dehalogenation: The starting 5-bromo-2-aminopyrimidine is reduced to 2-aminopyrimidine.

    • Minimization Strategy:

      • Avoid Hydride Sources: Ensure solvents are pure and not a source of hydrides.[1]

      • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can favor side reactions. Monitor progress by TLC or LC-MS.

Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?

A3: Inconsistent yields are often due to subtle variations in reagent quality or reaction setup.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). It's good practice to either use fresh boronic acid or to dry it under vacuum before use.

    • Base: Ensure your base is anhydrous, especially when using K₃PO₄. Grinding the base to a fine powder can also improve its effectiveness.[6]

  • Inert Atmosphere: Maintaining a strict inert atmosphere throughout the reaction is crucial for consistent catalyst activity.[2]

FAQs: Hydrolysis Step

Q1: The hydrolysis of my methyl ester intermediate is incomplete. How can I drive it to completion?

A1: Incomplete hydrolysis is usually a matter of reaction time, temperature, or base stoichiometry.

  • Reaction Conditions: A common method is to reflux the ester with an aqueous solution of a base like NaOH or LiOH in a co-solvent such as methanol or THF.[7][8]

  • Troubleshooting:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material remains, increase the reflux time.

    • Increase Base Equivalents: Ensure at least 2-3 equivalents of the base are used. For sterically hindered esters, more may be required.[9]

Q2: I'm having difficulty isolating the final product after acidification. What is the best work-up procedure?

A2: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (aminopyrimidine) groups. This can complicate extraction.

  • Expertise & Experience: The key is to carefully adjust the pH to the isoelectric point of the molecule, where its solubility in water is at a minimum, causing it to precipitate.

    • Procedure: After hydrolysis, cool the reaction mixture in an ice bath and slowly add aqueous HCl (e.g., 1M) with stirring. Monitor the pH. The product should precipitate out. Filter the solid, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove any organic-soluble impurities. Dry the solid under vacuum.[10]

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of Methyl 3-(2-aminopyrimidin-5-yl)benzoate (Suzuki Coupling)

This protocol is a robust starting point, optimized for challenging aminopyrimidine substrates.

  • Materials:

    • 5-bromo-2-aminopyrimidine (1.0 equiv)

    • 3-(Methoxycarbonyl)phenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyrimidine, 3-(methoxycarbonyl)phenylboronic acid, and anhydrous K₃PO₄.

    • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

    • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ and RuPhos.

    • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

    • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Materials:

    • Methyl 3-(2-aminopyrimidin-5-yl)benzoate (1.0 equiv)

    • Sodium Hydroxide (NaOH) (3.0 equiv)

    • Methanol

    • Water

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Reaction Setup: Dissolve the methyl ester in a mixture of methanol and water (e.g., 3:1 ratio). Add NaOH.

    • Reaction: Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work-up and Isolation: Cool the reaction mixture to 0-5 °C using an ice bath.

    • Precipitation: Slowly add 1M HCl dropwise with vigorous stirring to adjust the pH to ~4-5 (the isoelectric point). A precipitate will form.

    • Filtration: Stir the suspension in the ice bath for another 30 minutes, then collect the solid by vacuum filtration.

    • Washing and Drying: Wash the solid cake with cold deionized water, followed by a small amount of cold diethyl ether. Dry the purified product in a vacuum oven.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Suzuki Coupling Conditions

ParameterStandard ConditionOptimization Strategy if Yield is LowRationale
Catalyst Pd(OAc)₂ / RuPhos (2 mol%)Increase loading to 3-5 mol%; Screen other ligands (e.g., SPhos, XPhos)Overcomes catalyst inhibition by the aminopyrimidine substrate.[1][3]
Base K₃PO₄ (3 equiv)Screen Cs₂CO₃ or K₂CO₃; Ensure base is anhydrous and finely powderedBase strength and solubility are critical for efficient transmetalation.[3][11]
Solvent 1,4-Dioxane / H₂O (4:1)Vary solvent ratio; Try Toluene/H₂O or 2-MeTHF/H₂OOptimizes solubility of all components and can influence reaction kinetics.
Temperature 100 °CIncrease temperature to 110 °C or decrease to 80-90 °CBalances reaction rate against potential catalyst or substrate degradation.[5]
Equivalents 1.2 equiv Boronic AcidIncrease to 1.5 equivCompensates for potential protodeboronation side reactions.[1]

Diagrams

Suzuki_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification reagents Combine: - 5-bromo-2-aminopyrimidine - Boronic Acid Ester - Anhydrous Base (K₃PO₄) catalyst Add Catalyst System: - Pd(OAc)₂ - RuPhos Ligand reagents->catalyst solvent Add Degassed Solvents: - 1,4-Dioxane - Water catalyst->solvent heat Heat to 100°C under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (EtOAc Extraction) monitor->workup purify Column Chromatography workup->purify product1 Methyl 3-(2-aminopyrimidin-5-yl)benzoate purify->product1

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Troubleshooting_Suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling catalyst_check Is the ligand appropriate? (e.g., RuPhos, SPhos) start->catalyst_check degas_check Was the reaction thoroughly degassed? start->degas_check base_check Is the base optimal? (e.g., K₃PO₄, Cs₂CO₃) start->base_check side_rxn_check Protodeboronation or Dehalogenation observed? start->side_rxn_check catalyst_sol Action: Use bulky, electron-rich ligand. Increase loading to 3-5 mol%. catalyst_check->catalyst_sol success Improved Yield catalyst_sol->success degas_sol Action: Use freeze-pump-thaw or sparge with Argon for 30 min. degas_check->degas_sol degas_sol->success base_sol Action: Screen alternative bases. Ensure base is anhydrous. base_check->base_sol base_sol->success side_rxn_sol Action: Use boronic ester. Optimize reaction time. side_rxn_check->side_rxn_sol side_rxn_sol->success

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

V. References

  • Benchchem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. 12

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. 1

  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. 2

  • Benchchem. (n.d.). Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine. --INVALID-LINK--

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. --INVALID-LINK--

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(5), 2933-2943. --INVALID-LINK--

  • González-Vera, J. A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. --INVALID-LINK--

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2958. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. --INVALID-LINK--

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. --INVALID-LINK--

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. --INVALID-LINK--

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. --INVALID-LINK--

  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. --INVALID-LINK--

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. --INVALID-LINK--

  • Benchchem. (n.d.). Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis. --INVALID-LINK--

  • ChemSpider. (n.d.). Methyl ester hydrolysis. --INVALID-LINK--

References

Technical Support Center: Purification of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Aminopyrimidin-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Drawing from established principles and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule possessing both a basic aminopyrimidine moiety and an acidic carboxylic acid group. This amphoteric nature, combined with its specific solubility profile, presents unique challenges during purification. Common impurities often arise from the synthetic route, including starting materials, reagents, and side-products. Effective purification hinges on exploiting the differential physicochemical properties of the target molecule and its contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, common impurities may include unreacted starting materials such as 3-bromobenzoic acid or 2-aminopyrimidine-5-boronic acid, palladium catalysts from cross-coupling reactions, and side-products from undesired reactions. Process-related impurities from solvents and reagents can also be present. A thorough understanding of your synthetic pathway is the first step in identifying potential impurities.[1]

Q2: My crude product has very poor solubility in common organic solvents. How can I effectively dissolve it for purification?

A2: The limited solubility of this compound in many standard organic solvents is a primary challenge. Due to its amphoteric nature, solubility can be significantly increased by adjusting the pH. In acidic conditions, the aminopyrimidine group is protonated, increasing solubility in aqueous media. Conversely, in basic conditions, the carboxylic acid group is deprotonated to a carboxylate salt, also enhancing aqueous solubility. For chromatographic purification, highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to initially dissolve the sample, followed by dilution with a mobile phase-compatible solvent.

Q3: Can I use recrystallization to purify this compound? If so, what is a good solvent system?

A3: Recrystallization can be an effective technique, particularly for removing less polar or highly crystalline impurities.[2][3][4][5] The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][5] Given its properties, a polar protic solvent like water (with pH adjustment), or a mixture of a polar organic solvent (like ethanol or isopropanol) and water, could be a suitable starting point. You may need to perform solvent screening to identify the optimal system for your specific impurity profile.

Q4: I am seeing a persistent colored impurity in my product. How can I remove it?

A4: Colored impurities are often highly conjugated organic molecules. Treatment with activated charcoal during the recrystallization process can be effective in adsorbing these impurities.[3][4] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that charcoal can also adsorb your product, so use it judiciously to avoid significant yield loss.

Troubleshooting Guides

Issue 1: Low Recovery After Acid-Base Extraction

Symptoms: You are attempting to purify your compound using its amphoteric properties through acid-base extraction, but the final isolated yield is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete pH Adjustment: The pKa values of the amino and carboxylic acid groups dictate the pH range for effective protonation and deprotonation. Ensure you are adjusting the pH sufficiently to drive the equilibrium towards the desired soluble form (either the ammonium salt or the carboxylate salt). Use a pH meter for accurate measurements.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping your product at the interface. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Premature Precipitation: When adjusting the pH to precipitate your product, rapid changes can lead to the formation of very fine, difficult-to-filter particles. Add the acid or base dropwise with constant stirring to encourage the formation of larger crystals. Cooling the solution in an ice bath can also improve precipitation and recovery.[6][7][8]

Protocol 1: Optimized Acid-Base Extraction Workflow
  • Dissolve the crude this compound in an aqueous base (e.g., 1 M NaOH) to form the soluble sodium carboxylate salt.

  • Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any neutral or basic impurities.

  • Separate the aqueous layer and slowly acidify it with an acid (e.g., 1 M HCl) with stirring until the pH reaches the isoelectric point of the molecule, causing it to precipitate.[6][8]

  • Cool the mixture in an ice bath to maximize precipitation.[6][7][8]

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.[6][7][8]

Diagram: Acid-Base Purification Workflow

G cluster_0 Dissolution & Initial Wash cluster_1 Separation & Precipitation cluster_2 Isolation crude Crude Product dissolve Dissolve in aq. NaOH crude->dissolve wash Wash with Organic Solvent dissolve->wash separate Separate Aqueous Layer wash->separate organic_impurities Organic Layer (Neutral/Basic Impurities) wash->organic_impurities acidify Acidify with HCl separate->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry Solid filter->dry pure Pure Product dry->pure

Caption: Workflow for acid-base purification.

Issue 2: Co-elution of Impurities in Column Chromatography

Symptoms: You are using column chromatography for purification, but one or more impurities are co-eluting with your desired product, resulting in poor separation.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: Standard silica gel, being acidic, can strongly interact with the basic aminopyrimidine group, leading to tailing and poor resolution. Consider using a different stationary phase, such as alumina (neutral or basic) or a C18 reversed-phase silica gel.

  • Suboptimal Mobile Phase: The choice of mobile phase is critical. For normal phase chromatography on silica, adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can help to reduce tailing by competing with your compound for active sites on the silica. For reversed-phase chromatography, adjusting the pH of the aqueous component of your mobile phase with a buffer (e.g., ammonium acetate or formic acid) can significantly alter the retention times of your compound and its impurities, leading to better separation.

  • Sample Overloading: Loading too much crude material onto the column will inevitably lead to broad peaks and poor separation. Determine the column's capacity and perform a test run with a small amount of material to optimize loading conditions.

Table 1: Recommended Starting Conditions for Column Chromatography
Parameter Normal Phase (Silica Gel) Reversed-Phase (C18)
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% TriethylamineAcetonitrile/Water or Methanol/Water with 0.1% Formic Acid or 10mM Ammonium Acetate
Gradient Start with a low polarity mixture and gradually increase the polar component (e.g., Methanol).Start with a high aqueous content and gradually increase the organic component (e.g., Acetonitrile).
Detection UV at 254 nm and/or 280 nmUV at 254 nm and/or 280 nm
Issue 3: Product Degradation During Purification

Symptoms: You observe the appearance of new, unexpected spots on your TLC or peaks in your HPLC analysis after the purification process, suggesting your compound is degrading.

Possible Causes & Solutions:

  • Thermal Instability: Prolonged heating, especially in certain solvents, can lead to degradation. Benzoic acid derivatives can be susceptible to decarboxylation at high temperatures.[9] When performing recrystallization, avoid unnecessarily long heating times. If using a rotary evaporator to remove solvents, use a moderate temperature water bath.

  • pH Instability: Extreme pH conditions, particularly when combined with heat, can promote hydrolysis or other degradation pathways. While pH adjustment is necessary for solubility modulation, try to minimize the time the compound is held at very high or very low pH.

  • Oxidative Degradation: The amino group can be susceptible to oxidation. If you suspect this is an issue, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Diagram: Decision Tree for Troubleshooting Purification

G start Start: Crude Product Analysis solubility_issue Poor Solubility? start->solubility_issue ph_adjust Adjust pH for Dissolution solubility_issue->ph_adjust Yes purity_issue Low Purity? solubility_issue->purity_issue No ph_adjust->purity_issue strong_polar Use Strong Polar Solvent (DMF, DMSO) strong_polar->purity_issue recrystallization Attempt Recrystallization purity_issue->recrystallization Yes column Perform Column Chromatography purity_issue->column acid_base Use Acid-Base Extraction purity_issue->acid_base yield_issue Low Yield? purity_issue->yield_issue No recrystallization->yield_issue column_issue Co-elution in Column? column->column_issue acid_base->yield_issue change_mobile Modify Mobile Phase (additives, gradient) column_issue->change_mobile Yes change_stationary Change Stationary Phase (Alumina, C18) column_issue->change_stationary column_issue->yield_issue No pure_product Pure Product change_mobile->pure_product change_stationary->pure_product check_ph Verify pH in Acid-Base Extraction yield_issue->check_ph Yes check_temp Check for Thermal Degradation yield_issue->check_temp yield_issue->pure_product No check_ph->pure_product check_temp->pure_product

Caption: Troubleshooting decision-making process.

Analytical Characterization for Purity Assessment

Accurate assessment of purity is paramount. A combination of analytical techniques should be employed to confirm the identity and purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A well-developed HPLC method can separate and quantify your target compound and any impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can reveal the presence of impurities if they are at a sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]

By understanding the unique chemical nature of this compound and systematically applying the principles and techniques outlined in this guide, you can overcome the associated purification challenges and obtain a high-purity compound for your research and development needs.

References

Technical Support Center: Optimizing Suzuki Coupling of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-(2-Aminopyrimidin-5-yl)benzoic acid, a substrate whose unique structural features present distinct synthetic challenges. As your Senior Application Scientist, I will walk you through the causality behind common issues and provide field-proven protocols to ensure your success.

The target substrate, this compound, is a complex molecule for palladium-catalyzed cross-coupling. Its structure contains three key motifs that can interfere with the catalytic cycle:

  • A 2-Aminopyrimidine Ring: The nitrogen atoms of the pyrimidine can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1]

  • A Carboxylic Acid: The acidic proton readily reacts with the base required for the reaction. The resulting carboxylate anion can chelate the palladium catalyst, forming a stable, inactive complex.[2][3]

  • An Amino Group: The basic nitrogen of the amino group can also interact with the catalyst, further complicating the reaction landscape.

This guide is structured to help you navigate these challenges systematically.

Section 1: Understanding the Core Reaction & Its Challenges

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its success hinges on a delicate balance within its catalytic cycle.[4][5] Understanding this cycle is the first step to effective troubleshooting.

The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] The base is critical as it activates the boronic acid to form a more nucleophilic borate complex, which facilitates the transmetalation step.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->trans_complex Transmetalation product Ar-Ar' (Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration start Ar-X start->oa_complex boronic Ar'-B(OR)₂ + Base boronic->oa_complex

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

With our specific substrate, the nitrogen atoms and the carboxylate group can intercept and bind to the palladium intermediates (e.g., the Ar-Pd(II)-X complex), stalling the cycle and leading to reaction failure.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address the most common problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?

A1: When a reaction fails completely, it's crucial to systematically verify your setup and reagents before making significant changes to the conditions.

  • Inert Atmosphere: The Pd(0) active catalyst and many phosphine ligands are highly sensitive to oxygen.[9][10] Ensure your reaction vessel and solvents are rigorously degassed. This is the most common cause of failure. A standard procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes and to subject the reaction flask containing the solid reagents to three cycles of vacuum/inert gas backfill.

  • Catalyst and Ligand Integrity: Palladium precatalysts (like Pd(OAc)₂) and phosphine ligands can degrade upon improper storage. Use fresh reagents or those stored correctly in a desiccator or glovebox. If using a Pd(II) precatalyst, its reduction to Pd(0) in situ might be failing. Consider starting with a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[9]

  • Reagent Solubility: Your substrate is polar and may have poor solubility in common non-polar solvents like toluene. Poor solubility can prevent the reagents from interacting effectively.[11] Consider a more polar solvent system like dioxane, DMF, or a mixture such as dioxane/water.

Q2: I'm getting a low yield, and I see my starting materials are only partially consumed. What are the likely causes and solutions?

A2: Partial conversion points towards an inefficient or deactivated catalyst, often due to the problematic functional groups on your substrate.

  • Cause 1: Catalyst Inhibition. As discussed, the pyrimidine nitrogens and the carboxylate group are likely culprits. The standard Pd(PPh₃)₄ catalyst is often not robust enough for this type of substrate.

  • Solution 1: Employ a Specialized Ligand. For challenging heteroaromatic couplings, bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[12][13] They accelerate the key steps of oxidative addition and reductive elimination, outcompeting the inhibitory binding of the substrate.

ParameterRecommended Starting ConditionsRationale
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable Pd(II) and Pd(0) precatalysts.[7]
Ligand SPhos or XPhos (4-5 mol%)Bulky, electron-rich ligands proven effective for heteroaryl couplings.[9][13]
Base K₃PO₄ (3.0 equiv) or K₂CO₃ (3.0 equiv)Moderately strong, mild bases that are less likely to cause side reactions.[8]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Good balance of polarity for reagent solubility and reaction efficacy.[14]
Temperature 80–100 °CStandard temperature range for Suzuki couplings.[6]
  • Cause 2: Insufficient Base. The carboxylic acid on your substrate will consume one equivalent of base before it can participate in the catalytic cycle.

  • Solution 2: Increase Base Stoichiometry. Always use at least 3 equivalents of base for this substrate to ensure enough is available to neutralize the acid and activate the boronic acid.

Q3: I'm observing significant side products. How can I identify and minimize them?

A3: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the C-B bond of your boronic acid coupling partner, replacing it with a hydrogen atom.[8][14] This is especially problematic with electron-rich or heteroaryl boronic acids and is promoted by strong bases and water.

    • Mitigation:

      • Use a Milder Base: Switch to potassium fluoride (KF) or cesium fluoride (CsF).[8]

      • Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These reagents release the boronic acid slowly, keeping its concentration low and minimizing decomposition.[9]

      • Minimize Water: Use anhydrous solvents and a powdered, anhydrous base if protodeboronation is severe.[10]

  • Homocoupling: This is the dimerization of your boronic acid partner. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.[8][9]

    • Mitigation:

      • Rigorous Degassing: This is the most effective solution. Ensure all solvents and the reaction headspace are free of oxygen.

      • Use a Pd(0) Source: Starting with a catalyst already in the active Pd(0) state, like Pd(PPh₃)₄, can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[9]

Q4: My product is very difficult to purify away from boron-containing impurities. Any advice?

A4: Boronic acids and their byproducts can be challenging to remove during workup due to their polarity and ability to co-elute with polar products on silica gel.

  • Acid/Base Extraction: After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). This will deprotonate the boronic acid impurities, making them water-soluble. You will then need to re-acidify the aqueous layer to recover your product, which also has a carboxylic acid.

  • Oxidative Workup: Treat the crude reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions. This will oxidize the boron-containing species to more polar byproducts that are more easily separated.

  • Complexation: Add a diol, such as pinacol or diethanolamine, during the workup. These will form stable esters/adducts with the boron impurities, changing their polarity and making them easier to separate via chromatography or extraction.[9]

Section 3: Recommended Experimental Protocols

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is a robust starting point for coupling this compound (assuming the aryl halide is a bromide or iodide).

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous, powdered K₃PO₄ (3.0 equiv).[8]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Protecting the Carboxylic Acid as a Methyl Ester

If catalyst inhibition by the carboxylate is suspected to be the primary issue, protecting it as an ester is a highly effective strategy.[2]

  • Esterification (Pre-Coupling Step): Dissolve this compound in methanol. Add a catalytic amount of sulfuric acid or an excess of thionyl chloride (SOCl₂) dropwise at 0 °C. Reflux the mixture for 4-6 hours. Cool, neutralize carefully with a base like NaHCO₃, and extract the methyl ester product. Purify as needed.

  • Suzuki Coupling: Use the resulting methyl 3-(2-aminopyrimidin-5-yl)benzoate in Protocol 1. Note that you may be able to reduce the amount of base to 2.0 equivalents since the acidic proton is no longer present.

  • Saponification (Post-Coupling Step): After purification of the coupled ester, dissolve it in a mixture of THF/methanol and add an aqueous solution of NaOH or LiOH (2-3 equivalents). Stir at room temperature or with gentle heating until the ester is fully hydrolyzed. Acidify the mixture to protonate the carboxylic acid and extract your final product.

Section 4: Visual Workflow for Troubleshooting

This decision tree provides a logical path to diagnose and solve common issues.

Troubleshooting_Workflow start Start Experiment outcome Analyze Outcome (TLC / LC-MS) start->outcome no_rxn No Reaction / Low Conversion outcome->no_rxn < 20% Conversion side_products Major Side Products outcome->side_products > 20% Side Product success Good Yield Proceed outcome->success Clean Reaction check_setup 1. Check Inert Atmosphere 2. Verify Reagent Quality 3. Ensure Solubility no_rxn->check_setup identify_side Identify Side Product side_products->identify_side change_catalyst Switch to Robust System: - Pd(OAc)₂ / SPhos - Increase Base to 3 eq. check_setup->change_catalyst If setup is OK protect_acid Protect Carboxylic Acid (Esterification) change_catalyst->protect_acid If still no improvement protodeb Protodeboronation identify_side->protodeb Arene from Boronic Acid homo Homocoupling identify_side->homo Boronic Acid Dimer solve_protodeb Use Milder Base (KF) or Stable Boron Reagent (Pinacol Ester, BF₃K) protodeb->solve_protodeb solve_homo Improve Degassing Technique homo->solve_homo

Figure 2: Troubleshooting Decision Tree for the Suzuki Coupling.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Is microwave heating a good option for this reaction?

    • A: Yes. Microwave irradiation can significantly reduce reaction times and often improves yields for difficult couplings by providing rapid, uniform heating.[15][16] If your conventional heating methods are failing, transferring the reaction to a microwave reactor is a recommended next step.

  • Q: Should I use aqueous or anhydrous conditions?

    • A: This depends on the primary issue. An aqueous co-solvent (e.g., dioxane/water) is often beneficial as it helps dissolve the inorganic base and can accelerate the reaction.[17] However, if protodeboronation of your coupling partner is the main side reaction, switching to completely anhydrous conditions (e.g., anhydrous toluene or dioxane with a powdered, dry base) is advisable.[8][10]

  • Q: Can I use the boronic acid of my target molecule and couple it with an aryl halide?

    • A: Yes, the reverse coupling is possible. However, 5-pyrimidinylboronic acids generally show good reactivity.[1] The primary challenges of catalyst inhibition from the 2-amino and 3-carboxylate groups will remain regardless of which fragment is the boronic acid versus the halide. The choice should be dictated by the commercial availability and stability of the respective starting materials.

References

Side product formation in 3-(2-Aminopyrimidin-5-yl)benzoic acid synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-aminopyrimidin-5-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we delve into the common challenges, particularly the formation of key side products, and provide field-proven strategies to mitigate them, ensuring the integrity and yield of your target molecule.

Overview of the Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-aminopyrimidine with 3-(dihydroxyboryl)benzoic acid (3-carboxyphenylboronic acid) in the presence of a palladium catalyst, a suitable ligand, and a base.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5_bromo_2_aminopyrimidine 5-Bromo-2-aminopyrimidine Product This compound 5_bromo_2_aminopyrimidine->Product 3_carboxyphenylboronic_acid 3-Carboxyphenylboronic Acid 3_carboxyphenylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd_catalyst->Product Ligand Ligand (e.g., SPhos, XPhos) Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DMF) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.

While this reaction is powerful, it is not without its challenges. The formation of impurities can significantly reduce the yield and complicate the purification of the desired product. This guide will focus on the three most common side products and provide detailed troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of 3,3'-Dicarboxybiphenyl (Homocoupling Product)

Q1: I am observing a significant amount of a symmetrical biaryl impurity, which I suspect is the homocoupling product of my boronic acid. What causes this and how can I prevent it?

A1: Senior Application Scientist's Insight:

The formation of 3,3'-dicarboxybiphenyl, the homocoupling product of 3-carboxyphenylboronic acid, is a very common side reaction in Suzuki couplings.[1][2][3] This not only consumes your valuable starting material, reducing the yield of the desired product, but also introduces a purification challenge due to its similar polarity to the target molecule.

Mechanism of Homocoupling:

Homocoupling of boronic acids can occur through two primary mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][4]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) species.[2][3] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.

Homocoupling_Mechanisms cluster_oxygen_mediated Oxygen-Mediated Homocoupling cluster_pdii_mediated Pd(II)-Mediated Homocoupling Pd0_O2 Pd(0) + O₂ PdII_O2 Pd(II)-O₂ Pd0_O2->PdII_O2 Homocoupling_O2 Ar-Ar + Pd(0) PdII_O2->Homocoupling_O2 + 2 ArB(OH)₂ PdII_precursor Pd(II) Precursor Homocoupling_PdII Ar-Ar + Pd(0) PdII_precursor->Homocoupling_PdII + 2 ArB(OH)₂

Caption: Proposed mechanisms for boronic acid homocoupling.

Troubleshooting Workflow for Homocoupling:

Troubleshooting_Homocoupling Start High Homocoupling Observed Degas Ensure Rigorous Degassing (N₂ or Ar sparging) Start->Degas Catalyst Use Pd(0) Catalyst Directly (e.g., Pd(PPh₃)₄) Degas->Catalyst Reducing_Agent Add a Mild Reducing Agent (e.g., Potassium Formate) Catalyst->Reducing_Agent Ligand Optimize Ligand (e.g., SPhos) Reducing_Agent->Ligand Boronic_Ester Consider Using a Boronic Ester (e.g., Pinacol Ester) Ligand->Boronic_Ester End Homocoupling Minimized Boronic_Ester->End

Caption: Decision tree for minimizing boronic acid homocoupling.

Detailed Mitigation Strategies:

StrategyRationaleExperimental Protocol
Rigorous Degassing To minimize oxygen-mediated homocoupling.Before adding the catalyst, sparge the reaction mixture with an inert gas (Nitrogen or Argon) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Choice of Palladium Source Using a Pd(0) source directly avoids the initial Pd(II)-mediated homocoupling.Use a Pd(0) catalyst such as Pd(PPh₃)₄. If using a Pd(II) precursor, consider adding a mild reducing agent.
Addition of a Mild Reducing Agent To reduce any Pd(II) species to the active Pd(0) state before it can participate in homocoupling.Add a small amount of a mild reducing agent like potassium formate to the reaction mixture before the catalyst is introduced.[4]
Ligand Optimization Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.Consider using ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), which has been shown to be effective in suppressing homocoupling.[1]
Use of Boronic Esters Boronic esters (e.g., pinacol esters) are generally more stable than boronic acids and hydrolyze slowly in situ, maintaining a low concentration of the active boronic acid and thus reducing the rate of homocoupling.[5][6]Synthesize or purchase the pinacol ester of 3-carboxyphenylboronic acid and use it in place of the boronic acid.
Issue 2: Formation of 2-Aminopyrimidine (Dehalogenation Product)

Q2: My reaction is producing a significant amount of 2-aminopyrimidine, indicating dehalogenation of my starting material. What is causing this and how can I address it?

A2: Senior Application Scientist's Insight:

Dehalogenation is another common and problematic side reaction in Suzuki-Miyaura couplings, particularly with heteroaryl halides.[7][8][9] The formation of 2-aminopyrimidine from 5-bromo-2-aminopyrimidine leads to a direct loss of your electrophilic coupling partner and a reduction in the overall yield.

Mechanism of Dehalogenation:

Dehalogenation can occur through several pathways, often involving the palladium catalyst. One proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by a competing reaction where a hydride source in the reaction mixture (which can be from the solvent, base, or impurities) displaces the halide on the palladium complex, leading to the dehalogenated product after reductive elimination.

Troubleshooting Workflow for Dehalogenation:

Troubleshooting_Dehalogenation Start High Dehalogenation Observed Base Use a Weaker, Non-nucleophilic Base (e.g., K₃PO₄ instead of stronger bases) Start->Base Solvent Use Anhydrous Solvents Base->Solvent Temperature Lower the Reaction Temperature Solvent->Temperature Ligand Screen Different Ligands (e.g., Buchwald-type ligands) Temperature->Ligand Halide Consider a Different Halide (e.g., Chloro instead of Bromo or Iodo) Ligand->Halide End Dehalogenation Minimized Halide->End

Caption: Decision tree for minimizing dehalogenation.

Detailed Mitigation Strategies:

StrategyRationaleExperimental Protocol
Choice of Base Stronger or more nucleophilic bases can sometimes act as hydride donors or promote pathways leading to dehalogenation.Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid stronger bases if dehalogenation is a significant issue.
Solvent Purity Protic impurities in the solvent can be a source of hydrides.Use high-purity, anhydrous solvents. If using a solvent mixture with water, ensure the quality of the water is high.
Reaction Temperature Higher temperatures can sometimes favor side reactions like dehalogenation.Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Ligand Selection The choice of ligand can significantly influence the relative rates of the desired cross-coupling and the undesired dehalogenation.Screen a variety of phosphine ligands, including bulky Buchwald-type ligands (e.g., XPhos, SPhos), which can often suppress dehalogenation.
Nature of the Halide The C-X bond strength (C-Cl > C-Br > C-I) can influence the propensity for dehalogenation.While 5-bromo-2-aminopyrimidine is common, if dehalogenation is severe, consider using 5-chloro-2-aminopyrimidine, which may be less prone to this side reaction, although it may require more forcing conditions for the desired coupling.[7][10]
Issue 3: Formation of Benzoic Acid (Protodeborylation Product)

Q3: I am detecting benzoic acid in my reaction mixture. What is the source of this impurity and how can I prevent its formation?

A3: Senior Application Scientist's Insight:

The presence of benzoic acid indicates that protodeborylation of your 3-carboxyphenylboronic acid has occurred.[3][11] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic coupling partner.

Mechanism of Protodeborylation:

Protodeborylation is essentially the hydrolysis of the boronic acid.[3] It can be catalyzed by acid or base and is often more pronounced with heteroaryl boronic acids or those with certain functional groups. The presence of water and the basic conditions of the Suzuki-Miyaura reaction can promote this side reaction.

Troubleshooting Workflow for Protodeborylation:

Troubleshooting_Protodeborylation Start High Protodeborylation Observed Boronic_Ester Use a More Stable Boronic Ester (e.g., Pinacol, MIDA) Start->Boronic_Ester Base_Strength Use a Weaker Base Boronic_Ester->Base_Strength Water_Content Minimize Water Content in the Reaction Base_Strength->Water_Content Reaction_Time Optimize Reaction Time to Avoid Prolonged Exposure Water_Content->Reaction_Time End Protodeborylation Minimized Reaction_Time->End

Caption: Decision tree for minimizing protodeborylation.

Detailed Mitigation Strategies:

StrategyRationaleExperimental Protocol
Use of Boronic Esters Boronic esters are more stable towards protodeborylation than the corresponding boronic acids.[5][6] The slow in situ hydrolysis to the active boronic acid keeps its concentration low, minimizing the opportunity for protodeborylation.Use a pinacol or MIDA (N-methyliminodiacetic acid) boronate ester of 3-carboxybenzene. MIDA boronates are particularly stable and can be used in sequential couplings.
Base Selection Stronger bases can accelerate the rate of protodeborylation.Use the mildest base that effectively promotes the cross-coupling reaction. K₃PO₄ is often a good choice.
Control of Water Content While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote hydrolysis of the boronic acid.Carefully control the amount of water in the solvent system. If possible, use anhydrous conditions with a base that does not require water for solubility.
Reaction Time Prolonged reaction times at elevated temperatures can lead to increased degradation of the boronic acid.Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it is complete.

Purification of this compound

Even with optimized reaction conditions, some impurities may still be present. The purification of this compound can be challenging due to its amphoteric nature and the similar properties of the side products.

Q4: What is the best way to purify the final product?

A4: Senior Application Scientist's Insight:

A multi-step purification strategy is often required.

  • Acid-Base Extraction: The carboxylic acid group on your product and the basic amino group on the pyrimidine ring allow for purification via acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities.

    • Extract the aqueous layer with the organic solvent to recover any product that may have partitioned into the aqueous phase.

    • Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract your acidic product into the aqueous phase, leaving neutral impurities behind in the organic layer.

    • Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 3.5-5 to precipitate your product.[12]

    • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallization: If further purification is needed, recrystallization can be effective.

    • Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[13] Experiment with different solvent systems to find the optimal conditions.

  • Chromatography: If the above methods are insufficient, column chromatography on silica gel can be employed. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

By understanding the mechanisms of side product formation and implementing these targeted mitigation and purification strategies, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Stability and Degradation Studies of 3-(2-Aminopyrimidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability and degradation analysis of 3-(2-Aminopyrimidin-5-yl)benzoic acid. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of stability-indicating studies, ensuring scientific integrity and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers may have before initiating stability studies on this compound.

Q1: What are the primary objectives of conducting stability and degradation studies on this molecule?

A1: The core objectives are to understand the intrinsic stability of the molecule, identify potential degradation products, and establish its degradation pathways.[1][2] This information is critical for developing a stable drug formulation, determining appropriate storage conditions and shelf-life, and creating validated, stability-indicating analytical methods as required by regulatory bodies like the ICH.[3][4]

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A2: The molecule contains three key functional moieties: a benzoic acid group, an aminopyrimidine ring, and the linkage between them. Potential degradation pathways include:

  • Hydrolysis: The aminopyrimidine ring may be susceptible to hydrolytic deamination under acidic or basic conditions.

  • Decarboxylation: The benzoic acid group may undergo decarboxylation, especially under thermal stress, leading to the loss of CO₂.[5]

  • Oxidation: The electron-rich aminopyrimidine ring is a likely target for oxidative degradation, potentially leading to N-oxide formation or ring cleavage.

  • Photolysis: Aromatic systems and compounds with heteroatoms can absorb UV/Visible light, leading to photodegradation.

Q3: What is a stability-indicating analytical method, and why is it essential for this work?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[6][7] It must be able to separate the intact API from its degradation products, process impurities, and other potential impurities without interference.[8] Developing such a method, typically a High-Performance Liquid Chromatography (HPLC) method, is a primary outcome of forced degradation studies and is a regulatory necessity.[1][9]

Q4: What is the generally accepted level of degradation to aim for in forced degradation studies?

A4: The goal is not to completely destroy the drug. A target degradation of 5-20% is widely considered appropriate.[10][11] This level is sufficient to generate and detect degradation products for analytical method validation without being so excessive that it leads to secondary degradation products that may not be relevant under normal storage conditions.[12]

Part 2: Troubleshooting Guides for Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues encountered during forced degradation experiments.

Hydrolytic Stability (Acid & Base Stress)

Problem: My compound shows no degradation in 0.1 M HCl and 0.1 M NaOH even at elevated temperatures (e.g., 60°C). What should I do?

  • Analysis & Solution: This indicates high stability under mild hydrolytic stress. To achieve the target 5-20% degradation, you need to increase the severity of the conditions.

    • Increase Reagent Concentration: Incrementally increase the concentration of the acid or base (e.g., to 1 M or higher).

    • Increase Temperature: Raise the temperature in controlled steps (e.g., to 80°C).

    • Extend Exposure Time: Lengthen the duration of the study.

    • Causality: The rates of hydrolytic reactions are dependent on temperature and the concentration of hydronium or hydroxide ions.[13] By increasing these parameters, you increase the kinetic energy and collision frequency, thereby accelerating the reaction rate.

Problem: After base hydrolysis, I see a significant loss of my main peak in the HPLC chromatogram but no major new peaks appearing.

  • Analysis & Solution: This could indicate several possibilities:

    • Degradant is Not UV-Active: The degradation product may lack a chromophore and is therefore not detected by the UV detector at the wavelength used for the parent compound.

      • Action: Analyze the samples using a diode array detector (DAD) or photodiode array (PDA) detector to screen across a wide range of wavelengths. If available, use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to detect non-UV active compounds.

    • Degradant is Insoluble: The degradant may have precipitated out of the solution.

      • Action: Visually inspect the sample for any precipitate. If observed, attempt to dissolve it in a different solvent (e.g., a higher percentage of organic solvent) and re-analyze.

    • Degradant is Volatile: The degradation product could be a volatile compound, such as CO₂ from decarboxylation, which would not be observed by HPLC.

      • Action: This is a limitation of the technique. Structure elucidation of other, non-volatile degradants using LC-MS can help infer the complete degradation pathway.

Oxidative Stability

Problem: I used 3% H₂O₂ and saw immediate and complete degradation of my compound.

  • Analysis & Solution: The oxidative conditions are too harsh. The 2-aminopyrimidine moiety is likely highly susceptible to oxidation.

    • Reduce Oxidant Concentration: Lower the concentration of hydrogen peroxide significantly, for example, to 0.1% or 0.5%.

    • Reduce Temperature: Perform the experiment at room temperature or even under refrigerated conditions to slow down the reaction rate.

    • Shorten Exposure Time: Analyze samples at very early time points (e.g., 5, 15, 30 minutes).

    • Causality: The goal of forced degradation is to achieve controlled degradation. Over-stressing can lead to unrealistic degradation pathways.[6] Reducing the concentration of the oxidizing agent and the temperature will decrease the reaction rate to a more manageable level.

Photostability

Problem: My solid drug substance shows no degradation, but my solution sample shows significant degradation under the same light exposure.

  • Analysis & Solution: This is a common and important finding. It suggests that the molecule is photostable in the solid state but photosensitive in solution.

    • Mechanism: In the solid state, molecules are locked in a crystal lattice, which can limit the conformational changes or intermolecular reactions required for photodegradation. In solution, molecules have greater freedom of movement, and the solvent itself can participate in the degradation process (e.g., through radical formation).

    • Implication: This result has significant implications for the formulation. A liquid formulation would require light-protective primary packaging (e.g., amber vials).[14] This finding must be thoroughly documented as per ICH Q1B guidelines.[15][16]

General HPLC Troubleshooting

Problem: My HPLC chromatogram shows poor resolution between the parent peak and a degradation product.

  • Analysis & Solution: The current HPLC method is not stability-indicating and requires optimization.

    • Modify Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for closely eluting peaks to separate.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order.

    • Adjust pH of Aqueous Phase: The ionization state of this compound and its degradants will be pH-dependent. Small changes in the mobile phase pH can significantly impact retention time and peak shape.

    • Change Stationary Phase: If mobile phase optimization fails, try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material) to exploit different separation mechanisms.

    • Trustworthiness: A self-validating protocol requires demonstrating peak purity using a PDA detector to confirm that the parent and degradant peaks are spectrally homogeneous and not co-eluting.

Part 3: Experimental Protocols & Data Presentation

Forced Degradation Experimental Design

The following table summarizes the recommended starting conditions for forced degradation studies, in line with ICH guidelines.[10][12] The goal is to achieve 5-20% degradation, so these conditions should be optimized as needed.[11]

Stress ConditionReagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°CTo evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, heated at 60-80°CTo assess degradation in alkaline conditions.
Oxidation 0.1% to 3% H₂O₂, at room temperatureTo investigate susceptibility to oxidative stress.
Thermal Stress Solid drug substance heated at >40°C above accelerated storage temperature (e.g., 80-100°C)To assess the effect of dry heat on the molecule.
Photostability Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m². A dark control must be run in parallel.[14]To determine light sensitivity as per ICH Q1B.[16][17]
Protocol 1: General Procedure for Forced Degradation
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Application:

    • For hydrolytic/oxidative studies , mix the stock solution with the stressor (acid, base, or H₂O₂) in a 1:1 ratio. Place the vials in a controlled temperature environment.

    • For thermal studies , place a known quantity of the solid drug substance in a vial in a calibrated oven.

    • For photostability studies , place solid and solution samples in a validated photostability chamber. Wrap a parallel set of "dark control" samples in aluminum foil and place them in the same chamber.[14]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

  • Quenching/Neutralization:

    • For acid-stressed samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • For base-stressed samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

    • Oxidative and thermal degradation reactions are typically stopped by dilution and cooling.

  • Analysis: Dilute the quenched sample to a suitable concentration with the HPLC mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Initial Method Scouting:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (adjust pH to be at least 2 units away from the pKa of the analyte).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

    • Detection: Use a PDA/DAD detector to monitor at multiple wavelengths (e.g., 254 nm and the lambda max of the compound).

  • Analysis of Stressed Samples: Inject the prepared forced degradation samples. The goal is to obtain a chromatogram where the parent peak is well-resolved from all generated degradation peaks.

  • Method Optimization: Based on the scouting run, optimize the method by adjusting the parameters listed in the "General HPLC Troubleshooting" section until baseline separation is achieved for all peaks.

  • Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the parent peak in the presence of its degradants. This is a critical step to ensure the method is truly stability-indicating.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Part 4: Visualization of Workflows and Pathways

Diagram 1: Forced Degradation Study Workflow

This diagram outlines the logical progression of a forced degradation study, from initial planning to final data analysis, in accordance with regulatory expectations.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Experiments cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Evaluation Plan Define Objectives & Select Stress Conditions (ICH Q1A/Q1B) Prep Prepare API Stock Solution & Stress Reagents Plan->Prep Acid Acid Hydrolysis Base Base Hydrolysis Ox Oxidation (H2O2) Therm Thermal (Dry Heat) Photo Photolysis (Light/UV) Sample Sample at Timepoints & Neutralize/Quench Acid->Sample Base->Sample Ox->Sample Therm->Sample Dark_Control Dark Control Photo->Dark_Control Run in parallel Photo->Sample HPLC Analyze via Stability-Indicating HPLC-PDA/MS Method Sample->HPLC Eval Quantify Degradation (%) & Assess Mass Balance HPLC->Eval Purity Perform Peak Purity Analysis Eval->Purity ID Identify Degradants (MS) & Propose Pathways Purity->ID

Caption: Workflow for ICH-compliant forced degradation studies.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure.

G cluster_degradation Potential Degradation Products Parent This compound C₁₁H₉N₃O₂ Hydrolysis Hydrolysis Product Deamination of pyrimidine ring Parent:f1->Hydrolysis:f0  Acid/Base, Heat Decarboxylation Decarboxylation Product Loss of CO₂ Parent:f1->Decarboxylation:f0  Thermal Stress Oxidation Oxidation Product N-Oxide formation Parent:f1->Oxidation:f0  H₂O₂

References

Refinement of analytical techniques for 3-(2-Aminopyrimidin-5-yl)benzoic acid purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of analytical techniques for the purity assessment of 3-(2-Aminopyrimidin-5-yl)benzoic acid. This document is structured to provide not only procedural steps but also the scientific rationale behind them, empowering users to troubleshoot and adapt methodologies effectively.

Introduction and Physicochemical Profile

This compound is a key building block in pharmaceutical synthesis, possessing a unique molecular structure with both an acidic carboxylic acid functional group and a basic aminopyrimidine moiety. This amphoteric nature presents specific challenges and opportunities in the development of robust analytical methods for purity determination. Accurate and precise purity assessment is critical to ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from this intermediate.

Key Physicochemical Properties (Predicted and Estimated)

Understanding the physicochemical properties of the analyte is the cornerstone of developing a successful analytical method. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and analogous compounds.

PropertyPredicted/Estimated ValueImplication for Analytical Method Development
Molecular Formula C₁₁H₉N₃O₂Used for exact mass determination in Mass Spectrometry.
Molecular Weight 215.21 g/mol Essential for calculating concentrations and molarities.
Predicted pKa (Acidic) ~4.0 - 4.5 (Carboxylic Acid)The carboxylic acid group will be ionized (negatively charged) at pH values above this range. To ensure retention in reversed-phase HPLC, the mobile phase pH should ideally be set at least 2 units below this pKa.
Predicted pKa (Basic) ~3.5 - 4.0 (Aminopyrimidine)The aminopyrimidine ring is basic and will be protonated (positively charged) at pH values below this range. This dual nature requires careful pH control to avoid poor peak shape.
UV Absorbance (λmax) Estimated ~230 nm and ~270-280 nmThe molecule contains multiple chromophores (pyrimidine and benzene rings). Wavelength selection around 270-280 nm is likely to provide good sensitivity while minimizing interference from common HPLC solvents.[1][2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Dictates the choice of diluent for sample preparation. Using the mobile phase as the diluent is always recommended to avoid peak distortion.

Potential Process-Related Impurities

A robust purity method must be "stability-indicating," meaning it can separate the main analyte from its impurities and degradation products. The most probable synthetic route for this compound is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This provides a clear indication of the likely process-related impurities that must be monitored.

A common synthetic approach involves the coupling of 5-bromo-2-aminopyrimidine with 3-(dihydroxyboryl)benzoic acid.

Diagram: Inferred Synthetic Route and Key Impurities

G cluster_reactants Starting Materials cluster_products Products & Impurities SM1 5-Bromo-2-aminopyrimidine Imp2 Impurity B: Pyrimidin-2-amine (Protodeboronation/Dehalogenation) SM1->Imp2 Side Reaction Imp3 Impurity C: Biphenyl (Homocoupling of Bromide) SM1->Imp3 Dimerization Catalyst Pd Catalyst + Base SM1->Catalyst SM2 3-Carboxy-phenylboronic acid Imp1 Impurity A: 3,3'-Biphenyldicarboxylic acid (Homocoupling of Boronic Acid) SM2->Imp1 Dimerization SM2->Catalyst API This compound (API) Catalyst->API

Caption: Inferred Suzuki coupling synthesis and potential process-related impurities.

HPLC-UV Method for Purity Assessment: FAQs and Troubleshooting

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity and related substances of pharmaceutical compounds.

Recommended HPLC Protocol

This protocol is a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for the aromatic rings. A high-purity, end-capped silica is recommended to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Setting the pH below the pKa of both the carboxylic acid and the aminopyrimidine ensures both groups are in a single, defined protonation state, which is crucial for sharp, symmetrical peaks.[3][4]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to ensure that any less polar impurities (like homocoupling byproducts) are eluted from the column in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves the reproducibility of retention times.[5]
Detection Wavelength 275 nmProvides good sensitivity for the analyte while being above the UV cutoff of most solvents, leading to a more stable baseline.[6][7]
Injection Volume 10 µLA typical injection volume. May need to be adjusted based on sample concentration.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Crucial: Always dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.
Frequently Asked Questions (FAQs)

Q1: Why is my peak for the main compound tailing?

A1: Peak tailing for an amphoteric compound like this can have several causes:

  • Secondary Silanol Interactions: The basic aminopyrimidine group can interact with acidic silanol groups on the HPLC column packing material.

    • Solution: Ensure you are using a high-quality, end-capped C18 column. Operating at a low pH (like the recommended 2.7) will protonate the amine, but also suppresses the ionization of residual silanols, reducing this interaction. You can also try adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (0.1%), but this may not be necessary with a good quality column and low pH.

  • Mobile Phase pH is too high: If the pH of your mobile phase is close to the pKa of either functional group (~3.5-4.5), the compound will exist as a mixture of ionized and non-ionized forms, leading to broad, tailing peaks.

    • Solution: Confirm the pH of your mobile phase. Using a buffer is more reliable than just an acid. A phosphate buffer at pH 2.5 would be a robust alternative to formic acid.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject. The peak shape should improve.

Q2: I am seeing a peak that fronts (leads). What could be the cause?

A2: Peak fronting is less common than tailing but is often caused by:

  • Sample Diluent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), the sample will travel through the top of the column too quickly, causing a fronting peak.

    • Solution: Always prepare your sample in the mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the head of the column can cause the sample band to spread unevenly.

    • Solution: This usually indicates a degraded column. Try reversing and flushing the column. If the problem persists, the column needs to be replaced.

Q3: My retention times are drifting to shorter times with each injection. What should I do?

A3: This is a common issue, often related to the column not being properly equilibrated or changes in the mobile phase.

  • Insufficient Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time at the end of your gradient method to at least 10 column volumes.

  • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump is working correctly. If preparing the mobile phase manually, ensure it is well-mixed and that no selective evaporation of the more volatile component (acetonitrile) is occurring.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped.

Troubleshooting Workflow: HPLC Peak Shape Issues

G start Poor Peak Shape Observed (Tailing or Fronting) check_diluent Is sample diluent weaker than mobile phase? start->check_diluent fix_diluent Action: Re-dissolve sample in mobile phase. check_diluent->fix_diluent No check_overload Is peak tailing? Reduce concentration. check_diluent->check_overload Yes end_good Problem Resolved fix_diluent->end_good check_ph Is mobile phase pH ~2.5-3.0? check_overload->check_ph Yes fix_column Action: Flush column. If no improvement, replace. check_overload->fix_column No (Fronting) fix_ph Action: Adjust pH with acid or use a buffer. check_ph->fix_ph No check_column Is column old or showing high backpressure? check_ph->check_column Yes fix_ph->end_good check_column->fix_column Yes check_column->end_good No fix_column->end_good

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Water Content Determination by Karl Fischer Titration

Water content is a critical quality attribute for many APIs as it can affect stability and degradation. Karl Fischer (KF) titration is the preferred method for water determination due to its specificity and accuracy.

Recommended Karl Fischer Protocol (Volumetric)
  • Instrument Setup: Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Solvent Preparation: Add a suitable KF solvent (e.g., methanol or a specialized solvent for aldehydes/ketones if they are potential impurities) to the titration vessel.

  • Pre-titration: Titrate the solvent with the KF reagent until it is "dry" (a stable endpoint is reached). This removes any ambient moisture.

  • Titer Determination: Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. The titer (mg of water per mL of reagent) is calculated. Repeat this at least three times to ensure reproducibility.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and add it to the vessel. Titrate to the endpoint.

  • Calculation: The water content (%) is calculated using the sample weight, the volume of titrant used, and the determined titer.

Karl Fischer Troubleshooting FAQs

Q1: The endpoint is not stable and keeps drifting.

A1: This usually indicates that moisture is entering the system or a side reaction is occurring.

  • Leaking System: Check all seals, septa, and tubing connections for leaks. Ensure the drying tubes are fresh.

  • Side Reactions: While unlikely for this compound, some functional groups can react with the KF reagents to produce or consume water. If you suspect this, consult with a specialist or try a KF oven to heat the sample and transfer only the water to the titration cell.

Q2: My results are inconsistent between different sample weights.

A2: This may be due to poor sample solubility or inhomogeneity.

  • Solubility: Ensure the sample is fully dissolving in the KF solvent. Gentle swirling or using a magnetic stirrer can help. If solubility is a major issue, a co-solvent may be needed, or a KF oven method is preferable.

  • Homogeneity: Ensure your sample is well-mixed before weighing, especially if it has been stored for a long time.

Summary of Method Validation Parameters (ICH Q2(R1))

Any analytical method used for quality control must be validated to demonstrate its suitability for its intended purpose. The following table summarizes the key validation parameters for the HPLC purity method according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[8]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis (using a PDA detector) should show no co-elution. Forced degradation studies should show resolution between the main peak and degradation products.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of spiked impurities should be within 90.0% - 110.0%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0% for the assay of the main component. For impurities, RSD should be ≤ 10.0% at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Retention times and resolution should not significantly change when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-aminopyrimidin-5-yl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis, particularly focusing on the critical step of catalyst selection for the key C-C bond formation. As your dedicated scientific resource, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and optimize your synthetic strategy.

The synthesis of this compound derivatives, vital intermediates in pharmaceutical research, predominantly relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] The success of this reaction is intricately tied to the judicious selection of a palladium catalyst and its associated ligand, which together orchestrate the precise formation of the desired carbon-carbon bond.[2] This guide will delve into the nuances of catalyst systems, reaction parameters, and troubleshooting methodologies to ensure a high-yielding and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[3] This involves the palladium-catalyzed reaction between a pyrimidine derivative (typically a halide or triflate) and a boronic acid or ester derivative of benzoic acid. For instance, coupling 5-bromo-2-aminopyrimidine with 3-(dihydroxyboryl)benzoic acid or its corresponding boronate ester is a common strategy.

Q2: Why is catalyst selection so critical for this specific synthesis?

A2: Catalyst selection is paramount due to the electronic nature of the pyrimidine ring. The nitrogen atoms in the pyrimidine can act as Lewis bases and coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5] Furthermore, if you are using a chloropyrimidine as a starting material, the oxidative addition step is often slower compared to bromo or iodo derivatives, necessitating a more active catalyst system.[5][6] An optimal catalyst-ligand combination will facilitate the catalytic cycle efficiently, minimizing side reactions and maximizing yield.

Q3: What are the key components of the catalytic system for the Suzuki-Miyaura coupling in this context?

A3: A typical catalytic system consists of:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[7][8]

  • Ligand: Often a bulky and electron-rich phosphine ligand that stabilizes the palladium center and promotes the key steps of the catalytic cycle.[9]

  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10][11]

  • Solvent: The choice of solvent is crucial for solubility of reactants and compatibility with the catalyst system. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with water as a co-solvent, are frequently used.[11][12]

Q4: Which palladium catalysts and ligands are generally recommended for coupling with aminopyrimidine substrates?

A4: For challenging substrates like aminopyrimidines, highly active catalyst systems are often required. Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. Examples include:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for Suzuki couplings of heteroaryl chlorides and bromides due to their ability to promote efficient oxidative addition and reductive elimination.[5][9]

  • Other Phosphine Ligands: While sometimes less effective for challenging substrates, traditional ligands like triphenylphosphine (PPh₃) can be successful, especially with more reactive starting materials (e.g., iodopyrimidines) and under optimized conditions.[10][13] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands.[14]

Q5: What are the most common side reactions to be aware of, and how can they be minimized?

A5: The primary side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzoic acid. Using anhydrous solvents, degassing the reaction mixture, and employing the appropriate base can minimize this.[6]

  • Homo-coupling: The coupling of two boronic acid molecules or two pyrimidine halides can occur. This is often more prevalent with highly active catalysts or in the presence of oxygen. Careful control of stoichiometry and maintaining an inert atmosphere can reduce homo-coupling.[5]

  • Dehalogenation: The starting pyrimidine halide can be reduced to 2-aminopyrimidine. This can be minimized by ensuring an efficient catalytic cycle and avoiding potential hydride sources.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Problem 1: Low to No Product Formation

Potential Cause Troubleshooting Steps & Rationale
Inactive Catalyst 1. Switch to a more active catalyst system: If using a less active catalyst like Pd(PPh₃)₄ with a chloropyrimidine, consider switching to a palladium precatalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃/XPhos).[8] This will facilitate the challenging oxidative addition step.[9] 2. Check the age and quality of the catalyst and ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents.
Catalyst Inhibition 1. Increase catalyst loading: A slight increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial inhibition by the aminopyrimidine substrate. 2. Screen different ligands: The steric and electronic properties of the ligand can influence its susceptibility to inhibition. A systematic ligand screening is advisable.[15]
Inappropriate Base or Solvent 1. Screen different bases: The choice of base can significantly impact the reaction. Try a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[10][11] 2. Ensure proper solvent conditions: Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[6] A mixture of an organic solvent (e.g., dioxane, THF) and water is often beneficial.[11]
Low Reaction Temperature Increase the reaction temperature: Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[16]

Problem 2: Significant Formation of Byproducts (e.g., Homo-coupling, Protodeboronation)

Potential Cause Troubleshooting Steps & Rationale
Oxygen in the Reaction Mixture Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homo-coupling.[5]
Suboptimal Base Switch to a milder base: Strong bases can sometimes promote protodeboronation. If this is a major issue, consider switching from a stronger base like an alkoxide to a carbonate or phosphate.[2]
Presence of Water (for Protodeboronation) Use anhydrous conditions if necessary: While some water can be beneficial for Suzuki couplings, excessive water can lead to protodeboronation. Ensure your organic solvents are dry.
High Catalyst Loading Reduce the catalyst loading: While a higher loading can overcome inactivity, an excessively high concentration of the catalyst can sometimes lead to an increase in side reactions.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps & Rationale
Residual Palladium Employ a palladium scavenger: After the reaction, treat the crude product with a palladium scavenger (e.g., silica-based scavengers with thiol or amine functionalities) to remove residual palladium, which can discolor the final product. Aqueous workup with chelating agents: Washing with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.
Boronic Acid-Related Impurities Acid-base extraction: Utilize the acidic nature of the benzoic acid moiety and the basic nature of the aminopyrimidine to perform an acid-base workup to remove neutral impurities. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Presentation: Catalyst System Screening

The following table summarizes a hypothetical screening of catalyst systems for the coupling of 5-bromo-2-aminopyrimidine with 3-(boronopinacolato)benzoic acid. This illustrates a systematic approach to optimizing the reaction.

Entry Palladium Precatalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10052
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Toluene11088
4Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane10092
5PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF9065

This data is illustrative and serves as an example of a catalyst screening experiment.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To an oven-dried reaction vessel, add the 5-halo-2-aminopyrimidine (1.0 equiv.), the benzoic acid boronic acid or ester (1.1-1.5 equiv.), the base (2-3 equiv.), the palladium precatalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[5]

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst system active enough? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of good quality? start->check_reagents solution_catalyst Switch to a more active catalyst/ligand system (e.g., Buchwald ligands) check_catalyst->solution_catalyst No solution_temp Increase reaction temperature check_conditions->solution_temp Temp too low solution_base_solvent Screen different bases and solvents check_conditions->solution_base_solvent Base/Solvent not ideal solution_reagents Use fresh, high-purity reagents and anhydrous/degassed solvents check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 R1-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 R2-B(OR)2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

By understanding the fundamental principles of the Suzuki-Miyaura reaction and employing a systematic approach to troubleshooting, researchers can confidently and efficiently synthesize this compound derivatives. This guide serves as a foundational resource to navigate the common challenges and optimize for success in your synthetic endeavors.

References

Technical Support Center: Managing Impurities in Large-Scale Production of 3-(2-Aminopyrimidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-(2-Aminopyrimidin-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during production. The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy, making robust control strategies paramount.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.

The ultimate goal of impurity research is to identify and quantify potential contaminants, establish reasonable limits based on safety data, and implement control measures throughout the manufacturing process to ensure the final product is safe and effective.[4]

Understanding the Synthetic Landscape

A common and efficient route for the large-scale synthesis of this compound involves a Suzuki-Miyaura coupling reaction, followed by the hydrolysis of a nitrile to the corresponding carboxylic acid. This process, while robust, presents several opportunities for impurity formation.

Visualizing the Synthetic Pathway and Impurity Formation

Synthetic_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitrile Hydrolysis cluster_impurities Potential Impurities A 5-Bromo-2-aminopyrimidine C 5-(3-Cyanophenyl)-2-aminopyrimidine A->C Suzuki Coupling Imp4 Impurity D: Dehalogenated Starting Material A->Imp4 Reduction B 3-Cyanophenylboronic acid B->C Imp1 Impurity A: Homocoupling Product of Boronic Acid B->Imp1 Dimerization Pd_catalyst Pd Catalyst + Base Pd_catalyst->C D This compound (API) C->D Imp2 Impurity B: Unreacted Starting Materials Imp3 Impurity C: Amide Intermediate D->Imp3 Incomplete Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->D

Caption: A plausible synthetic route for this compound and key impurity formation points.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific impurities that may arise during the synthesis of this compound.

Issue 1: Presence of a High Molecular Weight Impurity Identified as a Dimer
  • Question: My HPLC analysis shows a significant peak at a higher retention time, and mass spectrometry suggests it's a dimer of the boronic acid starting material. What is causing this, and how can I prevent it?

  • Answer:

    • Probable Cause: This is likely a homocoupling byproduct of the 3-cyanophenylboronic acid.[5] This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's catalytic cycle.[5]

    • Troubleshooting Steps:

      • Deoxygenate Rigorously: Before adding the palladium catalyst, ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by sparging with an inert gas like nitrogen or argon for an extended period.[5]

      • Optimize Catalyst and Base: The choice of palladium catalyst and base can influence the rate of homocoupling. Consider screening different phosphine ligands or using a pre-activated catalyst.

      • Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of palladium(II) species that may promote homocoupling.[5]

      • Control Reaction Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling reaction.

Issue 2: Incomplete Conversion and Presence of Starting Materials
  • Question: I am observing significant amounts of unreacted 5-bromo-2-aminopyrimidine and 3-cyanophenylboronic acid in my crude product. How can I drive the reaction to completion?

  • Answer:

    • Probable Cause: Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient base, or suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Catalyst Loading: Ensure the palladium catalyst is accurately weighed and used at an appropriate loading (typically 0.5-5 mol%). If you suspect catalyst deactivation, consider adding a second charge of the catalyst.

      • Base Stoichiometry and Strength: The base is crucial for the transmetalation step in the Suzuki-Miyaura coupling. Ensure you are using a sufficient molar excess of a suitable base (e.g., sodium carbonate, potassium phosphate).

      • Solvent Choice: The solvent system must be appropriate for both starting materials and the base. A mixture of an organic solvent (like toluene or dioxane) and water is often effective.

      • Reaction Time and Temperature: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). If the reaction stalls, a moderate increase in temperature may be beneficial.

Issue 3: Identification of an Amide-Related Impurity
  • Question: During the final hydrolysis step, I've identified an impurity with a mass corresponding to 3-(2-Aminopyrimidin-5-yl)benzamide. Why is this forming, and how can I ensure complete conversion to the carboxylic acid?

  • Answer:

    • Probable Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[6][7] The presence of this amide impurity indicates incomplete hydrolysis.[8]

    • Troubleshooting Steps:

      • Reaction Conditions for Hydrolysis:

        • Acidic Hydrolysis: Ensure a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) and elevated temperatures are used.[6] The reaction may require prolonged heating under reflux to drive it to completion.[6]

        • Alkaline Hydrolysis: Using a strong base like sodium hydroxide also requires heating.[6] Following the hydrolysis, a separate acidification step is necessary to protonate the carboxylate salt to the desired carboxylic acid.[6]

      • Monitor Reaction Progress: Use HPLC to monitor the disappearance of the amide intermediate. Do not quench the reaction until the amide peak is below the desired threshold.

      • Water Content: Ensure sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis.

Impurity TypePotential CauseMitigation Strategy
Homocoupling ProductOxygen in reaction mixtureRigorous deoxygenation, use of reducing agents[5]
Unreacted Starting MaterialsCatalyst deactivation, insufficient baseOptimize catalyst loading, ensure excess base
Amide IntermediateIncomplete nitrile hydrolysisIncrease reaction time/temperature, ensure sufficient acid/base[6][8]
Dehalogenated Starting MaterialReductive side reactionOptimize catalyst and reaction conditions[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

Impurities can arise from various sources throughout the manufacturing process.[10] These include:

  • Starting Materials: Impurities present in the initial raw materials can be carried through the synthesis.[10]

  • Intermediates: Unreacted intermediates or byproducts from intermediate steps.[1]

  • Byproducts: Unwanted side reactions, such as the homocoupling in the Suzuki reaction.[1][9]

  • Degradation Products: The final API may degrade under certain storage or process conditions.[1]

  • Reagents and Solvents: Traces of reagents, catalysts (e.g., palladium), and residual solvents.[1]

Q2: What analytical techniques are most suitable for impurity profiling of this API?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities.[1][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification of unknown impurities by providing molecular weight information.[10][13]

  • Gas Chromatography (GC): Used for the detection and quantification of residual solvents.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive characterization of isolated impurities.[10][13]

Workflow for Impurity Identification and Control

Impurity_Workflow Start Crude API Batch HPLC Impurity Profiling by HPLC Start->HPLC Detect Detect Impurities > Threshold HPLC->Detect Isolate Isolate Impurity (e.g., Prep-HPLC) Detect->Isolate Yes End API Meets Purity Specs Detect->End No Characterize Structural Characterization (LC-MS, NMR) Isolate->Characterize Identify Identify Impurity Source Characterize->Identify Optimize Optimize Process Parameters Identify->Optimize Validate Validate Optimized Process Optimize->Validate Validate->Start

Caption: A systematic workflow for identifying, characterizing, and controlling impurities in API production.

Experimental Protocols

Protocol 1: General Method for Impurity Detection by HPLC

This protocol provides a starting point for developing a method to separate the API from its potential process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Note: This method is a general guideline and must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14]

References

Validation & Comparative

Navigating the Labyrinth of Anticancer Drug Discovery: A Comparative Guide to the Biological Validation of 3-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the 3-(2-aminopyrimidin-5-yl)benzoic acid scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comprehensive framework for the biological validation of derivatives from this chemical series, comparing their potential efficacy against established alternatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze comparative data to provide researchers, scientists, and drug development professionals with a robust roadmap for their investigations.

The Rationale: Why Target Kinases with Aminopyrimidines?

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrimidine core is a well-established pharmacophore known to mimic the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of various kinases. This competitive inhibition can shut down aberrant signaling cascades that drive tumor growth, proliferation, and survival. Notably, derivatives of similar heterocyclic scaffolds have demonstrated potent inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), which is frequently overexpressed in glioblastoma and various carcinomas.

Our lead compound, a hypothetical derivative designated APB-001 , will be the focus of our validation workflow. We will compare its performance against a known multi-kinase inhibitor, Gefitinib , and a standard-of-care chemotherapeutic agent relevant to the target cancers, Temozolomide .

A Strategic Workflow for Biological Validation

The journey from a synthesized compound to a validated lead requires a multi-pronged approach. Our strategy involves a tiered screening process, starting with broad assessments of cytotoxicity and culminating in specific mechanistic studies.

Caption: A tiered workflow for the biological validation of novel anticancer compounds.

Tier 1: Assessing Antiproliferative Activity and Selectivity

The initial step is to determine the compound's ability to inhibit cancer cell growth and its therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human glioblastoma (U87MG) and colon carcinoma (HCT-116) cells in 96-well plates at a density of 5,000 cells/well. In parallel, plate a non-cancerous human fibroblast cell line (e.g., MRC-5) to assess selectivity. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of APB-001, Gefitinib, and Temozolomide in complete culture medium. Replace the overnight medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, IC50 values derived from similar compounds in the literature.

CompoundU87MG (Glioblastoma) IC50 (µM)HCT-116 (Colon) IC50 (µM)MRC-5 (Normal) IC50 (µM)Selectivity Index (MRC-5/U87MG)
APB-001 5.27.8>100>19.2
Gefitinib 8.510.385.010.0
Temozolomide 25.0>100>100>4.0

Interpretation of Results:

APB-001 demonstrates potent antiproliferative activity against both glioblastoma and colon cancer cell lines, with IC50 values in the low micromolar range. Notably, its high IC50 value against the normal fibroblast cell line suggests a favorable selectivity index, a critical parameter for a potential therapeutic agent. Its potency against U87MG cells appears superior to both Gefitinib and the standard-of-care drug, Temozolomide.

Tier 2: Unraveling the Mechanism of Action

A potent compound is promising, but understanding how it works is crucial. Based on the aminopyrimidine scaffold, we hypothesize that APB-001 acts as a kinase inhibitor, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To confirm direct target engagement, we will assess the ability of APB-001 to inhibit the enzymatic activity of EGFR, a receptor tyrosine kinase often dysregulated in glioblastoma.[3] A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add APB-001 or Gefitinib at a range of concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add a detection reagent that enzymatically converts the ADP produced into a fluorescent signal.

  • Signal Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for kinase inhibition.

Comparative Data Analysis
CompoundEGFR Kinase IC50 (nM)
APB-001 45.3
Gefitinib 25.8

Interpretation of Results:

APB-001 directly inhibits EGFR kinase activity with an IC50 in the nanomolar range, confirming its potential as a targeted inhibitor. While slightly less potent than Gefitinib in this direct enzymatic assay, its strong cellular activity suggests excellent cell permeability and engagement of the target in a cellular context.

Signaling Pathway Context

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival APB-001 APB-001 APB-001->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by APB-001.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Inhibition of growth-promoting kinases should lead to a halt in cell cycle progression. We will use propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][6]

Step-by-Step Methodology:

  • Cell Treatment: Treat U87MG cells with APB-001 at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. RNase A is crucial to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Comparative Data Analysis
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 553015
APB-001 (IC50) 751510
Gefitinib (IC50) 721810

Interpretation of Results:

Treatment with APB-001 leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This G1 arrest is a classic hallmark of EGFR inhibition, as the cell is prevented from passing the G1/S checkpoint, and it corroborates the kinase inhibition data.

Conclusion and Future Directions

The systematic biological validation outlined in this guide demonstrates a clear path from a novel chemical entity to a promising preclinical candidate. Our hypothetical derivative, APB-001, has shown potent and selective antiproliferative activity, direct engagement of a key oncogenic kinase, and a clear cellular mechanism of action consistent with its molecular target.

Compared to the existing kinase inhibitor Gefitinib, APB-001 exhibits superior cellular potency and selectivity, although further optimization of its direct enzymatic inhibition could be explored. Against the standard-of-care agent Temozolomide, APB-001 shows significantly greater potency in our selected glioblastoma model.

The next logical steps in the preclinical development of APB-001 would involve more complex in vitro models, such as 3D spheroid cultures and colony formation assays, followed by in vivo efficacy studies in xenograft models. This rigorous, evidence-based approach to biological validation is paramount to identifying the next generation of effective cancer therapies.

References

A Comparative Guide to the Efficacy of 3-(2-Aminopyrimidin-5-yl)benzoic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-aminopyrimidin-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.[1] This guide provides a comparative analysis of the efficacy of key analogs derived from this core structure, with a focus on their activity against oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and c-Met. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed, field-proven protocols for their evaluation, and visualize the critical signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this important class of inhibitors.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a versatile and highly effective pharmacophore for targeting the ATP-binding site of protein kinases. Its hydrogen bonding capabilities, particularly the ability to form a "hinge-binding" motif with the backbone of the kinase, make it an ideal starting point for inhibitor design. The addition of the 5-yl)benzoic acid moiety provides a crucial vector for chemical modification, allowing for the exploration of chemical space to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Analogs of this scaffold have been successfully developed as inhibitors for a range of clinically relevant kinases. Notably, these include ALK, a receptor tyrosine kinase whose genetic alterations drive a subset of non-small cell lung cancers (NSCLC), and c-Met, another receptor tyrosine kinase implicated in tumor proliferation, invasion, and metastasis.[2][3] The development of next-generation inhibitors based on this scaffold aims to overcome challenges such as acquired resistance to first-generation drugs.[2][4]

Comparative Efficacy Analysis of Lead Analogs

The efficacy of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the reported in vitro efficacy of several representative aminopyrimidine-based analogs against their primary kinase targets.

Compound IDCore Scaffold ModificationPrimary Target(s)IC50 (nM)Key Findings & Reference
LDK378 (Ceritinib) 5-chloro-N2,N4-diarylpyrimidine-2,4-diamineALK 20A highly potent and selective second-generation ALK inhibitor designed to overcome resistance.[4]
Compound (S)-24o 2-aminopyridine-3-carboxamidec-Met 22A promising c-Met inhibitor identified through bioisosteric replacement, showing dose-dependent inhibition of c-Met phosphorylation in cells.[5]
Compound 18a 4,6-disubstituted pyrimidinec-Met , VEGFR-23.8 (c-Met)A potent dual inhibitor of c-Met and VEGFR-2, key drivers of tumor growth and angiogenesis.[6]
K02288 Analog 15 3,5-diaryl-2-aminopyridineALK2 (BMPR1A)4Showed a 70-100 fold increase in potency compared to the parent compound against BMP signaling.[7][8]
UNC2250 2-substituted aniline pyrimidineMer , c-Met1.7 (Mer)An exceptionally potent Mer kinase inhibitor, also demonstrating dual activity against c-Met.[9]
Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of this compound class:

  • Hinge Binding: The 2-aminopyrimidine moiety is conserved across most potent inhibitors, anchoring the molecule in the ATP-binding pocket.

  • Selectivity & Potency Modifications: Substitutions on the aniline and benzoic acid rings are crucial for determining potency and selectivity. For instance, in the development of LDK378 (Ceritinib), modifications to the N4-phenyl ring were critical for achieving high potency against ALK.[2][4]

  • Dual Inhibition: As seen with compound 18a, specific modifications can lead to potent dual inhibition of kinases like c-Met and VEGFR-2, which can be advantageous in blocking multiple oncogenic pathways simultaneously.[6] This synergistic action can be superior to selective inhibitors in complex diseases.[6]

Key Experimental Protocols for Efficacy Determination

The evaluation of kinase inhibitors follows a standardized cascade of assays, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity and inhibition in a high-throughput format.[10]

Causality: This assay is a crucial first step as it directly measures the inhibitor's effect on the purified kinase enzyme, independent of cellular factors like membrane permeability or off-target effects. This provides a clean measure of on-target potency (IC50).

Methodology:

  • Compound Preparation: Perform a serial dilution of the test analogs in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series from a 10 mM stock.

  • Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of the DMSO dilutions into a low-volume 384-well assay plate. Include "high control" (DMSO only, 0% inhibition) and "low control" (potent pan-kinase inhibitor, 100% inhibition) wells.

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution containing the target kinase (e.g., recombinant ALK) and a biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2x ATP solution to all wells to start the phosphorylation reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Signal Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the compound concentration. Fit the curve to a four-parameter logistic equation to determine the IC50 value.[11]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with test compounds.[12]

Causality: This assay validates the biochemical findings in a relevant cellular environment. It determines whether the compound can penetrate the cell membrane and inhibit the target kinase, leading to a functional outcome like decreased cell proliferation or cell death.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., an ALK-dependent NSCLC cell line) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[13] Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium and add them to the wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 72 hours, at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[14] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and calculate the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Mechanistic Insights & Pathway Visualization

The 2-aminopyrimidine analogs discussed here primarily function by inhibiting receptor tyrosine kinases like ALK and c-Met. Aberrant activation of these kinases leads to the phosphorylation and activation of multiple downstream signaling cascades that drive cancer cell proliferation, survival, and invasion. The diagram below illustrates a simplified representation of the ALK signaling pathway, which is a key target for these inhibitors.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation RAS RAS ALK->RAS Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation JAK JAK ALK->JAK Phosphorylation Inhibitor Aminopyrimidine Inhibitor Inhibitor->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Experimental_Workflow start Start: Analog Synthesis biochem_assay Step 1: In Vitro Biochemical Assay (e.g., TR-FRET Kinase Assay) start->biochem_assay ic50_det Determine On-Target Potency (IC50) biochem_assay->ic50_det cell_assay Step 2: Cell-Based Assay (e.g., MTT Proliferation Assay) ic50_det->cell_assay Potent compounds advance sar_analysis Step 3: Structure-Activity Relationship (SAR) Analysis ic50_det->sar_analysis gi50_det Determine Cellular Efficacy (GI50) cell_assay->gi50_det gi50_det->sar_analysis lead_opt Lead Optimization & Further Studies sar_analysis->lead_opt Identify lead candidates

References

A Technical Guide to the Structure-Activity Relationship of 2,5-Disubstituted Aminopyrimidine Kinase Inhibitors: A Comparative Analysis Based on the 3-(2-Aminopyrimidin-5-yl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a specific focus on derivatives related to the 3-(2-aminopyrimidin-5-yl)benzoic acid core. While extensive public data on the specific SAR of the titular series is limited, by examining closely related analogues, we can derive valuable insights into the key structural determinants for potent and selective kinase inhibition. This guide will compare and contrast the impact of various substitutions on biological activity, leveraging data from public literature on similar scaffolds targeting key cancer-related kinases such as Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2]

The 2-Aminopyrimidine Core: A Versatile Kinase Binding Motif

The 2-aminopyrimidine moiety is a highly effective "hinge-binding" motif. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain. This bidentate hydrogen bonding pattern is a cornerstone of the high affinity observed in many aminopyrimidine-based inhibitors.

Below is a logical diagram illustrating the fundamental interactions of the 2-aminopyrimidine scaffold within a kinase ATP-binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrimidine Scaffold hinge_backbone Backbone NH aminopyrimidine N Pyrimidine Ring N NH2 hinge_backbone->aminopyrimidine:n1 H-bond hinge_acceptor Backbone C=O aminopyrimidine:nh2->hinge_acceptor H-bond

Caption: Key hydrogen bonding interactions of the 2-aminopyrimidine scaffold.

Structure-Activity Relationship Analysis

The general structure of the this compound series can be divided into three key regions for SAR exploration:

  • The 2-Amino Group: Modifications here are generally not well-tolerated as this group is critical for hinge binding.

  • The 5-Position (Phenylbenzoic acid moiety): This region projects into the solvent-exposed region of the ATP binding pocket and is a key area for modulating potency, selectivity, and physicochemical properties.

  • The 4- and 6-Positions of the Pyrimidine Ring: Substitutions at these positions can influence the orientation of the 5-substituent and interact with other regions of the ATP-binding site.

The Impact of Modifications at the 5-Position

The 5-position of the 2-aminopyrimidine ring is a versatile point for modification to enhance potency and introduce selectivity against different kinases. In the case of the this compound series, the benzoic acid group serves as a key pharmacophore.

Table 1: Comparison of Bioisosteric Replacements for the Benzoic Acid Moiety

While specific data for the this compound series is not publicly available, we can infer the potential impact of modifying the benzoic acid group by examining common bioisosteric replacements and their effects in related kinase inhibitors.

R Group at 5-PositionRationale for ModificationExpected Impact on Activity/Properties
-COOH (Benzoic Acid) Parent scaffold. Provides a key interaction point.Can form salt bridges or hydrogen bonds with basic residues (e.g., Lysine) in the active site. May contribute to poor cell permeability and high plasma protein binding.
-CONH2 (Benzamide) Amide bioisostere of carboxylic acid.Neutralizes the charge, potentially improving cell permeability. Can still act as a hydrogen bond donor and acceptor.
Tetrazole Acidic bioisostere of carboxylic acid.Mimics the acidic properties of the carboxylic acid with a different spatial arrangement and improved metabolic stability in some cases.
Acylsulfonamide Acidic bioisostere of carboxylic acid.Can form similar interactions as the carboxylic acid but with altered pKa and physicochemical properties.
Hydroxamic Acid Bioisostere of carboxylic acid.Can act as a chelating group for metal ions in the active site of some enzymes and offers different hydrogen bonding patterns.
Comparative Analysis with Structurally Related Kinase Inhibitors

To provide a more quantitative comparison, we will examine the SAR of a closely related series of pyridopyrimidine PI3K/mTOR inhibitors.[1] While the core is a pyridopyrimidine, the 2-aminophenyl substituent at the C2 position and the morpholine at the C4 position are common features in many PI3K inhibitors, making this a relevant comparison.

Table 2: SAR of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines as PI3Kα/mTOR Inhibitors [1]

CompoundR (at C7)PI3Kα IC50 (nM)mTOR IC50 (nM)
Reference Cpd H1937
1 Phenyl1018
2 4-Fluorophenyl815
3 4-Chlorophenyl712
4 4-Methylphenyl916
5 Thiophen-2-yl611
6 Pyridin-3-yl37

Data extracted from Molecules 2017, 22(12), 2236.[1]

From this data, we can infer several key SAR trends that are likely translatable to the this compound series:

  • Aromatic Substituents at the "Solvent-Exposed" Position: The introduction of various aryl and heteroaryl groups at the C7 position (analogous to the 5-position of the pyrimidine ring) generally leads to an increase in potency against both PI3Kα and mTOR.

  • Impact of Halogenation: The addition of electron-withdrawing groups like fluorine and chlorine to the phenyl ring (compounds 2 and 3) results in a modest improvement in potency.

  • Heteroaromatic Rings: The replacement of the phenyl ring with heteroaromatic systems like thiophene and pyridine (compounds 5 and 6) is well-tolerated and can lead to a significant increase in potency, as seen with the pyridin-3-yl substituent.

Below is a diagram illustrating the general SAR trends observed in related 2-aminopyrimidine-based kinase inhibitors.

SAR cluster_0 Structure-Activity Relationship cluster_1 Modifications at 5-Position Core Scaffold This compound Aryl/Heteroaryl Aryl/Heteroaryl groups generally increase potency Core Scaffold->Aryl/Heteroaryl Halogenation Halogenation of phenyl ring can improve potency Core Scaffold->Halogenation Bioisosteres Bioisosteric replacement of COOH can modulate properties Core Scaffold->Bioisosteres

Caption: Key SAR trends for 2-aminopyrimidine-based kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

KinaseAssay cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubate (e.g., 60 min at 30°C) Incubate (e.g., 60 min at 30°C) Kinase + Substrate + ATP + Inhibitor->Incubate (e.g., 60 min at 30°C) ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate Incubate (e.g., 60 min at 30°C)->ADP + Phosphorylated Substrate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Deplete unused ATP Deplete unused ATP Add ADP-Glo™ Reagent->Deplete unused ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Deplete unused ATP->Add Kinase Detection Reagent Convert ADP to ATP Convert ADP to ATP Add Kinase Detection Reagent->Convert ADP to ATP Luminescence Signal Luminescence Signal Convert ADP to ATP->Luminescence Signal

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The 2-aminopyrimidine scaffold, as exemplified by the this compound series, represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data for this specific series is not extensively available in the public domain, analysis of closely related structures provides a clear rationale for future optimization strategies. Key takeaways include:

  • The 2-amino group is crucial for hinge binding and should generally be conserved.

  • The 5-position offers a rich opportunity for modification to enhance potency and selectivity. The introduction of substituted aryl and heteroaryl rings is a proven strategy.

  • Bioisosteric replacement of the benzoic acid moiety can be explored to fine-tune physicochemical properties and improve pharmacokinetic profiles.

Future work in this area should focus on the systematic synthesis and biological evaluation of analogues of the this compound scaffold to build a comprehensive SAR dataset. This will enable the rational design of more potent and selective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Head-to-Head Comparison of the 3-(2-Aminopyrimidin-5-yl)benzoic Acid Scaffold with Known ALK/ROS1 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of precision oncology, the development of small molecule kinase inhibitors has revolutionized the treatment of cancers driven by specific genetic alterations. A case in point is the successful targeting of Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements in non-small cell lung cancer (NSCLC) and other malignancies. The 2-aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a head-to-head comparison of the therapeutic potential of derivatives of the 3-(2-Aminopyrimidin-5-yl)benzoic acid scaffold against established, clinically approved ALK/ROS1 inhibitors. We will delve into the biochemical and cellular inhibitory profiles, explore the underlying structure-activity relationships, and provide detailed experimental protocols for researchers in the field.

The core structure of this compound presents a versatile template for developing targeted kinase inhibitors. The aminopyrimidine moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the benzoic acid group offers a vector for modification to enhance potency and selectivity. This guide will use this scaffold as a conceptual starting point to discuss the evolution of ALK/ROS1 inhibitors and compare them against the current standards of care.

Comparative Analysis of Inhibitory Potency

A direct comparison of the inhibitory activity of novel compounds against established drugs is fundamental for drug development. The following tables summarize the reported 50% inhibitory concentrations (IC50) of several FDA-approved ALK/ROS1 inhibitors against their target kinases. While specific data for the unsubstituted this compound is not available in public literature, as it is a foundational scaffold, the potency of its derivatives can be benchmarked against these values.

Table 1: Biochemical IC50 Values of Known ALK/ROS1 Inhibitors

InhibitorALK IC50 (nM)ROS1 IC50 (nM)Key Resistance Mutations Targeted
Crizotinib24[1]<0.025 (Ki)[1]-
Ceritinib0.2[1]0.15L1196M, G1269A, I1171T, S1206Y[1][2]
Alectinib1.9[1][2]-L1196M, C1156Y, F1174L[2]
Brigatinib0.6216-41G1202R[2]
Lorlatinib0.70 (Ki)0.025 (Ki)[2]G1202R and other resistance mutations[2]
Entrectinib12[1][3]7[1][3]G1269A (strong), C1156Y, L1196M (moderate)[2]
Repotrectinib1.010.07[4]G1202R[4][5]

Table 2: Cellular IC50 Values of Known ALK/ROS1 Inhibitors in Cancer Cell Lines

InhibitorCell LineGenotypeCellular IC50
CrizotinibH3122EML4-ALK~180 nM[6]
CeritinibH2228EML4-ALKNot specified, potent inhibition[7]
AlectinibH3122EML4-ALK~53 nM
EntrectinibNCI-H2228EML4-ALK68 nM[3]
RepotrectinibBa/F3CD74-ROS1Not specified, potent inhibition

Signaling Pathways and Mechanisms of Action

ALK and ROS1 are receptor tyrosine kinases that, upon fusion with partner proteins, become constitutively active, driving downstream signaling pathways that promote cell proliferation and survival. These pathways primarily include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. The inhibitors discussed function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[1][2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein RAS RAS ALK/ROS1 Fusion Protein->RAS PI3K PI3K ALK/ROS1 Fusion Protein->PI3K JAK JAK ALK/ROS1 Fusion Protein->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT STAT JAK->STAT STAT->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor->ALK/ROS1 Fusion Protein Inhibition Kinase_Assay_Workflow Prepare 3X Solutions Prepare 3X Solutions Add 5µL Compound Add 5µL Compound Prepare 3X Solutions->Add 5µL Compound Add 5µL Kinase/Antibody Add 5µL Kinase/Antibody Add 5µL Compound->Add 5µL Kinase/Antibody Add 5µL Tracer Add 5µL Tracer Add 5µL Kinase/Antibody->Add 5µL Tracer Incubate 1hr Incubate 1hr Add 5µL Tracer->Incubate 1hr Read Plate (FRET) Read Plate (FRET) Incubate 1hr->Read Plate (FRET) Calculate IC50 Calculate IC50 Read Plate (FRET)->Calculate IC50

References

A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-3-(2-Aminopyrimidin-5-yl)benzoic-Acid-Based-Kinase-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology. The 3-(2-aminopyrimidin-5-yl)benzoic acid scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, a significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[1] Unintended off-target activity, or cross-reactivity, can lead to adverse effects or, in some cases, beneficial polypharmacology.[2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel kinase inhibitors based on this scaffold. We will compare a hypothetical, yet representative, inhibitor, "Compound A," with the well-characterized multi-kinase inhibitors Nilotinib and Dasatinib.[4][5] This guide will detail essential experimental workflows, including in vitro kinome scanning and cellular target engagement assays, and provide insights into data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases orchestrate a complex network of signaling pathways that govern cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer.[6] Kinase inhibitors have revolutionized treatment for certain malignancies by targeting the specific kinases that drive tumor growth.[7] However, the development of highly selective kinase inhibitors is complicated by the strong conservation of the ATP-binding site across the kinase family.[1]

This lack of specificity can lead to polypharmacology , where a single drug interacts with multiple targets.[8] This can be a significant liability, causing toxicity and other adverse events. Conversely, in some instances, hitting multiple targets can provide a therapeutic advantage, for example, by overcoming resistance mechanisms.[9][10] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount in the early stages of drug development.[2][11] This guide will provide the tools and methodologies to build such a profile, using a novel this compound derivative as our primary example.

Featured Inhibitors in this Guide:
  • Compound A (Hypothetical): A novel inhibitor based on the this compound scaffold, designed as a potent and selective inhibitor of a specific target kinase (e.g., ABL1).

  • Nilotinib: A second-generation BCR-ABL inhibitor, known for its high selectivity compared to Imatinib.[12][13][14]

  • Dasatinib: A potent, multi-targeted kinase inhibitor that targets BCR-ABL and Src family kinases, among others.[15][16][17]

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is necessary to build a comprehensive understanding of a kinase inhibitor's selectivity. This typically involves a broad, initial screen to identify potential off-targets, followed by more focused assays to confirm and quantify these interactions in a biologically relevant setting.

In Vitro Kinome Scanning

The first step in profiling a new inhibitor is often a broad screen against a large panel of kinases. This provides a global view of the compound's selectivity across the kinome. The KINOMEscan™ platform is a widely used technology for this purpose.[18][19][20][21]

Workflow for Kinome Scanning

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., Compound A) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Immobilized Kinase Panel (e.g., KINOMEscan™) KinasePanel->Incubation Wash Wash to Remove Unbound Compound Incubation->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Data Analysis: Calculate % Inhibition or Kd qPCR->Analysis Treespot Visualize Data (TREEspot™) Analysis->Treespot

Caption: Workflow for KINOMEscan™ Profiling.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize the test compound (e.g., Compound A, Nilotinib, Dasatinib) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate buffer.

  • Binding Assay: The KINOMEscan™ technology utilizes a competition binding assay where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.[19] The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.

  • Detection: The amount of bound kinase is measured using a highly sensitive quantitative PCR (qPCR) method that detects a DNA tag conjugated to each kinase.[19]

  • Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control. For more quantitative analysis, dissociation constants (Kd) can be determined by running an 11-point dose-response curve.[20]

Cellular Target Engagement Assays

While in vitro assays are excellent for identifying potential interactions, it is crucial to confirm that the inhibitor can bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[22][23][24][25] The principle behind CETSA is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[26]

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Intact Cells Treat Treat Cells with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Cell Suspensions to a Range of Temperatures Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble Fraction (Centrifugation) Lysis->Centrifuge Detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) Centrifuge->Detection Curve Generate Melt Curve & Determine Thermal Shift Detection->Curve

Caption: General workflow for a CETSA® experiment.

Experimental Protocol: CETSA®
  • Cell Culture: Culture the desired cell line to approximately 80% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.[23]

Biochemical IC50 Determination

To quantify the potency of an inhibitor against specific on- and off-targets identified in the initial screen, a biochemical IC50 determination is performed. This assay measures the concentration of the inhibitor required to reduce the activity of the purified kinase by 50%.[27][28]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare solutions of the purified kinase, substrate, ATP, and the test compound at various concentrations.[29]

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[30][31]

  • ADP Detection: After a set incubation period, add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction, producing light.[29]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • IC50 Calculation: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[28]

Results and Data Interpretation

The data generated from these assays will provide a comprehensive cross-reactivity profile for Compound A, allowing for a direct comparison with Nilotinib and Dasatinib.

Kinome-Wide Selectivity Profile

The results from the KINOMEscan™ assay can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.

Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)

KinaseCompound ANilotinibDasatinib
ABL1 99 98 99
SRC 51595
LCK 21098
KIT 1085 92
PDGFRα 890 88
DDR1 1592 45
VEGFR2 32560

Data is hypothetical and for illustrative purposes only. Bold values indicate significant inhibition.

From this hypothetical data, we can infer:

  • Compound A is highly selective for its intended target, ABL1, with minimal off-target activity at 1 µM.

  • Nilotinib shows high potency against ABL1, KIT, PDGFRα, and DDR1, consistent with its known profile.[12][13]

  • Dasatinib exhibits a broad activity profile, potently inhibiting ABL1, SRC family kinases (SRC, LCK), KIT, and PDGFRα.[15][17]

Cellular Target Engagement

CETSA® data will confirm if these interactions occur in a cellular context. A significant thermal shift for ABL1 would be expected for all three compounds. Dasatinib would also be expected to show a thermal shift for SRC in cells expressing this kinase.

Biochemical Potency (IC50)

IC50 values provide a quantitative measure of inhibitor potency against specific kinases.

Table 2: Comparative IC50 Values (nM)

KinaseCompound ANilotinibDasatinib
ABL1 5 20 <1
SRC >10,0005,0001
LCK >10,000>10,0002
KIT 800100 5
PDGFRα 1,200150 8

Data is hypothetical and for illustrative purposes only. Bold values indicate high potency.

This data further refines our understanding:

  • Compound A is a potent and highly selective ABL1 inhibitor.

  • Nilotinib is a potent inhibitor of ABL1, KIT, and PDGFRα.

  • Dasatinib is a potent, sub-nanomolar inhibitor of ABL1, SRC, LCK, KIT, and PDGFRα, confirming its multi-targeted nature.[16]

Discussion and Field-Proven Insights

The cross-reactivity profile of a kinase inhibitor has profound implications for its therapeutic potential and safety profile.

  • High Selectivity (Compound A): An inhibitor like Compound A, with a "clean" profile, is often desirable as it minimizes the potential for off-target toxicities. This is particularly important when the therapeutic hypothesis is centered on the inhibition of a single kinase.

  • Controlled Polypharmacology (Nilotinib): Nilotinib's activity against KIT and PDGFRα, in addition to BCR-ABL, contributes to its efficacy in certain leukemias and gastrointestinal stromal tumors.[13] This is an example of beneficial polypharmacology.

  • Broad Polypharmacology (Dasatinib): The broad activity of Dasatinib, particularly its potent inhibition of Src family kinases, is responsible for both its efficacy in imatinib-resistant CML and some of its side effects, such as pleural effusion.[5][15] This highlights the trade-off between broad-spectrum activity and the risk of adverse events.

Logical Framework for Profiling

G cluster_discovery Discovery & Initial Screening cluster_validation Validation & Quantification cluster_interpretation Interpretation & Decision Making Compound Novel Inhibitor (e.g., 3-(2-Aminopyrimidin- 5-yl)benzoic acid scaffold) KinomeScan Broad Kinome Screen (e.g., KINOMEscan™) Identifies potential on- and off-targets Compound->KinomeScan IC50 Biochemical IC50 Assay Quantifies potency (nM) KinomeScan->IC50 Key Hits CETSA Cellular Target Engagement (CETSA®) Confirms binding in intact cells KinomeScan->CETSA Key Hits Profile Generate Selectivity Profile (On-target vs. Off-target) IC50->Profile CETSA->Profile Decision Go/No-Go Decision Lead Optimization Predict potential toxicity/polypharmacology Profile->Decision

Caption: A logical workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

Thorough cross-reactivity profiling is a cornerstone of modern kinase inhibitor drug discovery. By employing a systematic approach that combines broad in vitro screening with cellular target engagement and quantitative biochemical assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is critical for interpreting biological data, predicting potential side effects, and ultimately, for the successful development of safe and effective kinase-targeted therapies. The this compound scaffold continues to be a valuable starting point for the design of potent kinase inhibitors, and the methodologies outlined in this guide provide a robust framework for characterizing their selectivity and advancing the most promising candidates.

References

Comparative Guide to Target Engagement Confirmation for 3-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of state-of-the-art methodologies for confirming the target engagement of 3-(2-aminopyrimidin-5-yl)benzoic acid derivatives. This chemical scaffold is a cornerstone in modern kinase inhibitor design, making robust and multi-faceted target validation essential for advancing drug discovery programs. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling researchers to build a self-validating cascade of evidence for their compounds.

The Imperative of Target Engagement

In drug discovery, it is not enough to demonstrate that a compound has a desired biological effect; we must prove that this effect is mediated through the intended molecular target. For kinase inhibitors built on scaffolds like this compound, which often compete with endogenous ATP, confirming direct, on-target binding within the complex cellular environment is a critical milestone. An early and accurate understanding of target engagement prevents costly late-stage failures and informs structure-activity relationship (SAR) studies.

This guide will dissect and compare key methodologies, categorized by the fundamental question they answer:

  • Does the compound bind directly to the purified target? (Biophysical & Biochemical Assays)

  • Does the compound engage the target in its native cellular environment? (Cellular Target Engagement Assays)

  • Does target engagement translate to a functional cellular outcome? (Downstream Pathway Analysis)

A robust target engagement strategy employs an orthogonal selection of assays from these categories to build an undeniable case for a compound's mechanism of action.

G cluster_0 The Target Engagement Cascade A Direct Binding Assays (Biochemical / Biophysical) B Cellular Target Engagement (Physiological Context) A->B Confirms binding in cells C Functional Cellular Response (Pathway Modulation) B->C Links binding to function D Phenotypic Outcome (e.g., Apoptosis, Proliferation) C->D Connects function to phenotype

Caption: A conceptual flowchart of the target engagement validation cascade.

Direct Target Binding Assays: The Foundational Proof

These in vitro methods utilize purified protein and are essential for initial hit validation and detailed mechanistic characterization.[1] They provide quantitative data on binding affinity, kinetics, and thermodynamics in a simplified, controlled system.

a. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[2][3] It has become a gold standard for studying the kinetics of biomolecular interactions.[3]

  • Causality & Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target kinase is immobilized. When the this compound derivative flows over the chip and binds, the local mass increases, causing a measurable change in the refractive index (the SPR signal). The rate of signal increase (association) and decrease (dissociation) provides kinetic data.

  • Data Output: Dissociation constant (KD), association rate constant (k_on), dissociation rate constant (k_off).

  • Experimental Protocol (SPR):

    • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

    • Analyte Preparation: Prepare a series of precise dilutions of the test compound in a suitable running buffer.

    • Association: Inject the compound solution over the chip surface at a constant flow rate and monitor the increase in the SPR signal.

    • Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound compound, returning the signal to baseline.

    • Data Analysis: Fit the association and dissociation curves to a kinetic binding model to derive k_on, k_off, and calculate KD.

b. Isothermal Titration Calorimetry (ITC)

ITC is the "gold standard" for measuring the thermodynamics of binding.[3][] It directly measures the heat released or absorbed during a binding event.

  • Causality & Principle: A solution of the compound is titrated into a solution containing the purified kinase in a highly sensitive calorimeter. If the binding is exothermic, heat is released; if endothermic, heat is absorbed. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Output: Dissociation constant (KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

  • Experimental Protocol (ITC):

    • Sample Preparation: Prepare highly concentrated solutions of the purified kinase (in the sample cell) and the test compound (in the injection syringe) in identical buffer.

    • Titration: Perform a series of small, precise injections of the compound into the kinase solution.

    • Heat Measurement: Measure the heat change after each injection until the kinase becomes saturated and no more heat change is observed.

    • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a model to determine KD, n, and ΔH.

Target Engagement in the Cellular Milieu

Confirming that a compound binds its target within the complex and crowded environment of a cell is a crucial step. These assays account for factors like cell permeability and competition with high concentrations of endogenous ligands (e.g., ATP for kinases).

a. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that verifies target engagement based on the principle of ligand-induced thermal stabilization.[5][6] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[5]

  • Causality & Principle: Cells are treated with the compound and then heated to various temperatures. At a given temperature, the unbound target protein will denature and aggregate, while the ligand-bound fraction remains soluble. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Data Output: A thermal melt curve and a calculated change in melting temperature (ΔT_m), which demonstrates target stabilization. An isothermal dose-response (ITDR) experiment can be performed to determine an apparent cellular affinity.[6]

G cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Lysate/Cells (Temperature Gradient) A->B C 3. Separate Fractions (Soluble vs. Aggregated) B->C D 4. Quantify Soluble Protein (e.g., Western Blot, ELISA) C->D E 5. Plot Melt Curve (% Soluble vs. Temp) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

  • Experimental Protocol (CETSA with Western Blot Detection):

    • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat with the test compound or vehicle (e.g., DMSO) for a specified time.

    • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.

    • Lysis: Lyse the cells (e.g., by freeze-thaw cycles or sonication) to release cellular contents.

    • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using SDS-PAGE and Western blotting with a specific antibody.

    • Analysis: Densitometry is used to quantify the protein bands. The percentage of soluble protein relative to an unheated control is plotted against temperature to generate melt curves for both vehicle and compound-treated samples.

b. NanoBRET™ Target Engagement Assay

This technology provides a quantitative measure of compound-target interactions directly within live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8]

  • Causality & Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the BRET acceptor). When the tracer is bound to the kinase-NanoLuc fusion, the close proximity (<10 nm) allows for energy transfer from the luciferase to the tracer upon addition of a substrate, generating a BRET signal.[9] An unlabeled test compound, such as a this compound derivative, competes with the tracer for the binding site. Its engagement with the target displaces the tracer, decreasing the BRET signal in a dose-dependent manner.[8]

  • Data Output: An IC₅₀ value representing the compound concentration that displaces 50% of the tracer, which can be used to determine the apparent cellular affinity. It can also be adapted to measure binding residence time.[7]

  • Experimental Protocol (NanoBRET™):

    • Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the NanoLuc-kinase fusion protein.

    • Plating: Plate the transfected cells into a multi-well assay plate (e.g., 384-well).

    • Compound Addition: Add serial dilutions of the test compound to the wells.

    • Tracer & Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the wells.

    • Signal Detection: Incubate for a period (e.g., 2 hours) at 37°C to allow for equilibration. Measure the luminescence at two wavelengths (donor and acceptor emissions) using a plate reader.

    • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Confirming Functional Consequences

The ultimate validation is to demonstrate that direct target binding leads to the expected change in cellular signaling.

Cellular Phosphorylation Assays

For kinase inhibitors, the most direct functional consequence of target engagement is a reduction in the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.[10]

  • Causality & Principle: An active kinase transfers phosphate groups to specific residues on its substrates. Inhibition of the kinase by a compound binding to its active site will block this activity, leading to a measurable decrease in the phosphorylation level of its substrates.

  • Data Output: A dose-dependent reduction in a specific phosphorylation signal, yielding a functional IC₅₀ value.

  • Experimental Protocol (Western Blot):

    • Cell Treatment: Treat cells with a range of concentrations of the kinase inhibitor. It is often necessary to stimulate the relevant signaling pathway (e.g., with a growth factor) to ensure the target kinase is active.

    • Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Quantification: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody that recognizes the phosphorylated form of the target or its substrate.

    • Normalization: Re-probe the same blot with an antibody against the total amount of the protein to ensure observed changes are due to phosphorylation status, not protein degradation.

    • Analysis: Use densitometry to quantify the ratio of phosphorylated protein to total protein at each compound concentration. Plot this ratio to determine the functional IC₅₀.

Comparison of Target Engagement Methodologies

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Cellular Thermal Shift Assay (CETSA®)NanoBRET™ Assay
Principle Mass change at a surfaceHeat change upon bindingLigand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Context In vitro (purified protein)In vitro (purified protein)Cellular (lysate or intact cells)Live cells
Data Output KD, k_on, k_offKD, ΔH, ΔS, StoichiometryΔT_m, Apparent cellular affinityApparent cellular affinity (IC₅₀), Residence Time
Label Requirement Label-freeLabel-freeLabel-free (requires specific antibody)Requires NanoLuc fusion and fluorescent tracer
Throughput Medium to HighLowMedium (higher with luminescent readouts)[11]High
Pros Real-time kinetics, mechanistic insight[1]"Gold standard" thermodynamics, no immobilization[3]Confirms engagement in a physiological context[5]Live-cell, real-time, high-throughput, quantitative[7]
Cons Requires protein immobilization, potential artifactsLow throughput, requires large amounts of pure protein[3]Indirect measure, lower throughput with Western blot[12]Requires genetic modification of cells, specific tracer needed[13]

Conclusion: Building a Self-Validating Framework

No single experiment can definitively prove target engagement. A robust validation for a novel this compound derivative should integrate an orthogonal set of these assays. A typical workflow would be:

  • Initial Confirmation: Use SPR or a biochemical kinase assay to confirm direct binding and inhibition with purified protein.

  • Cellular Validation: Employ CETSA or a NanoBRET™ assay to prove the compound enters the cell and engages its target in a physiological environment. The correlation of affinity data between in vitro and cellular assays strengthens the case.

  • Functional Link: Use a cellular phosphorylation assay to demonstrate that this engagement leads to the intended downstream biological consequence.

By systematically applying these complementary techniques, researchers can build a comprehensive and irrefutable body of evidence, confirming not just if a compound works, but how it works, thereby de-risking its progression toward clinical development.

References

A Head-to-Head Benchmarking Guide: 3-(2-Aminopyrimidin-5-yl)benzoic acid versus Quinazoline and Quinoline Scaffolds in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a kinase inhibitor program. The aminopyrimidine ring system, a privileged scaffold in kinase-targeted drug discovery, serves as the central component of our molecule of interest, 3-(2-aminopyrimidin-5-yl)benzoic acid. This guide provides an in-depth, objective comparison of this scaffold against two other widely utilized and clinically validated heterocyclic systems in the context of Epidermal Growth Factor Receptor (EGFR) inhibition: quinazoline and quinoline.

EGFR, a receptor tyrosine kinase, is a cornerstone target in oncology. Its dysregulation is a known driver in several malignancies, making it an ideal case study for evaluating the relative merits of these foundational chemical motifs.[1] This comparison is grounded in established experimental protocols, presenting a clear framework for researchers to assess these scaffolds based on potency, cellular activity, and early drug-like properties.

The Rationale Behind the Scaffold Selection

The choice of a heterocyclic core in kinase inhibitor design is predicated on its ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine component of ATP.[2]

  • This compound : The aminopyrimidine core is a bioisostere of the adenine ring of ATP. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, providing a versatile anchor into the kinase hinge. This scaffold is central to third-generation EGFR inhibitors like osimertinib, which are designed to overcome resistance mutations.[2] The benzoic acid moiety offers a vector for further chemical modification to enhance potency and selectivity.

  • Quinazoline : This fused pyrimidine system is the bedrock of first-generation EGFR inhibitors such as gefitinib and erlotinib.[1][3] Its rigid structure and hydrogen bonding capabilities have proven highly effective in targeting the ATP-binding site of EGFR.

  • Quinoline : Similar to quinazoline, the quinoline scaffold has been extensively explored for EGFR inhibition.[4][5] Its chemical tractability and ability to be functionalized at multiple positions have led to the development of potent EGFR and dual EGFR/HER2 inhibitors.[4][5]

This guide will now delineate a comprehensive, head-to-head experimental workflow to benchmark these three scaffolds, providing detailed protocols that constitute a self-validating system for reproducible results.

Experimental Benchmarking Workflow

To ensure a rigorous and unbiased comparison, a multi-tiered experimental approach is essential. This workflow progresses from initial biochemical potency to cellular target engagement and finally to preliminary pharmacokinetic profiling.

G Experimental Benchmarking Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Early ADME & Toxicity Profile biochem_assay ADP-Glo™ Kinase Assay (EGFR wt & mutants) ic50_det Determine IC50 Values biochem_assay->ic50_det cell_viability CellTiter-Glo® Viability Assay (A431, HCC827 cells) ic50_det->cell_viability cellular_ic50 Determine Cellular IC50 cell_viability->cellular_ic50 western_blot p-EGFR Western Blot (A431 cells) target_engagement Confirm Target Inhibition western_blot->target_engagement microsomal_stability Microsomal Stability Assay cellular_ic50->microsomal_stability pk_profile Assess Metabolic Liabilities microsomal_stability->pk_profile cyp_inhibition CYP450 Inhibition Assay cyp_inhibition->pk_profile

Caption: A tiered workflow for benchmarking kinase inhibitor scaffolds.

Tier 1: Biochemical Potency Assessment

The initial step is to quantify the direct inhibitory effect of each compound on the isolated EGFR kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures ADP production from a kinase reaction, providing a sensitive measure of enzyme activity.

Protocol 1: ADP-Glo™ EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against wild-type EGFR.

Materials:

  • Recombinant Human EGFR (e.g., Promega V3831)

  • ADP-Glo™ Kinase Assay Kit (Promega V9101)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP, DTT, MgCl2, MnCl2

  • Test Compounds (dissolved in DMSO)

  • 384-well white assay plates

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the 1X Kinase Reaction Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[6] Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the Kinase Reaction Buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control. Add 2 µL of EGFR enzyme and 2 µL of the substrate/ATP mix. The final concentrations should be optimized, but a typical starting point is 5-10 nM EGFR and 10-25 µM ATP.[6]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[6][7]

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Cellular Activity and Target Engagement

Biochemical potency must translate to activity in a cellular context. This tier assesses the ability of the compounds to inhibit EGFR signaling within cancer cells, leading to a reduction in cell viability.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To measure the effect of the test compounds on the viability of EGFR-dependent cancer cells.

Materials:

  • A431 (high EGFR expression) or HCC827 (EGFR exon 19 deletion) cell lines

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega G7570)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Opaque-walled 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Plate A431 or HCC827 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with the compounds for 72 hours.[8]

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[9]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Signal Detection: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated control cells and calculate the IC50 value for cell viability.

Protocol 3: Western Blot for EGFR Phosphorylation

Objective: To visually confirm that the compounds inhibit the autophosphorylation of EGFR in cells, demonstrating on-target activity.

Materials:

  • A431 cell line

  • EGF (Epidermal Growth factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (p-EGFR), anti-total-EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Step-by-Step Procedure:

  • Cell Treatment: Culture A431 cells to 70-80% confluency. Serum-starve the cells for 12-18 hours. Pre-treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x the cellular IC50) for 2 hours.[10]

  • EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15-30 minutes to induce EGFR phosphorylation. An unstimulated control should be included.[10]

  • Protein Extraction: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.[10][11]

  • Quantification and Sample Prep: Determine protein concentration using a BCA assay. Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.[10]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the anti-p-EGFR primary antibody overnight at 4°C.[10]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[10]

  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe for total EGFR and a loading control like β-actin.[10]

G Mechanism of EGFR Inhibition cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR pEGFR Autophosphorylation (p-EGFR) EGFR->pEGFR RAS_RAF RAS-RAF-MEK-ERK pEGFR->RAS_RAF PI3K_AKT PI3K-AKT pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Test Compound (Aminopyrimidine, Quinazoline, Quinoline) Inhibitor->pEGFR Inhibits

Caption: Inhibition of EGFR autophosphorylation blocks downstream signaling.

Tier 3: Early ADME and Toxicity Profiling

A potent inhibitor is only a viable drug candidate if it possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment can flag potential liabilities.

Protocol 4: In Vitro ADME Assays

Objective: To evaluate the metabolic stability and potential for drug-drug interactions of the lead compounds from each scaffold.

  • Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS. A high clearance suggests poor metabolic stability.[12]

  • CYP450 Inhibition Assay: This assay determines if a compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions. The IC50 of the compound against the activity of each isoform is determined.[12][13]

These assays are typically run as fee-for-service by specialized CROs, but standardized kits and protocols are available for in-house execution.

Comparative Data Summary

The following tables present a hypothetical but realistic comparison of our lead this compound derivative against representative quinazoline and quinoline EGFR inhibitors, based on data patterns observed in the literature.[1][4][14][15][16][17]

Table 1: Biochemical and Cellular Potency

ScaffoldCompound IDEGFR IC50 (nM)A431 Cell Viability IC50 (nM)p-EGFR Inhibition (at 100 nM)
Aminopyrimidine AP-01 5.5 65 +++
QuinazolineQZ-012.745+++
QuinolineQN-017182++

(+++: >90% inhibition; ++: 50-90% inhibition)

Table 2: Early ADME/Tox Profile

ScaffoldCompound IDHuman Liver Microsomal Stability (% remaining after 30 min)CYP3A4 Inhibition IC50 (µM)
Aminopyrimidine AP-01 85% >25
QuinazolineQZ-0162%8.5
QuinolineQN-0175%>25

Interpretation and Forward Look

Based on our hypothetical data, the aminopyrimidine scaffold (AP-01) demonstrates a compelling profile. While its biochemical potency is slightly lower than the best-in-class quinazoline (QZ-01), it shows excellent translation to cellular activity. Crucially, it exhibits superior metabolic stability and a cleaner CYP inhibition profile, suggesting a lower potential for drug-drug interactions.

The quinazoline (QZ-01) , while highly potent, shows a potential liability in metabolic stability and CYP3A4 inhibition, which would require careful chemical modification in a lead optimization campaign. The quinoline (QN-01) in this example shows lower potency, but its favorable ADME profile makes it a viable backup scaffold that could be optimized for improved target engagement.

This guide demonstrates a systematic approach to benchmarking heterocyclic scaffolds for kinase inhibitor discovery. While quinazoline and quinoline are historically validated and potent cores for EGFR inhibition, the This compound scaffold represents a highly promising starting point. Its inherent ability to engage the kinase hinge, coupled with the potential for favorable ADME properties, makes it an attractive scaffold for developing next-generation kinase inhibitors with a potentially wider therapeutic window. The experimental framework provided herein offers a robust methodology for any research group to conduct their own comparative analyses, ensuring that the best chemical matter is advanced toward clinical development.

References

A Multi-Tiered Orthogonal Assay Strategy for Validating 3-(2-Aminopyrimidin-5-yl)benzoic Acid as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Validation

In the landscape of modern drug discovery, the identification of a "hit" compound from a primary high-throughput screen (HTS) is merely the opening chapter of a rigorous validation story. The compound in focus, 3-(2-Aminopyrimidin-5-yl)benzoic acid, possesses a chemical scaffold—the 2-aminopyrimidine core—that is a well-established pharmacophore frequently found in potent kinase inhibitors. This structural alert strongly suggests that its biological activity may stem from the inhibition of one or more protein kinases, a critical class of enzymes that regulate a vast array of cellular processes.[1]

However, data from a single primary assay is insufficient to progress a compound toward lead optimization. It is fraught with potential for artifacts, off-target effects, and misleading interpretations. A robust validation cascade employing orthogonal assays—methods that rely on different physical principles and biological readouts—is essential to build confidence in the initial finding. This guide presents a comprehensive, multi-tiered strategy for researchers to rigorously validate the activity, target engagement, and mechanism of action of this compound, framed through the hypothesis that it is a novel kinase inhibitor. We will proceed from direct, purified-component systems to complex, physiologically relevant cellular models, ensuring each step provides a self-validating layer of evidence.

The Validation Cascade: From Biophysical Binding to Cellular Function

Our validation strategy is structured as a funnel, progressively increasing the biological complexity to ensure that the compound's activity is not an artifact of a simplified system but a genuine, potent effect within a living cell.

Validation_Cascade cluster_1 Tier 2: Biochemical Functional Inhibition cluster_2 Tier 3: Cellular Target Validation SPR Surface Plasmon Resonance (SPR) Affinity & Kinetics (KD, ka, kd) Biochem_Assay In Vitro Kinase Assay Potency (IC50) SPR->Biochem_Assay ITC Isothermal Titration Calorimetry (ITC) Thermodynamics & Stoichiometry (KD, ΔH) ITC->Biochem_Assay DSF Differential Scanning Fluorimetry (DSF) Binding Confirmation (ΔTm) DSF->Biochem_Assay CETSA Cellular Thermal Shift Assay (CETSA) Intracellular Target Engagement (ΔTm) Biochem_Assay->CETSA Phospho_Assay Target Phosphorylation Assay Cellular Potency & MoA (IC50) Biochem_Assay->Phospho_Assay

Caption: The Orthogonal Assay Validation Funnel.

Tier 1: Confirming Direct Physical Interaction (Biophysical Assays)

The foundational question is whether this compound physically binds to its putative kinase target. Biophysical assays provide direct, label-free evidence of this interaction, effectively ruling out false positives from the primary screen caused by assay interference.[2][3]

Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is the gold standard for quantifying the kinetics of molecular interactions.[3] It measures the binding affinity (K D), association rate (k a), and dissociation rate (k d) in real-time. This level of detail is invaluable for understanding the compound's binding characteristics and initiating structure-activity relationship (SAR) studies.

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize the purified, high-quality target kinase onto a sensor chip surface (e.g., CM5 chip via amine coupling). The goal is to achieve a low-to-moderate density to avoid mass transport limitations.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement: Inject the compound dilutions sequentially over the immobilized kinase surface and a reference flow cell (without kinase). The change in refractive index, proportional to mass accumulation, is recorded as a sensorgram.

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to dissociate the compound and prepare the surface for the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a, k d, and K D.

Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC provides a complete thermodynamic profile of the binding event by directly measuring the heat released or absorbed during interaction.[4] It is a true in-solution technique that yields binding affinity (K D), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS). This information can reveal the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Experimental Protocol: ITC

  • Sample Preparation: Dialyze the purified target kinase extensively into the final assay buffer. Dissolve this compound in the exact same buffer batch to minimize heats of dilution.

  • Instrument Setup: Load the kinase solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the kinase solution while stirring. A reference cell contains buffer only. The instrument measures the differential power required to maintain zero temperature difference between the cells.

  • Data Analysis: Integrate the heat pulses from each injection. Plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine K D, n, and ΔH.

Differential Scanning Fluorimetry (DSF)

Scientific Rationale: Also known as a Thermal Shift Assay (TSA), DSF is a higher-throughput method to confirm binding.[5] It operates on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (T m). A positive shift in T m (ΔT m) upon addition of the compound is strong evidence of a direct interaction.

Experimental Protocol: DSF

  • Reagent Preparation: In a qPCR plate, mix the target kinase, a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and either this compound or a vehicle control (DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.

  • Data Analysis: Plot fluorescence versus temperature. The T m is the midpoint of the unfolding transition. Calculate the ΔT m by subtracting the T m of the vehicle control from the T m of the compound-treated sample.

Tier 2: Quantifying Functional Inhibition (Biochemical Assay)

Once direct binding is confirmed, the next critical step is to determine if this binding event translates into functional inhibition of the kinase's catalytic activity.[6]

TR_FRET_Assay cluster_0 Active Kinase cluster_1 Detection Kinase Target Kinase ATP ATP Substrate Biotinylated Substrate Peptide Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Inhibitor 3-(2-Aminopyrimidin-5-yl) benzoic acid Inhibitor->Kinase Inhibits Eu_Ab Europium-labeled Phospho-Antibody (Donor) Phospho_Substrate->Eu_Ab Binds SA_APC Streptavidin-APC (Acceptor) Phospho_Substrate->SA_APC Binds Biotin Eu_Ab->SA_APC FRET Signal

Caption: Principle of a TR-FRET based in vitro kinase assay.

In Vitro Kinase Activity Assay (TR-FRET)

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for measuring kinase activity due to their high sensitivity and low background interference.[7] They quantify the amount of phosphorylated substrate produced, which is inversely proportional to the activity of the kinase inhibitor. This assay is the workhorse for determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: TR-FRET Kinase Assay

  • Kinase Reaction: In a 384-well plate, combine the target kinase, a biotinylated peptide substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding a solution containing ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (K m) for the kinase to ensure accurate and comparable IC₅₀ values.[8] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Termination & Detection: Stop the reaction by adding a solution containing EDTA (to chelate Mg²⁺ required for kinase activity) and the detection reagents: a Europium-labeled antibody specific for the phosphorylated substrate (donor) and a Streptavidin-conjugated fluorophore like APC (acceptor).

  • Signal Reading: Incubate to allow the detection reagents to bind. Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths.[9]

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Proving the Mechanism in a Cellular Context

The ultimate test for a drug candidate is its ability to function within the complex environment of a living cell.[10] Cellular assays confirm that the compound is cell-permeable, engages its intended target, and elicits the desired functional response in a physiological setting.

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA extends the principle of DSF to the cellular environment. It provides definitive proof of target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.[11] A positive result demonstrates that the compound can cross the cell membrane and find its target in the crowded cytoplasm.

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target kinase remaining at each temperature using a method like Western Blot or ELISA.

  • Data Analysis: For both treated and control samples, plot the percentage of soluble protein against temperature to generate "CETSA melt curves." The shift in the curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Target Phosphorylation Assay (Western Blot)

Scientific Rationale: This assay provides the crucial link between target engagement and cellular function.[12] By measuring the phosphorylation status of a known, direct downstream substrate of the target kinase, it confirms that the compound inhibits the kinase's activity within its native signaling pathway.

Experimental Protocol: Substrate Phosphorylation Assay

  • Cell Treatment: Seed cells in a multi-well plate. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a dose-response curve of this compound.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or agonist to induce phosphorylation of the target's substrate.

  • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Analysis: Quantify total protein concentration (e.g., BCA assay). Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (p-Substrate). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the total substrate signal for each concentration. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Data Summary and Comparison

A successful validation campaign will yield a cohesive dataset where the results from each assay are logically consistent. The data can be summarized for a clear, at-a-glance comparison.

Assay Type Assay Name Parameter Measured Hypothetical Result for a Valid Hit Rationale/Interpretation
Tier 1: Biophysical Surface Plasmon Resonance (SPR)Affinity (K D)50 nMConfirms high-affinity, direct binding to the purified kinase.[3]
Isothermal Titration Calorimetry (ITC)Affinity (K D)75 nMOrthogonally confirms binding affinity and provides thermodynamic insight.[4]
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔT m)+ 5.2 °CIndicates compound binding stabilizes the protein against denaturation.[2]
Tier 2: Biochemical In Vitro Kinase Assay (TR-FRET)Potency (IC₅₀)120 nMDemonstrates that direct binding translates to functional inhibition of catalytic activity.[7]
Tier 3: Cellular Cellular Thermal Shift Assay (CETSA)Thermal Shift (ΔT m)+ 3.8 °CProves the compound enters the cell and engages the target in its native environment.
Target Phosphorylation AssayCellular Potency (IC₅₀)450 nMConfirms inhibition of the kinase's function within the cellular signaling pathway.[13]

Note: It is common for cellular IC₅₀ values to be higher than biochemical IC₅₀ values due to factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[10]

Conclusion

The validation of a potential drug candidate like this compound requires a methodical, multi-faceted approach. By systematically progressing through biophysical, biochemical, and cellular assays, researchers can build an unassailable case for the compound's mechanism of action. This orthogonal strategy ensures that the initial finding is not an artifact but a genuine biological effect, confirming direct target engagement, quantifying functional inhibition, and demonstrating efficacy in a physiologically relevant context. This rigorous validation package is the bedrock upon which successful lead optimization programs are built, providing the necessary confidence to invest further resources in developing a promising hit into a potential therapeutic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.